2-Cyano-5-hydroxymethylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTHYXJJRHOQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482489 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58553-48-3 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-hydroxymethylpyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, the utility of functionalized heterocyclic compounds is paramount. 2-Cyano-5-hydroxymethylpyridine (CAS No: 58553-48-3), also known as 5-(Hydroxymethyl)picolinonitrile, is a bifunctional pyridine derivative that serves as a highly valuable and versatile building block.[1] Its rigid pyridine core, substituted with both an electron-withdrawing cyano group and a reactive hydroxymethyl group, offers a unique combination of properties that make it an important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also expert insights into the experimental methodologies required for its characterization and an analysis of its chemical reactivity.
Molecular Structure and Key Identifiers
The structure of this compound features a pyridine ring with a cyano (-C≡N) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. This arrangement dictates its chemical behavior, blending the aromatic, electron-deficient nature of the pyridine ring with the distinct functionalities of its substituents.
Caption: Molecular Structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 58553-48-3 | [3] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 78-79 °C | [4] |
| Boiling Point | 353.8 ± 32.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 13.26 ± 0.10 (Predicted, for the hydroxyl proton) | [4] |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Moderately soluble in water due to hydrogen bonding capabilities of the hydroxyl group and pyridine nitrogen.[5] | - |
| InChI Key | UFTHYXJJRHOQGT-UHFFFAOYSA-N | - |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. While experimental spectra for this compound are not widely available in public databases, its profile can be reliably predicted based on its functional groups and data from analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Aromatic Protons (3H): Expected in the δ 7.5-8.8 ppm range. The proton at C6 (adjacent to nitrogen and ortho to the cyano group) will likely be the most downfield. The protons at C3 and C4 will appear as doublets or multiplets, with coupling constants typical for pyridine systems.
-
Methylene Protons (-CH₂OH, 2H): A singlet is expected around δ 4.7-4.8 ppm. This is consistent with the chemical shift for methylene protons adjacent to both an aromatic ring and a hydroxyl group, as seen in 2-(Hydroxymethyl)pyridine.[6]
-
Hydroxyl Proton (-OH, 1H): A broad singlet, typically in the δ 5.0-6.0 ppm range, depending on solvent and concentration. The signal's broadness is due to chemical exchange.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (5C): Five distinct signals are expected in the δ 120-160 ppm range. The carbon of the cyano group (C2) and the carbon attached to the nitrogen (C6) will be significantly downfield. For comparison, the aromatic carbons in pyridine itself appear between δ 123-150 ppm.[7]
-
Cyano Carbon (-C≡N, 1C): A signal is expected in the δ 115-120 ppm region, which is characteristic for nitrile carbons.
-
Methylene Carbon (-CH₂OH, 1C): Expected to appear around δ 60-65 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.
-
C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-O Stretch: A strong absorption is expected in the 1000-1100 cm⁻¹ range, corresponding to the primary alcohol C-O bond.
Reactivity and Chemical Stability
The dual functionality of this compound governs its synthetic utility. Understanding its reactivity is key to designing successful synthetic pathways.
-
Hydroxymethyl Group Reactivity: The primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde (5-formyl-2-cyanopyridine) or carboxylic acid (6-cyanonicotinic acid) using standard oxidizing agents.[8][9] Furthermore, it can undergo esterification with carboxylic acids or acid chlorides under acidic catalysis (e.g., Fischer esterification) to form esters.[10][11]
-
Cyano Group Reactivity: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine. The electron-withdrawing nature of the 2-cyano group activates the pyridine ring for certain nucleophilic substitution reactions.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature but can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present.
-
Stability and Storage: The compound is a stable solid under standard conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent potential degradation.[4] It should be kept away from strong oxidizing agents, heat, and flames.
Applications in Research and Drug Development
This compound is a strategic intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][12]
-
Pharmaceutical Intermediate: The molecule serves as a scaffold for introducing the pyridyl moiety into drug candidates. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[13] The cyano and hydroxymethyl groups provide orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).
-
Building Block for Complex Heterocycles: The compound's reactive sites can be used to construct fused heterocyclic systems, which are prevalent in many classes of bioactive compounds.
-
Ligand Synthesis: The pyridine nitrogen can act as a coordination site for metal ions, making the molecule a useful precursor for synthesizing ligands for catalysis or functional materials.[14][15]
Caption: Workflow for Physicochemical Characterization.
Experimental Methodologies
The following protocols describe standard, validated procedures for determining the key physicochemical properties of a solid organic compound like this compound.
Protocol 1: Melting Point Determination (Capillary Method)
-
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[16]
-
Methodology:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Tamp a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[17]
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (78 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Protocol 2: Qualitative Solubility Determination
-
Rationale: Assessing solubility in a range of solvents provides insight into the compound's polarity and the presence of acidic or basic functional groups.[2][18]
-
Methodology:
-
Solvent Selection: Prepare test tubes containing ~1 mL of the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, and a common organic solvent like Ethanol or Acetone.
-
Sample Addition: To each test tube, add approximately 10-20 mg of the compound.
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.
-
Classification:
-
Solubility in water suggests high polarity.
-
Solubility in 5% HCl indicates the presence of a basic group (like the pyridine nitrogen).[19]
-
Solubility in 5% NaOH indicates an acidic proton (the hydroxyl group, although weak, may show some solubility).
-
Solubility in organic solvents indicates its suitability for use in non-aqueous reaction media.
-
-
Protocol 3: FT-IR Spectrum Acquisition (Thin Solid Film Method)
-
Rationale: This method is rapid and avoids interference from mulling agents (like Nujol) or pellet matrices (KBr), providing a clean spectrum of the solid sample.[20]
-
Methodology:
-
Dissolve a small amount (~5 mg) of the compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.
-
Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Acquire the sample spectrum. If peaks are too intense (flat-topped), clean the plate and prepare a more dilute film. If peaks are too weak, add another drop of the solution and re-measure.
-
Protocol 4: NMR Spectrum Acquisition
-
Rationale: NMR provides the most detailed structural information. A deuterated solvent is required for the instrument's field-frequency lock.[21][22]
-
Methodology:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds with hydroxyl groups as it can facilitate observation of the -OH proton.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[21]
-
Cap the NMR tube and wipe the outside clean.
-
Insert the tube into the NMR spectrometer.
-
Acquire the spectrum according to standard instrument procedures, including locking, shimming, tuning, and setting appropriate acquisition parameters (pulse program, number of scans, etc.).[23]
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
-
Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is refrigerated at 2-8°C under an inert atmosphere.[4]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined set of physicochemical properties that make it highly valuable in synthetic chemistry. Its bifunctional nature allows for a wide range of chemical transformations, providing a reliable entry point for the construction of complex pharmaceutical and agrochemical targets. This guide has provided a detailed profile of its known properties, predictive spectroscopic data, and robust, field-proven protocols for its characterization. By understanding these core attributes, researchers can confidently and effectively integrate this versatile building block into their discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. appchemical.com [appchemical.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]
- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. spectrabase.com [spectrabase.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. nbinno.com [nbinno.com]
- 22. 5-Hydroxy-4-methyl-pyridine-2-carbonitrile(1256792-51-4) 1H NMR [m.chemicalbook.com]
- 23. Synthesis of 1-cyano-2-hydroxy-4-quinolizinones and corresponding 5-cyano-4-hydroxy-2-pyridones. Part 187: Synthesis of heterocycles. Part 9: Quinolizines and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cyano-5-hydroxymethylpyridine spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Cyano-5-hydroxymethylpyridine
Abstract
This guide provides a comprehensive technical overview of the analytical techniques used to characterize this compound (CAS No. 58553-48-3), a key heterocyclic building block in pharmaceutical and materials science research.[1] We delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the structural elucidation and purity confirmation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the spectral features, the rationale behind experimental protocols, and expert interpretation of the results.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted pyridine ring containing a nitrile (-C≡N) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. Its molecular formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol .[2] The unique electronic environment created by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group, combined with the inherent aromaticity of the pyridine ring, gives rise to a distinct spectroscopic "fingerprint." Understanding this fingerprint is paramount for confirming the molecule's identity and purity.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Expertise & Experience: Experimental Protocol Design
The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of the hydroxyl proton, allowing for its observation.[3]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock onto the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 scans are typically sufficient for a sample of this concentration.[3]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse ('zgpg30').
-
Spectral Width: ~200 ppm, centered around 110 ppm.
-
Number of Scans: 1024-4096 scans are required due to the low natural abundance of ¹³C.[3]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum reflects the distinct electronic environments of the protons. The electron-withdrawing nitrile group deshields adjacent protons (shifts them downfield), while the hydroxymethyl group has a more localized effect.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | ~8.8 | Singlet (s) or Doublet (d) | ~2.0 (if coupled to H4) | 1H |
| H4 | ~8.0 | Doublet of Doublets (dd) | ~8.0, 2.0 | 1H |
| H3 | ~7.8 | Doublet (d) | ~8.0 | 1H |
| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | - | 1H |
| -CH₂- | ~4.7 | Singlet (s) | - | 2H |
Note: Predictions are based on analysis of similar structures and standard chemical shift tables. Solvent is assumed to be DMSO-d₆.
Trustworthiness: Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.5-9.0 ppm): The three distinct signals confirm a trisubstituted pyridine ring. The proton at the 6-position (H6), being ortho to the nitrogen and meta to the nitrile, is expected to be the most downfield. The coupling pattern (dd for H4, d for H3) is characteristic of this substitution pattern.
-
Methylene Protons (-CH₂-): The singlet at ~4.7 ppm integrating to 2H is definitive for the hydroxymethyl group's methylene protons.
-
Hydroxyl Proton (-OH): A broad, exchangeable proton signal confirms the presence of the alcohol. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of the nitrile and alcohol functionalities.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 | ~152 |
| C6 | ~150 |
| C5 | ~140 |
| C3 | ~128 |
| C2 | ~135 |
| C≡N | ~117 |
| -CH₂- | ~62 |
Note: Predictions are based on additivity rules and data from analogous compounds.[5]
Authoritative Grounding: Interpretation of the ¹³C NMR Spectrum
-
Aromatic & Heteroaromatic Carbons (120-155 ppm): Five distinct signals in this region are expected for the pyridine ring carbons. The carbon bearing the nitrile group (C2) and the carbons adjacent to the nitrogen (C2, C6) are readily identifiable.
-
Nitrile Carbon (-C≡N): The signal around 117 ppm is characteristic of a nitrile carbon, providing strong evidence for this functional group.[6]
-
Aliphatic Carbon (-CH₂-): The upfield signal at ~62 ppm is unequivocally assigned to the carbon of the hydroxymethyl group.
Caption: Correlation of molecular structure to predicted NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the hydroxyl, nitrile, and aromatic components of the target compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.[7]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
Caption: Standard workflow for IR analysis using an ATR accessory.
Predicted IR Spectral Data
Each functional group in the molecule absorbs IR radiation at a characteristic frequency.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3500 - 3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Medium | Aromatic (Pyridine) |
| 2950 - 2850 | C-H stretch | Medium | Aliphatic (-CH₂) |
| 2240 - 2220 | C≡N stretch | Medium, Sharp | Nitrile (-C≡N) |
| 1600 - 1450 | C=C, C=N stretch | Medium-Strong | Aromatic Ring |
| 1080 - 1040 | C-O stretch | Strong | Primary Alcohol |
Interpretation Insights
-
The presence of a strong, broad absorption band in the 3200-3500 cm⁻¹ region is definitive proof of the hydroxyl group, with the broadness resulting from hydrogen bonding.[8]
-
A sharp, distinct peak around 2230 cm⁻¹ is one of the most reliable indicators for the nitrile (C≡N) functional group.[9]
-
The combination of aromatic C-H stretches above 3000 cm⁻¹ and ring stretching vibrations in the 1450-1600 cm⁻¹ "fingerprint region" confirms the pyridine core.[10]
-
A strong C-O stretching band around 1050 cm⁻¹ corroborates the primary alcohol functionality.[8]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use a positive ion mode ([M+H]⁺) as the pyridine nitrogen is readily protonated. Set the capillary voltage to an appropriate value (e.g., 3-4 kV) to induce electrospray.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to confirm the elemental composition.[11]
Predicted Mass Spectrum Data
| m/z Value | Ion | Interpretation |
| 135.0558 | [M+H]⁺ | Protonated molecular ion. The exact mass confirms the elemental composition C₇H₇N₂O⁺. |
| 134.0480 | [M]⁺ | Molecular ion (less common in ESI). |
| 117.0453 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group. |
| 104.0402 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical (less likely) or CH₂O followed by H rearrangement. |
Interpretation Insights The primary role of MS in this context is to confirm the molecular weight. Observing a protonated molecular ion at m/z 135.0558 with high-resolution instrumentation provides extremely strong evidence for the C₇H₆N₂O formula.[12] The fragmentation pattern, such as the characteristic loss of water (18 Da) from the alcohol, further supports the proposed structure.
Conclusion
The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise C-H framework and connectivity. IR spectroscopy provides rapid confirmation of the key nitrile and hydroxyl functional groups. Finally, mass spectrometry validates the molecular formula and overall molecular weight. Together, these spectral data form a self-validating system that provides an unambiguous confirmation of the molecule's identity and purity, which is an absolute requirement for its application in research and development.
References
- 1. This compound | CAS#:58553-48-3 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Communicating Mass Spectrometry Quality Information in mzQC with Python, R, and Java - PMC [pmc.ncbi.nlm.nih.gov]
2-Cyano-5-hydroxymethylpyridine CAS number 58553-48-3 properties
An In-depth Technical Guide to 2-Cyano-5-hydroxymethylpyridine (CAS 58553-48-3)
Introduction: A Versatile Heterocyclic Building Block
This compound, registered under CAS number 58553-48-3, is a bifunctional pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive cyano group at the 2-position and a versatile hydroxymethyl group at the 5-position. This unique arrangement of functional groups makes it an invaluable intermediate for the synthesis of a wide array of more complex molecular architectures. The pyridine ring itself serves as a key scaffold in numerous biologically active compounds, while the cyano and hydroxymethyl moieties offer orthogonal handles for chemical modification. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis and formulation. The data for this compound are summarized below.
Physical and Chemical Properties
The known physical and chemical characteristics of this compound are essential for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 58553-48-3 | [1][2][3] |
| Molecular Formula | C₇H₆N₂O | [1][4] |
| Molecular Weight | 134.14 g/mol | [1][4] |
| Synonyms | 5-(Hydroxymethyl)picolinonitrile, 5-(Hydroxymethyl)pyridine-2-carbonitrile | [1][4] |
| Appearance | Solid (Form not specified) | [4] |
| Density | 1.257 g/cm³ (Predicted) | [1] |
| Boiling Point | 353.8°C at 760 mmHg (Predicted) | [1] |
| Purity | Typically >95-98% | [2][4] |
Spectroscopic Signature
While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features based on well-established principles for its constituent functional groups.[5][6]
| Spectroscopy | Characteristic Features |
| ¹H NMR | - Aromatic Protons (3H): Complex multiplet patterns in the δ 7.5-8.8 ppm range, characteristic of a 2,5-disubstituted pyridine ring. - Methylene Protons (-CH₂-): A singlet or doublet (if coupled) around δ 4.5-4.8 ppm. - Hydroxyl Proton (-OH): A broad singlet, chemical shift is solvent-dependent, exchanges with D₂O.[6] |
| ¹³C NMR | - Cyano Carbon (C≡N): A signal in the δ 115-120 ppm range. - Pyridine Carbons (5C): Signals in the aromatic region (δ 120-160 ppm). - Methylene Carbon (-CH₂-): A signal around δ 60-65 ppm.[5] |
| Infrared (IR) | - O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the hydroxyl group.[6] - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[5] - C=N, C=C Stretch (Pyridine Ring): Bands in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band in the 1000-1200 cm⁻¹ range. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight.[5] |
Acquiring high-quality spectroscopic data is paramount for structure verification. The following are standard protocols for the analysis of organic compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]
-
¹H NMR Acquisition : Acquire the spectrum on a 300 or 400 MHz spectrometer. Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 128 to 1024) is necessary due to the low natural abundance of ¹³C.[5]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.[5]
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.[5]
-
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-cyanopyridine derivatives often involves the introduction of a cyano group onto a pre-functionalized pyridine ring. Common methods include the cyanation of 2-halopyridines or the transformation of pyridine N-oxides.[7][8] A plausible and industrially scalable approach for synthesizing this compound would start from 5-(hydroxymethyl)-2-methylpyridine or a related precursor.
Caption: Plausible synthetic workflow for this compound.
This pathway leverages the well-established method of converting a pyridine N-oxide to a 2-cyanopyridine.[7] The N-oxide activation facilitates nucleophilic attack by the cyanide ion at the 2-position.
Reactivity Profile
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.
-
Cyano Group (Nitrile) : This group is a versatile precursor.
-
Reduction : Can be reduced to a primary amine (-CH₂NH₂) using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, often in the presence of an acid.[9] This transformation yields 2-(aminomethyl)-5-(hydroxymethyl)pyridine, a valuable building block for ligands and pharmaceuticals.
-
Hydrolysis : Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or a primary amide (-CONH₂).
-
Cyclization : The nitrile can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to have anticancer activity.[10]
-
-
Hydroxymethyl Group (Alcohol) : This primary alcohol can undergo typical alcohol reactions.
-
Oxidation : Can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) using standard oxidizing agents (e.g., PCC, MnO₂, Jones reagent).
-
Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers to modify solubility or act as a protecting group.
-
Halogenation : Can be converted to a halomethyl group (e.g., -CH₂Cl) using reagents like thionyl chloride (SOCl₂), providing an electrophilic site for further substitution.
-
Caption: Reactivity and synthetic utility of the core molecule.
Applications in Drug Discovery and Materials Science
The structural motifs present in this compound are prevalent in various fields, establishing its role as a high-value intermediate.
-
Pharmaceuticals : Pyridine and cyanopyridine cores are central to many therapeutic agents. The ability to convert the cyano and hydroxymethyl groups into amines, amides, and other functionalities is crucial for building libraries of compounds for drug screening.[10][11] For instance, derivatives of cyanopyridines have been investigated as dual VEGFR-2/HER-2 inhibitors for anticancer applications.[10] Furthermore, pyrimidine derivatives synthesized from cyano-precursors are explored as potent anticancer agents.[12]
-
Agrochemicals : The pyridine ring is a common feature in pesticides and herbicides. This molecule serves as a starting point for creating novel agrochemicals.[11]
-
Materials Science & Catalysis : Pyridine-based compounds are widely used as ligands in coordination chemistry and catalysis.[11] The nitrogen atom of the ring and the potential for conversion into a bidentate amino-alcohol ligand make derivatives of this compound attractive for creating novel catalysts and advanced materials.[13]
Safety, Handling, and Storage
As a potentially hazardous chemical, proper handling and storage procedures are mandatory to ensure laboratory safety. The information is derived from safety data sheets for structurally related and similarly functionalized compounds.[1][14][15][16]
Hazard Identification
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][14][16]
-
Irritation : Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16]
Recommended Handling and Storage Protocol
-
Engineering Controls : Always handle this product in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE) :
-
Safe Handling Practices :
-
Storage :
First Aid Measures
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[14][15]
-
In Case of Skin Contact : Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][14]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14][16]
Conclusion
This compound is a strategically important chemical intermediate. Its value lies in the orthogonal reactivity of its cyano and hydroxymethyl functional groups, which, when combined with the stable pyridine core, provides a robust platform for synthetic chemists. From the development of novel anticancer agents to the design of specialized ligands for catalysis, this compound offers a gateway to a diverse range of high-value molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate its potential hazards. As research in medicinal and materials chemistry continues to advance, the demand for versatile building blocks like this compound is poised to grow.
References
- 1. This compound | CAS#:58553-48-3 | Chemsrc [chemsrc.com]
- 2. This compound - Anichem [anichemllc.com]
- 3. This compound | 58553-48-3 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 9. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2-Cyano-5-hydroxymethylpyridine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-5-hydroxymethylpyridine, a heterocyclic compound of significant interest in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this guide synthesizes information from structurally related molecules and the compound's own physicochemical properties to present a reasoned, estimated solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility. This document is intended to serve as a valuable resource for researchers in process development, formulation, and medicinal chemistry, enabling informed solvent selection and optimization of experimental conditions.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No. 58553-48-3) is a bifunctional pyridine derivative incorporating both a nitrile and a hydroxymethyl group.[1] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. The cyano group can undergo various transformations to yield amides, carboxylic acids, or amines, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation to an aldehyde.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences multiple stages of drug development.[2] It dictates the choice of solvent for synthesis and purification, impacts the efficiency of crystallization processes, and is a key determinant of a drug's bioavailability. A thorough understanding of a compound's solubility in various organic solvents is therefore essential for developing robust, scalable, and cost-effective chemical processes.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [3] |
| Melting Point | 78-79 °C | [4] |
| Boiling Point | 353.8 °C at 760 mmHg | [3] |
| Density | 1.257 g/cm³ | [3] |
| LogP (octanol-water) | 0.44558 | [3] |
The presence of a polar hydroxymethyl group (-CH₂OH) and a cyano group (-C≡N) on the pyridine ring imparts a significant degree of polarity to the molecule. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. These features are expected to dominate its solubility behavior. The positive LogP value, though small, suggests a slight preference for a more lipophilic environment over water, but the molecule retains considerable hydrophilicity.
Estimated Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcoholic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Medium | The polar nature of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. Hydrogen bond acceptance by the solvent can also occur. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium to Low | These solvents are less polar than aprotic solvents and have limited hydrogen bonding capabilities. |
| Halogenated | Dichloromethane, Chloroform | Medium to Low | These solvents can engage in dipole-dipole interactions, but lack strong hydrogen bonding sites. |
| Aromatic | Toluene, Benzene | Low | The significant difference in polarity between the solute and these nonpolar solvents limits solubility. |
| Aliphatic | Hexane, Heptane | Insoluble | As nonpolar solvents, they cannot effectively solvate the polar functional groups of this compound. |
Disclaimer: This table represents an estimation based on chemical principles and data from analogous compounds. Experimental verification is crucial for any practical application.
Experimental Protocol for Solubility Determination: The Shake-Flask Method with HPLC Analysis
For a definitive quantitative assessment of solubility, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology
-
Preparation of the Slurry: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurries for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles.
-
Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
Preparation for HPLC Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system and determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.
-
Calculation of Solubility: Calculate the solubility in mg/mL or mol/L using the concentration obtained from HPLC and the dilution factor.
Causality in Experimental Design
-
Using an excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium, representing the true saturation solubility.
-
Constant temperature control is paramount as solubility is highly temperature-dependent.
-
Filtration is a crucial step to prevent undissolved solid particles from artificially inflating the measured concentration. The filter material should be chemically compatible with the solvent.
-
HPLC analysis provides high sensitivity and specificity, allowing for accurate quantification even at low solubility levels.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Discussion: Intermolecular Forces Governing Solubility
The solubility of this compound is a result of the interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
-
In Polar Protic Solvents (e.g., Methanol): The dominant interactions are hydrogen bonds. The hydroxyl group of this compound can donate a hydrogen bond to the oxygen of a methanol molecule and accept a hydrogen bond from the hydroxyl group of a methanol molecule. This strong solute-solvent interaction readily overcomes the solute's crystal lattice energy, leading to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone): These solvents cannot donate hydrogen bonds but can accept them. They also possess a significant dipole moment. The primary solute-solvent interactions are dipole-dipole forces between the polar groups of the solute and the carbonyl group of acetone. Hydrogen bonding between the solute's hydroxyl group and the solvent's carbonyl oxygen also contributes, resulting in moderate to high solubility.
-
In Nonpolar Solvents (e.g., Hexane): The weak van der Waals forces of hexane are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions within the crystal lattice of the polar solute. Consequently, the solute-solvent interactions are very weak, leading to insolubility.
The following diagram illustrates the key intermolecular forces at play.
Caption: Intermolecular forces in solubility.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While direct quantitative data remains sparse, a robust estimated solubility profile has been presented based on the compound's physicochemical properties and the behavior of structural analogs. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is indispensable for process optimization and formulation development. A fundamental understanding of the interplay between the solute's functional groups and the solvent's properties is key to predicting and manipulating solubility, ultimately facilitating the successful application of this versatile chemical intermediate in the pharmaceutical industry.
References
- 1. appchemical.com [appchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:58553-48-3 | Chemsrc [chemsrc.com]
- 4. This compound | 58553-48-3 [chemicalbook.com]
- 5. CAS 100-70-9: 2-Cyanopyridine | CymitQuimica [cymitquimica.com]
- 6. CAS 71935-32-5: 4-(hydroxymethyl)pyridine-2-carbonitrile [cymitquimica.com]
A Senior Application Scientist's Guide to the Theoretical and Experimental Spectroscopic Analysis of Cyanopyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Indispensable Role of Cyanopyridines and Spectroscopic Precision
In the landscape of modern drug discovery and materials science, the cyanopyridine scaffold stands out as a uniquely versatile building block. Its heterocyclic pyridine structure, combined with the reactive and electron-withdrawing nitrile group, makes it a cornerstone intermediate in the synthesis of a multitude of critical compounds, from essential vitamins like Niacinamide (Vitamin B3) to innovative anti-cancer and antihypertensive agents.[1][2][3] The journey from a simple chemical intermediate to a life-saving pharmaceutical is one of precision, where the absolute certainty of molecular structure, purity, and behavior is non-negotiable.
Spectroscopic analysis is the bedrock of this certainty.[4][5] It provides the empirical and theoretical tools to elucidate molecular structures, confirm synthetic outcomes, and ensure the quality required for pharmaceutical applications.[6][7] This guide is designed to move beyond a simple recitation of techniques. As a senior application scientist, my objective is to provide an integrated perspective, demonstrating how the predictive power of theoretical calculations and the definitive validation of experimental spectroscopy converge to provide a complete and robust understanding of cyanopyridine systems. We will explore not just the "how" but the "why," explaining the causality behind methodological choices to empower researchers in their analytical endeavors.
Part 1: Theoretical Analysis — The Predictive Power of Computational Chemistry
Before a single sample is prepared, computational chemistry offers a powerful predictive lens to anticipate the spectroscopic properties of a molecule. This in silico approach is foundational, providing a theoretical framework that accelerates research, aids in the interpretation of complex experimental data, and guides synthetic strategy.
Density Functional Theory (DFT): The Workhorse of Computational Spectroscopy
At the heart of modern computational analysis is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules.[8] For the analysis of cyanopyridines, DFT is exceptionally powerful because it balances computational efficiency with high accuracy for predicting key molecular properties.[9][10]
The core principle of DFT is to calculate the total energy of a molecule based on its electron density, rather than the complex interactions of every single electron. This allows us to determine the molecule's most stable three-dimensional arrangement, its "optimized geometry." From this optimized structure, we can reliably predict a range of spectroscopic data.
Causality in Method Selection: The choice of a specific DFT functional and basis set is a critical decision.
-
Functionals (e.g., B3LYP): These are approximations used to describe the exchange and correlation energy of electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules like cyanopyridines because it has a proven track record of accurately predicting vibrational frequencies and geometries.[9][11][12]
-
Basis Sets (e.g., 6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. Larger, more complex basis sets like 6-311++G(d,p) provide greater flexibility for describing the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds, leading to more accurate results, which is crucial for molecules containing heteroatoms and π-systems like cyanopyridines.[9][13][14]
The Computational Workflow: A Predictive Blueprint
The theoretical analysis follows a systematic and self-validating workflow. A frequency calculation, for instance, not only predicts the IR and Raman spectra but also confirms that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. rroij.com [rroij.com]
- 5. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 2-, 3-, and 4-Cyanopyridine Isomers
This guide provides a comprehensive technical overview of the crystal structures of the three isomers of cyanopyridine: 2-cyanopyridine (picolinonitrile), 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine (isonicotinonitrile). This document is intended for researchers, scientists, and professionals in drug development who are engaged in crystal engineering, polymorphism studies, and the development of novel pharmaceutical co-crystals.
Introduction: The Significance of Cyanopyridine Isomers in Crystal Engineering
Cyanopyridines are a class of heterocyclic aromatic compounds that have garnered significant interest in the fields of crystal engineering and pharmaceutical sciences. Their molecular structure, featuring both a pyridine ring and a cyano group, provides multiple sites for non-covalent interactions, making them versatile building blocks for the design of co-crystals and coordination polymers. The isomeric position of the cyano group profoundly influences the electronic distribution, dipole moment, and steric factors of the molecule, which in turn dictates the intermolecular interactions and the resulting crystal packing. A thorough understanding of the crystal structure of these isomers is paramount for predicting and controlling the supramolecular architecture of multi-component crystalline materials.
This guide delves into the structural nuances of each isomer, providing a comparative analysis of their crystal packing, a detailed look at the governing intermolecular forces, and robust experimental protocols for their crystallization and structural determination.
Part 1: Crystal Structure Analysis of Cyanopyridine Isomers
The three-dimensional arrangement of molecules in a crystal lattice is a direct consequence of the interplay of various intermolecular forces. In the case of cyanopyridine isomers, the dominant forces are weak hydrogen bonds and π-π stacking interactions.
2-Cyanopyridine: A Layered Structure Governed by π-π Stacking
The crystal structure of 2-cyanopyridine is characterized by a layered arrangement of molecules.[1][2] Within these layers, the molecules are linked by weak C-H···N hydrogen bonds.[1][3] Specifically, a hydrogen bond is observed between a hydrogen atom on the pyridine ring and the nitrogen atom of the cyano group of an adjacent molecule.[1] However, the primary driving force for the crystal packing in 2-cyanopyridine is the π-π stacking interactions between the aromatic pyridine rings of adjacent layers.[1] In this arrangement, the cyano substituent of one molecule is positioned over the aromatic backbone of the molecule in the neighboring layer.[1][2] Energetic analyses have revealed that these π-π stacking interactions contribute more significantly to the crystal's stability than the weak hydrogen bonds.[1]
3-Cyanopyridine: Polymeric Chains through Hydrogen Bonding
In the crystal structure of 3-cyanopyridine, the nitrogen atom of the pyridine ring plays a more prominent role in the intermolecular interactions.[3] The structure consists of polymeric chains formed through weak C-H···N hydrogen bonds, where the pyridine nitrogen of one molecule interacts with a hydrogen atom of a neighboring molecule.[3] This distinction in the primary hydrogen bond acceptor site compared to the 2-isomer is a direct consequence of the different steric accessibility of the pyridine nitrogen. The crystal structure of 3-cyanopyridine has been determined through low-temperature single-crystal X-ray diffraction experiments.[3]
4-Cyanopyridine: Antiparallel Stacking and a Network of Weak Interactions
The crystal structure of 4-cyanopyridine is orthorhombic and is characterized by molecules arranged in antiparallel, coplanar stacking layers.[1][4] The intermolecular forces at play are a combination of three main types:
-
π-π stacking: Interactions between the π-electron clouds of the pyridine rings in adjacent, stacked molecules.[1]
-
Dipole-dipole interactions: Interactions between the cyano groups of pairs of molecules related by a center of symmetry.
-
Weak C-H···N hydrogen bonds: These interactions occur between a hydrogen atom on the pyridine ring and both the pyridine nitrogen and the cyano nitrogen of neighboring molecules.[1]
This network of interactions results in a relatively complex and stable crystal lattice.
Below is a diagram illustrating the molecular structures of the three cyanopyridine isomers.
Caption: Molecular structures of 2-, 3-, and 4-cyanopyridine.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three cyanopyridine isomers, providing a quantitative basis for their structural comparison.
| Parameter | 2-Cyanopyridine | 3-Cyanopyridine[5] | 4-Cyanopyridine |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pccn |
| a (Å) | 3.82(1) | 3.808 | 3.82(1) |
| b (Å) | 6.12(1) | 13.120 | 6.12(1) |
| c (Å) | 23.22(2) | 10.591 | 23.22(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 97.97 | 97.97 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 524 | 524 | 542.8 |
| Z | 4 | 4 | 4 |
| Temperature (K) | Low Temperature[3] | Low Temperature[3] | Ambient |
| Primary Interactions | π-π stacking, C-H···N H-bonds[1] | C-H···N H-bonds (polymeric chains)[3] | π-π stacking, C-H···N H-bonds[1] |
Part 2: Experimental Protocols for Crystal Growth and Structure Determination
The successful determination of a crystal structure is critically dependent on the quality of the single crystals and the precision of the diffraction experiment. This section provides detailed, field-proven protocols for the crystallization of cyanopyridine isomers and their subsequent analysis by single-crystal X-ray diffraction.
Protocol 1: Single Crystal Growth of Cyanopyridine Isomers
The choice of crystallization method is crucial and is often determined by the physicochemical properties of the compound, such as its solubility and melting point. For the cyanopyridine isomers, slow evaporation and sublimation are generally effective methods.
A. Slow Evaporation Method
This is the most common and often the first-line approach for obtaining high-quality single crystals of small organic molecules.
-
Rationale: The slow removal of the solvent allows the molecules to self-assemble into a well-ordered crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound to a moderate extent, allowing for a gradual increase in concentration as the solvent evaporates.
-
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of the cyanopyridine isomer in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene). The goal is to find a solvent in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the cyanopyridine isomer in the chosen solvent at room temperature. Gentle warming can be used to increase solubility, followed by filtration to remove any insoluble impurities.
-
Crystallization Setup: Transfer the solution to a clean vial. The opening of the vial should be loosely covered with paraffin film or aluminum foil, with a few small holes poked in it. This allows for slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Avoid any disturbances during the crystallization process.
-
Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.
-
B. Sublimation Method
This method is particularly suitable for compounds that have a relatively high vapor pressure and can be sublimated without decomposition.
-
Rationale: Sublimation purifies the compound and allows for the slow deposition of molecules from the gas phase onto a cold surface, often resulting in the formation of high-quality single crystals. This method was successfully used to obtain crystals of 2- and 3-cyanopyridine.[3]
-
Step-by-Step Protocol:
-
Apparatus Setup: Place a small amount of the cyanopyridine isomer at the bottom of a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a pressure of approximately 10⁻² to 10⁻³ torr.
-
Heating: Gently heat the bottom of the apparatus to a temperature that is below the melting point of the compound but sufficient to cause sublimation.
-
Cooling: The upper part of the apparatus, or a cold finger, is maintained at a lower temperature to allow for the deposition and growth of crystals.
-
Crystal Growth: Allow the sublimation to proceed for several hours to days, until crystals of adequate size have formed on the cold surface.
-
Crystal Harvesting: After cooling the apparatus to room temperature and carefully releasing the vacuum, the crystals can be harvested.
-
The following diagram illustrates the experimental workflow for crystal growth.
Caption: Experimental workflow for single crystal growth.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[6]
-
Rationale: By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the electron density distribution within the crystal, and from this, the precise positions of the atoms. This allows for the determination of bond lengths, bond angles, and the overall molecular and crystal structure.
-
Step-by-Step Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Scale and merge the data to produce a final set of unique reflections.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using software tools to check for geometric consistency and other potential issues.
-
Analyze the crystal packing, intermolecular interactions, and other structural features.
-
Generate tables of crystallographic data and graphical representations of the structure.
-
-
The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 3: Polymorphism in Cyanopyridine Isomers
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit different physical properties, including solubility, stability, and bioavailability. While extensive studies on the polymorphism of cyanopyridine cocrystals exist, the polymorphism of the pure isomers is less commonly reported. However, the potential for polymorphism should always be considered, especially when crystallization conditions are varied. Different crystallization methods, solvents, and temperatures can potentially lead to the formation of different polymorphs. Therefore, it is essential to thoroughly characterize the solid form of the cyanopyridine isomer being used in any application.
Conclusion
The crystal structures of 2-, 3-, and 4-cyanopyridine are dictated by a subtle balance of weak intermolecular forces, primarily C-H···N hydrogen bonds and π-π stacking interactions. The isomeric position of the cyano group significantly influences which of these interactions dominate, leading to distinct crystal packing arrangements for each isomer. A comprehensive understanding of these structures, obtained through meticulous crystal growth and single-crystal X-ray diffraction analysis, is fundamental to the rational design of novel cocrystals and other functional materials with tailored properties. The protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists working in this exciting and important field.
References
The Therapeutic Promise of Substituted Cyanopyridines: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatility of a Privileged Scaffold
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs.[1] When adorned with a cyano (-CN) group, this "privileged scaffold" transforms into the cyanopyridine core, a versatile and highly reactive intermediate that has captured the attention of drug discovery scientists for its broad spectrum of pharmacological activities.[2][3] From oncology to neurodegeneration and metabolic disorders, substituted cyanopyridines have demonstrated significant therapeutic potential, largely through their ability to modulate the activity of key enzymes and signaling pathways.[2]
This technical guide provides an in-depth exploration of the therapeutic applications of substituted cyanopyridines, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental design, provides detailed and validated protocols, and offers a forward-looking perspective on the potential of this remarkable class of compounds.
The Oncological Frontier: Cyanopyridines as Potent Anti-Cancer Agents
The fight against cancer has been a major focus for the application of cyanopyridine derivatives, with numerous studies highlighting their efficacy in inhibiting tumor growth and inducing cancer cell death.[4][5][6] Their anti-cancer properties often stem from their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2]
Mechanism of Action: Targeting Key Oncogenic Kinases
1.1.1. PIM Kinases: A Promising Target
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival, proliferation, and apoptosis.[7] Overexpression of PIM kinases is a hallmark of many hematological and solid tumors, making them an attractive target for cancer therapy.[7] Substituted cyanopyridines have emerged as a promising class of PIM-1 inhibitors.[6][8]
The general structure-activity relationship (SAR) for many cyanopyridine-based PIM-1 inhibitors suggests that the cyanopyridine core acts as a crucial scaffold for interaction with the kinase active site. Aromatic or heteroaromatic substituents at various positions on the pyridine ring can significantly influence potency and selectivity.[6] For instance, in a series of 3-cyanopyridine derivatives, compounds bearing a 3-pyridyl or a naphthyl group at the 6-position of the pyridine ring exhibited potent PIM-1 inhibitory activity.[6]
PIM-1 Signaling Pathway
Caption: PIM-1 signaling pathway initiated by cytokines, leading to cell survival.[7]
1.1.2. STAT3: A Central Node in Cancer Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[9] Activated STAT3 promotes tumor cell proliferation, survival, and angiogenesis, making it a prime target for cancer drug development.[9] Several substituted cyanopyridine derivatives have been identified as potent STAT3 inhibitors.[5] These compounds typically function by inhibiting the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[10]
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway leading to gene transcription.[9]
1.1.3. Other Kinase Targets
Substituted cyanopyridines have also shown inhibitory activity against a range of other kinases implicated in cancer, including:
-
VEGFR-2/HER-2: Dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been developed from cyanopyridone scaffolds, demonstrating potent anti-proliferative activity against breast and liver cancer cell lines.[5]
-
EGFR/BRAFV600E: Hybrid molecules combining cyanopyridone and pyrazoline moieties have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, showing promising anticancer potential.
Data on Anti-Cancer Activity
The following table summarizes the in vitro anti-cancer activity of selected substituted cyanopyridine derivatives against various cancer cell lines.
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7h | PIM-1 | MCF-7 (Breast) | 1.89 | [6] |
| Compound 8f | PIM-1 | MCF-7 (Breast) | 1.69 | [6] |
| 3n | STAT3 | HCT-116 (Colorectal) | 10.50 | [5] |
| 5a | VEGFR-2/HER-2 | HepG2 (Liver) | 2.71 | [5] |
| 5e | VEGFR-2/HER-2 | MCF-7 (Breast) | 1.39 | [5] |
| 6b | VEGFR-2/HER-2 | HepG2 (Liver) | 2.68 | [5] |
| 4c | PIM-1 | HCT-116 (Colorectal) | 7.15 | [8] |
| 4d | PIM-1 | HepG2 (Liver) | 6.95 | [8] |
Neurodegenerative Disorders: A New Avenue for Cyanopyridines
Neurodegenerative diseases like Alzheimer's disease (AD) present a significant and growing healthcare challenge.[2] Emerging research suggests that substituted cyanopyridines may offer therapeutic benefits in this area through multiple mechanisms of action.
Mechanism of Action in Neurodegeneration
2.1.1. Cholinesterase Inhibition
A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain.[11] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine, and its inhibition is a major therapeutic strategy for AD.[11] Certain cyanopyridine derivatives have been shown to be effective inhibitors of AChE.
2.1.2. Modulation of Amyloid-β Aggregation
The accumulation of amyloid-beta (Aβ) plaques is another hallmark of Alzheimer's disease.[12] Some cyanopyridine-triazine hybrids have demonstrated the ability to disaggregate Aβ peptides, suggesting a potential disease-modifying effect.
2.1.3. Beta-Secretase (BACE1) Inhibition
The beta-secretase enzyme (BACE1) is a key enzyme in the production of Aβ peptides.[13] Inhibition of BACE1 is therefore a highly sought-after therapeutic strategy for Alzheimer's disease. While direct evidence for cyanopyridine-based BACE1 inhibitors is still emerging, the structural versatility of the cyanopyridine scaffold makes it a promising starting point for the design of such inhibitors.
In Vivo and In Vitro Data
A study on cyanopyridine-triazine hybrids identified compounds 4d and 4h as potent acetylcholinesterase (AChE) inhibitors with IC50 values of 0.059 µM and 0.080 µM, respectively.[14] These compounds also demonstrated neuroprotective effects by reducing neuronal death induced by oxidative stress and Aβ-induced toxicity.[14]
Metabolic Disorders: An Emerging Therapeutic Area
While less explored than oncology and neurodegeneration, the potential of substituted cyanopyridines in treating metabolic disorders such as type 2 diabetes and obesity is a growing area of interest. Their therapeutic potential in this area may lie in their ability to modulate key metabolic enzymes.
Potential Molecular Targets
-
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. Cyanopyrrolidines, a class of compounds containing a cyano group, have been extensively studied as DPP-4 inhibitors, with some compounds reaching clinical trials.[7][15]
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways.[16][17] Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity.[10][16][17][18][19] The cyanopyridine scaffold could serve as a template for the design of novel PTP1B inhibitors.
-
AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy metabolism.[20][21][22] Activation of AMPK has therapeutic potential for the treatment of metabolic diseases.[20][21][22] Certain imidazo[1,2-a]pyridine derivatives have been identified as AMPK activators.[23]
-
Glucagon-like peptide-1 (GLP-1) Receptor Agonists: GLP-1 receptor agonists are a major class of drugs for type 2 diabetes and obesity.[24][25][26][] While direct examples of small-molecule cyanopyridine GLP-1 receptor agonists are not yet prominent, the development of such compounds is an active area of research.
Synthesis and Characterization: A Practical Guide
The synthesis of substituted cyanopyridines often involves multi-component reactions, which offer an efficient and atom-economical approach to generating molecular diversity.
General Synthetic Protocols
4.1.1. Synthesis of 2-Amino-3-cyanopyridines
A common and versatile method for the synthesis of 2-amino-3-cyanopyridines is a one-pot, four-component reaction of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[8]
Step-by-Step Methodology:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) is prepared.[8]
-
A catalyst, such as nanostructured Na2CaP2O7, is added.[8]
-
The reaction mixture is heated, for example, at 80 °C under solvent-free conditions, for a specified time.[8]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by recrystallization.
4.1.2. Synthesis of 2-Oxo-3-cyanopyridines (Cyanopyridones)
2-Oxo-3-cyanopyridines can be synthesized through a one-pot reaction involving cyanoacetanilide, an aromatic aldehyde, and malononitrile in the presence of a catalytic amount of piperidine.
Step-by-Step Methodology:
-
Equimolar amounts of cyanoacetanilide, the aromatic aldehyde, and malononitrile are mixed in ethanol.
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the solid product is collected by filtration and purified.
Experimental Evaluation: Key Assays and Protocols
The therapeutic potential of substituted cyanopyridines is evaluated through a battery of in vitro and in vivo assays. This section provides detailed protocols for some of the most critical assays.
Kinase Inhibition Assays
5.1.1. In Vitro PIM-1 Kinase Assay (Luminescence-based)
This assay quantifies PIM-1 kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate peptide. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.[5]
Experimental Workflow
Caption: Workflow for a luminescence-based in vitro kinase assay.[5]
5.1.2. STAT3 Phosphorylation Assay (Western Blot)
This assay is used to determine the phosphorylation status of STAT3 at Tyr705, a marker of its activation.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cancer cells with constitutively active STAT3 (e.g., DU145, HepG2) and treat with various concentrations of the test compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) and a primary antibody for total STAT3 as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on STAT3 phosphorylation.
Cellular Assays
5.2.1. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.[28] Propidium iodide (PI) is used as a counterstain to differentiate between apoptotic and necrotic cells.[28]
Experimental Workflow
Caption: Workflow for an Annexin V/PI apoptosis assay using flow cytometry.[28]
5.2.2. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[29]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Future Perspectives and Conclusion
The therapeutic potential of substituted cyanopyridines is vast and continues to expand. While significant progress has been made in the field of oncology, the application of these versatile scaffolds to neurodegenerative and metabolic diseases represents a promising frontier for future research. The development of more selective and potent inhibitors, guided by a deeper understanding of structure-activity relationships and target biology, will be crucial for translating the promise of cyanopyridines into novel and effective therapies. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to explore this exciting chemical space and contribute to the advancement of medicine.
References
- 1. Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease [mdpi.com]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stackoverflow.com [stackoverflow.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Python script to find dependency cycles in GraphViz dot files - Jason Antman's Blog [blog.jasonantman.com]
- 15. stackoverflow.com [stackoverflow.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 20. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of a novel GLP-1/GIP dual receptor agonist CY-5 as long-acting hypoglycemic, anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. preprints.org [preprints.org]
- 26. Glucagon-like peptide-1 receptor co-agonists for treating metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DOT Language | Graphviz [graphviz.org]
2-Cyano-5-hydroxymethylpyridine: A Strategic Precursor in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and effective therapeutic agents. Among these, 2-Cyano-5-hydroxymethylpyridine has emerged as a highly versatile and valuable precursor, particularly in the development of targeted therapies such as kinase inhibitors. Its unique bifunctional nature, possessing both a reactive cyano group and a modifiable hydroxymethyl moiety on a pyridine scaffold, offers medicinal chemists a powerful tool for molecular elaboration and property modulation. This guide provides a comprehensive technical overview of the synthesis, key chemical transformations, and strategic applications of this compound in drug discovery, with a focus on enabling researchers to leverage its full potential in their synthetic endeavors.
Introduction: The Strategic Importance of Bifunctional Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse substitution patterns make it a cornerstone of drug design. This compound distinguishes itself by presenting two orthogonal functional groups. The cyano group can serve as a linchpin for constructing complex heterocyclic systems or be transformed into other key functionalities, while the hydroxymethyl group provides a convenient handle for introducing side chains that can modulate solubility, cell permeability, and target engagement. This dual functionality allows for a convergent and efficient approach to the synthesis of intricate drug molecules, thereby accelerating the drug discovery process.
Cyanopyridine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] Their utility as kinase inhibitors, a critical class of anticancer drugs, is particularly noteworthy.[1]
Synthesis of this compound: A Practical Guide
The efficient and scalable synthesis of this compound is the foundational step for its application in drug discovery. While several general methods for the synthesis of cyanopyridines exist, a reliable and reproducible protocol is essential for research and development. The most common and practical approach involves the cyanation of a corresponding 2-halopyridine precursor.
Preferred Synthetic Route: Cyanation of 2-Halo-5-(hydroxymethyl)pyridine
This method offers a direct and high-yielding pathway to the target molecule. The general strategy involves the nucleophilic substitution of a halide (typically chloro or bromo) at the 2-position of the pyridine ring with a cyanide source.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound from a commercially available starting material.
Step 1: Hydrolysis of 2-Chloro-5-(chloromethyl)pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent mixture, such as aqueous acetone.
-
Reagent Addition: Add a mild base, such as sodium bicarbonate, to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude 2-chloro-5-(hydroxymethyl)pyridine, which can often be used in the next step without further purification.
Step 2: Cyanation of 2-Chloro-5-(hydroxymethyl)pyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-(hydroxymethyl)pyridine, a cyanide source (e.g., potassium cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., anhydrous DMF).[2]
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Table 1: Key Parameters for the Synthesis of this compound
| Parameter | Step 1: Hydrolysis | Step 2: Cyanation |
| Starting Material | 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-(hydroxymethyl)pyridine |
| Key Reagents | Sodium bicarbonate, Aqueous Acetone | Potassium cyanide, Pd(PPh₃)₄ |
| Solvent | Acetone/Water | DMF |
| Temperature | Reflux | 80-100 °C |
| Atmosphere | Air | Inert (Nitrogen) |
| Purification | Extraction | Column Chromatography |
Key Chemical Transformations and Applications in Drug Discovery
The synthetic utility of this compound lies in the selective manipulation of its two functional groups.
Transformations of the Cyano Group
The cyano group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: Conversion to a carboxylic acid or an amide, which can serve as key pharmacophoric elements or be used for further derivatization.
-
Reduction: Reduction to an aminomethyl group, introducing a basic center that can improve pharmacokinetic properties.
-
Cyclization Reactions: Participation in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles or triazines.
Transformations of the Hydroxymethyl Group
The hydroxymethyl group offers a site for introducing diversity and modulating physicochemical properties:
-
Oxidation: Oxidation to an aldehyde or a carboxylic acid, providing further handles for synthetic elaboration.
-
Etherification: Formation of ethers to introduce lipophilic or hydrophilic side chains.
-
Esterification: Formation of esters, which can act as prodrugs or improve formulation characteristics.
-
Halogenation: Conversion to a halomethyl group, which can be further displaced by various nucleophiles.
Case Study: Synthesis of the Multi-Kinase Inhibitor TAS-115
A prominent example showcasing the utility of this compound is its role as a key precursor in the synthesis of TAS-115 (Pamufetinib), a potent inhibitor of VEGFR2, c-Met, PDGFR, and FMS kinases.[3][4][5] TAS-115 has shown promise in the treatment of various cancers and idiopathic pulmonary fibrosis.[4][6]
The synthesis of TAS-115 leverages the reactivity of the hydroxymethyl group of this compound in a crucial etherification step.
Synthetic Pathway to TAS-115:
Caption: Key synthetic step in the preparation of TAS-115.
Detailed Experimental Protocol: Key Etherification Step
The following protocol outlines the critical coupling of this compound with a substituted 4-aminophenol derivative, a key step in the synthesis of TAS-115.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound, the substituted 4-aminophenol, and triphenylphosphine (PPh₃) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to yield the desired ether intermediate.
This intermediate is then further elaborated to afford the final TAS-115 molecule.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a strategically important and highly versatile building block for modern drug discovery. Its bifunctional nature allows for the efficient and convergent synthesis of complex drug candidates, particularly in the realm of kinase inhibitors. The synthetic protocols and transformations detailed in this guide provide a practical framework for researchers to harness the full potential of this valuable precursor. As the demand for novel and targeted therapies continues to grow, the judicious application of such well-designed molecular building blocks will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.
References
- 1. patents.justia.com [patents.justia.com]
- 2. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 3. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]
- 4. The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activities of Novel Cyanopyridine Compounds
Introduction: The Cyanopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have garnered significant attention due to their prevalence in both natural products and synthetic drugs.[1] Among these, the cyanopyridine nucleus represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological effects.[1][2] The presence of the cyano (-C≡N) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, combined with the versatile pyridine ring, endows these molecules with unique electronic and steric properties. This guide provides a comprehensive review of the diverse biological activities of novel cyanopyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.[1][3][4]
Core Biological Activities and Mechanistic Insights
Cyanopyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of drugs targeting a range of diseases.[1] This section will delve into the most significant of these activities, elucidating the underlying molecular mechanisms.
Anticancer Activity
The development of targeted anticancer agents is a primary focus of oncological research. Cyanopyridine derivatives have emerged as potent cytotoxic agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][5]
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for the anticancer effects of cyanopyridines is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, differentiation, and apoptosis.[1][5] Overactivity of certain kinases is a hallmark of many cancers.
-
PIM-1 Kinase Inhibition: Several novel 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers, including breast and prostate cancer.[6][7] By inhibiting PIM-1, these compounds can induce cell cycle arrest, typically at the S or G2/M phase, and trigger apoptosis (programmed cell death).[6][8] For instance, certain 3-cyanopyrid-2-one derivatives have shown excellent activity against the MCF-7 breast cancer cell line with IC₅₀ values as low as 1.69 µM, which is more potent than the standard chemotherapeutic drug doxorubicin in some studies.[6]
-
VEGFR-2/HER-2 Dual Inhibition: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[9] Both of these are key tyrosine kinases involved in tumor angiogenesis and proliferation. Compounds have demonstrated potent antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values lower than the standard drug, taxol.[9]
-
Survivin Modulation: Survivin is an inhibitor of apoptosis protein (IAP) that is highly expressed in most human tumors and is associated with resistance to chemotherapy.[5][8] Novel 3-cyanopyridine derivatives have been shown to act as survivin modulators, leading to a reduction in survivin expression through proteasome-dependent degradation. This, in turn, promotes apoptosis in cancer cells, with some compounds exhibiting greater cytotoxic effects than the reference drug 5-fluorouracil (5-FU).[8]
The following diagram illustrates a simplified signaling pathway for PIM-1 kinase and its role in promoting cell survival, which is a key target for cyanopyridine-based anticancer agents.
Caption: PIM-1 Kinase Signaling Pathway Inhibition by Cyanopyridines.
Structure-Activity Relationship (SAR) Insights: SAR studies reveal that the nature and position of substituents on the cyanopyridine scaffold are critical for anticancer activity.
-
For 2-oxo-3-cyanopyridines, substitutions at the 4-position with groups like 4-methoxyphenyl or 4-chlorophenyl often enhance cytotoxicity.[6][8]
-
The 2-oxo-3-cyanopyridine scaffold generally shows better cytotoxic activity compared to the 2-thioxo or 2-amino analogues.[8]
-
Aromatization of the pyridone ring to a 2-chloropyridine can significantly increase cytotoxicity against certain cell lines, such as HepG-2 liver cancer cells.[5]
Quantitative Data on Anticancer Activity: The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of selected novel cyanopyridine derivatives against various human cancer cell lines.
| Compound ID | Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| 7h | 3-Cyanopyrid-2-one | MCF-7 (Breast) | 1.89 | Doxorubicin | >1.89 | [6] |
| 8f | 3-Cyanopyridine | MCF-7 (Breast) | 1.69 | Doxorubicin | >1.69 | [6] |
| 5e | 2-Oxo-3-cyanopyridine | PC-3 (Prostate) | <14.8 | 5-FU | 29.6 | [8] |
| 5e | 2-Oxo-3-cyanopyridine | MDA-MB-231 (Breast) | <9 | 5-FU | 23.4 | [8] |
| 4c | 2-Chlorocyanopyridine | HepG2 (Liver) | 6.95 | 5-FU | 6.45 | [5] |
| 5a | Cyanopyridone | MCF-7 (Breast) | 1.77 | Taxol | 8.48 | [9] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Cyanopyridine derivatives have shown significant promise as both antibacterial and antifungal agents.[10][11]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, the antimicrobial action is thought to stem from the ability of the cyanopyridine scaffold to interfere with essential cellular processes in microbes. Some compounds are known to inhibit specific enzymes crucial for microbial survival.
-
Antibacterial Activity: Newly synthesized cyanopyridines have been evaluated against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacteria.[10][11] Compounds bearing methoxy and chloro group substitutions often exhibit enhanced activity.[10]
-
Antifungal Activity: These compounds have also demonstrated efficacy against various fungal strains, including Aspergillus niger, Aspergillus flavus, and Candida albicans.[10][12][13] In many cases, the antifungal activity is more pronounced than the antibacterial activity.[14]
SAR Insights: For antimicrobial properties, the presence of electron-releasing groups on the aryl rings attached to the cyanopyridine nucleus appears to enhance activity.[15][16] The substitution pattern significantly influences the spectrum of activity. For instance, the simultaneous presence of bromine atoms and nitro or amino groups can lead to high biological activity.[13]
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a key factor in numerous diseases. Cyanopyridine derivatives have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties.[15][16][17]
Mechanism of Action: The anti-inflammatory effects of cyanopyridines are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—mediators of inflammation and pain. Some derivatives may also inhibit other inflammatory pathways. Studies using carrageenan-induced paw edema in rats are a standard model for evaluating acute anti-inflammatory activity.[15][16]
SAR Insights:
-
The presence of electron-releasing groups on the aryl rings of 4,6-diaryl-3-cyano-2-aminopyridines tends to increase both anti-inflammatory and analgesic activity.[15]
-
Replacing a 4-aminophenyl group with a 4-hydroxyphenyl group at the C-6 position of the pyridine ring has been shown to increase potency.[15][16]
Other Biological Activities
The versatility of the cyanopyridine scaffold extends to other therapeutic areas:[1]
-
Carbonic Anhydrase Inhibition: Certain 2-amino-3-cyanopyridines act as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II.[18] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
-
Antiviral and Anticonvulsant Activities: The cyanopyridine scaffold has been reported to exhibit antiviral and anticonvulsant properties, further highlighting its broad therapeutic potential.[1]
Experimental Protocols for Activity Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen anticancer compounds.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel cyanopyridine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid broth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyanopyridine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Future Perspectives and Conclusion
The cyanopyridine scaffold is unequivocally a cornerstone in the field of medicinal chemistry, offering a foundation for the development of potent and selective therapeutic agents.[1][3][19] The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects, underscore the immense potential of this heterocyclic system.[1] Future research will likely focus on several key areas:
-
Synthesis of Novel Libraries: The use of efficient synthetic methods, such as one-pot multicomponent reactions and microwave-assisted synthesis, will facilitate the creation of large, diverse libraries of cyanopyridine derivatives for high-throughput screening.[20][21]
-
Mechanism Deconvolution: Advanced biochemical and cell-based assays will be crucial to further elucidate the specific molecular targets and mechanisms of action for the most promising compounds.
-
Optimization of ADME Properties: A critical step in drug development will be the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their bioavailability and safety profiles.[22]
-
Combination Therapies: Investigating the synergistic effects of novel cyanopyridines with existing drugs could lead to more effective combination therapies, particularly in oncology.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciensage.info [sciensage.info]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaji.net [oaji.net]
- 16. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]
- 17. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]
- 18. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 2-Cyano-5-hydroxymethylpyridine: A Detailed Guide for Researchers
An authoritative guide to the selective oxidation of 2-cyano-5-methylpyridine, offering in-depth protocols, mechanistic insights, and practical considerations for drug development and fine chemical synthesis.
Introduction
2-Cyano-5-hydroxymethylpyridine is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its functionalized pyridine ring serves as a key structural motif in a range of biologically active molecules. The selective oxidation of the methyl group of 2-cyano-5-methylpyridine to a hydroxymethyl group presents a common synthetic challenge, requiring precise control to avoid over-oxidation to the corresponding aldehyde or carboxylic acid. This application note provides a comprehensive overview of two primary methodologies for this transformation: biocatalytic hydroxylation using cytochrome P450 monooxygenases and chemical oxidation with selenium dioxide.
Strategic Approaches to Synthesis
The conversion of 2-cyano-5-methylpyridine to this compound can be achieved through several synthetic routes. The choice of method often depends on factors such as scale, desired purity, and available resources. This guide will focus on two prominent and effective strategies:
-
Biocatalytic Hydroxylation: Leveraging the high selectivity of enzymes, specifically cytochrome P450 monooxygenases, to catalyze the direct hydroxylation of the methyl group.[3][4] This approach offers a green and efficient alternative to traditional chemical methods.
-
Chemical Oxidation with Selenium Dioxide: A classic and reliable method for the allylic and benzylic oxidation of methyl groups.[5][6][7] While effective, this method requires careful optimization to control selectivity and manage the toxicity of selenium compounds.
PART 1: Biocatalytic Synthesis via Cytochrome P450 Monooxygenase
Conceptual Framework: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates.[8][9] In this application, a P450 enzyme facilitates the insertion of an oxygen atom from molecular oxygen into a C-H bond of the methyl group on 2-cyano-5-methylpyridine, yielding the desired hydroxymethyl product.[3][4] The high regioselectivity and stereoselectivity of these enzymes make them ideal for this transformation, minimizing the formation of byproducts.
Reaction Mechanism: The catalytic cycle of cytochrome P450 involves a series of electron transfer steps, ultimately generating a highly reactive iron-oxo species (Compound I) that is responsible for the hydroxylation.[10] The substrate, 2-cyano-5-methylpyridine, binds to the active site of the enzyme, positioning the methyl group in close proximity to the iron-oxo species for efficient and selective oxidation.
Figure 1: Simplified catalytic cycle of cytochrome P450 monooxygenase for the hydroxylation of 2-cyano-5-methylpyridine.
Experimental Protocol: Biocatalytic Hydroxylation
This protocol outlines a general procedure for the whole-cell biocatalytic oxidation of 2-cyano-5-methylpyridine. Specific parameters may need to be optimized based on the chosen P450 enzyme and host organism.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Cyano-5-methylpyridine | ≥98% | Commercially Available |
| Recombinant E. coli expressing a suitable P450 | - | In-house/Collaborator |
| Luria-Bertani (LB) Broth | Molecular Biology Grade | Standard Supplier |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Molecular Biology Grade | Standard Supplier |
| Glucose | ACS Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Sodium Sulfate (anhydrous) | ACS Grade | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
Procedure:
-
Inoculum Preparation: Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Incubate at 37°C with shaking at 200 rpm overnight.
-
Culture Growth: Inoculate 1 L of LB broth (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1. Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Biotransformation: After 1 hour of induction, add 2-cyano-5-methylpyridine (dissolved in a minimal amount of a water-miscible solvent like DMSO) to a final concentration of 5 mM. Also, add glucose to a final concentration of 1% (w/v) to provide a source of reducing equivalents.
-
Incubation and Monitoring: Incubate the culture at 25°C with shaking at 200 rpm for 24-48 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC-MS.
-
Product Extraction: After the reaction is complete, centrifuge the culture to pellet the cells. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Chemical Synthesis via Selenium Dioxide Oxidation
Conceptual Framework: Selenium dioxide is a well-established reagent for the oxidation of activated methyl and methylene groups, a reaction often referred to as the Riley oxidation.[7][11] In the context of 2-cyano-5-methylpyridine, the methyl group is activated by the pyridine ring, making it susceptible to oxidation by SeO₂. The reaction typically proceeds to the alcohol, but over-oxidation to the aldehyde and carboxylic acid can occur, necessitating careful control of reaction conditions.[6][12]
Reaction Mechanism: The mechanism of selenium dioxide oxidation is believed to involve an initial ene-type reaction, followed by a[5][12]-sigmatropic rearrangement to form a selenite ester intermediate.[13][14] Hydrolysis of this intermediate yields the desired alcohol.
Figure 2: Proposed mechanism for the selenium dioxide oxidation of 2-cyano-5-methylpyridine.
Experimental Protocol: Selenium Dioxide Oxidation
This protocol provides a general procedure for the oxidation of 2-cyano-5-methylpyridine using selenium dioxide. Caution: Selenium compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Cyano-5-methylpyridine | ≥98% | Commercially Available |
| Selenium Dioxide (SeO₂) | ≥99% | Standard Supplier |
| 1,4-Dioxane | Anhydrous | Standard Supplier |
| Water | Deionized | - |
| Celite® | - | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - |
| Brine | Saturated Aqueous Solution | - |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Sodium Sulfate (anhydrous) | ACS Grade | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyano-5-methylpyridine (1.0 eq), selenium dioxide (1.1 eq), 1,4-dioxane, and a small amount of water (e.g., 5-10% v/v of dioxane).[12]
-
Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated black selenium. Wash the Celite® pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Comparison
| Parameter | Biocatalytic Method | Selenium Dioxide Method |
| Selectivity | High (typically >95%) | Moderate to High (can be optimized) |
| Yield | Variable (dependent on enzyme activity) | Generally Good (60-80%) |
| Reaction Conditions | Mild (ambient temperature and pressure) | Harsh (reflux) |
| Reagents | Benign (water-based) | Toxic (selenium dioxide) |
| Workup | Extraction | Filtration and Extraction |
| Scalability | Potentially large-scale | Limited by safety and waste disposal |
| Environmental Impact | Low | High |
Conclusion
Both biocatalytic and chemical oxidation methods offer viable routes for the synthesis of this compound from 2-cyano-5-methylpyridine. The biocatalytic approach, utilizing cytochrome P450 monooxygenases, is a highly selective and environmentally friendly option, particularly suited for applications where high purity and green chemistry principles are paramount. The selenium dioxide oxidation method, while employing hazardous reagents and harsher conditions, is a robust and well-established procedure that can provide good yields. The choice between these methods will ultimately be dictated by the specific requirements of the research or production campaign, including scale, cost, and environmental considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Riley oxidation - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. youtube.com [youtube.com]
The Versatile Scaffold: 2-Cyano-5-hydroxymethylpyridine in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyridine Nucleus
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in π-stacking interactions, make it a privileged structure in drug design.[2] Among the vast array of substituted pyridines, 2-Cyano-5-hydroxymethylpyridine has emerged as a particularly valuable and versatile building block. This bifunctional molecule offers two distinct and reactive handles—a cyano group and a hydroxymethyl group—allowing for sequential and regioselective modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols for its key transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 58553-48-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 134.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 353.8°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.26 g/cm³ | --INVALID-LINK-- |
| Flash Point | 167.8°C | --INVALID-LINK-- |
Synthesis and Reactivity: A Dual-Functionality Platform
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or engaged in ether and ester formation. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a precursor for various heterocyclic rings.
Application in the Synthesis of Bioactive Molecules
The strategic placement of the cyano and hydroxymethyl groups makes this building block particularly amenable for the synthesis of a variety of pharmacologically relevant scaffolds, including kinase inhibitors and PARP inhibitors. The cyanopyridine moiety is a known pharmacophore in numerous enzyme inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor and the cyano group can participate in crucial interactions within the active site.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Oxidation of the Hydroxymethyl Group to a Formyl Group
The selective oxidation of the primary alcohol to an aldehyde is a critical transformation, providing a key intermediate for further elaboration, such as reductive amination or Wittig reactions.
Reaction Scheme:
Caption: Oxidation of this compound.
Materials:
-
This compound
-
Activated Manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol), add activated MnO₂ (5.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM (3 x 5 mL/mmol).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 2-Cyano-5-formylpyridine.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Manganese (IV) oxide is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
-
Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to suspend the MnO₂ effectively.
-
Celite® filtration is a standard and efficient method for removing finely divided solids like MnO₂ from a reaction mixture.
Protocol 2: Conversion of the Hydroxymethyl Group to a Chloromethyl Group
Activation of the hydroxymethyl group as a chloromethyl group transforms it into a good leaving group for subsequent nucleophilic substitution reactions, a key step in the synthesis of many pharmaceutical intermediates.
Reaction Scheme:
Caption: Chlorination of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous toluene (10 mL/mmol).
-
Carefully add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-Cyano-5-(chloromethyl)pyridine can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts, SO₂ and HCl, are gaseous and can be easily removed.
-
Toluene is used as a solvent that allows for the reaction to be conducted at reflux temperature, ensuring a reasonable reaction rate.
-
Quenching with ice and neutralization with sodium bicarbonate are crucial safety and work-up steps to decompose excess thionyl chloride and neutralize the acidic byproducts.
Protocol 3: O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration if a chiral center is present.[3] This protocol details the etherification of this compound with a phenolic nucleophile.
Reaction Scheme:
Caption: Mitsunobu reaction for ether synthesis.
Materials:
-
This compound
-
Aryl alcohol (Ar-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq), the aryl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (15 mL/mmol) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction mixture. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove completely by chromatography alone. Trituration with a suitable solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) can help to precipitate the byproduct.
Causality Behind Experimental Choices:
-
Triphenylphosphine and DEAD/DIAD form the key phosphonium salt intermediate that activates the alcohol for nucleophilic attack.[4]
-
Anhydrous conditions and an inert atmosphere are crucial as the intermediates in the Mitsunobu reaction are sensitive to moisture.
-
Slow addition of the azodicarboxylate at 0 °C helps to control the initial exothermic reaction and prevent the formation of side products.
Protocol 4: Reduction of the Cyano Group to a Primary Amine
The reduction of the nitrile to a primary amine opens up a plethora of synthetic possibilities, allowing for the introduction of amide, sulfonamide, or other nitrogen-containing functionalities.
Reaction Scheme:
Caption: Catalytic hydrogenation of the cyano group.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (20 mL/mmol), add concentrated HCl (1.1 eq) dropwise at 0 °C.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry. The filter cake should be kept wet with solvent.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as its hydrochloride salt.
-
The product can be purified by recrystallization or used directly in the next step after basification and extraction if the free amine is required.
Causality Behind Experimental Choices:
-
Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of nitriles to primary amines.
-
The addition of hydrochloric acid protonates the pyridine nitrogen, which can sometimes improve the rate and selectivity of the hydrogenation and also facilitates the isolation of the product as a salt.
-
Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures. The protocols provided in this application note offer a practical guide for researchers to effectively utilize this scaffold in their drug discovery and development programs. The strategic application of such well-designed building blocks is crucial for accelerating the discovery of new therapeutic agents.
References
Application Note: Strategic Derivatization of 2-Cyano-5-hydroxymethylpyridine for Biological Screening Libraries
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, substituted cyanopyridines are versatile intermediates and pharmacophores, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.[2][3] This application note provides a comprehensive guide for the strategic derivatization of 2-Cyano-5-hydroxymethylpyridine, a readily accessible building block with three distinct points for chemical modification. We will explore the underlying chemical principles and provide detailed, validated protocols for creating a focused library of analogues suitable for high-throughput biological screening.
Introduction: The Value of the this compound Scaffold
This compound presents an ideal starting point for discovery chemistry. Its unique trifunctional nature—comprising a nucleophilic hydroxymethyl group, an electrophilic/transformable cyano group, and an aromatic pyridine core—offers a rich landscape for synthetic exploration. The cyano group, in particular, is a key feature in many potent kinase inhibitors and other targeted therapies.[2][4] By systematically modifying these functional groups, researchers can fine-tune critical drug-like properties such as solubility, metabolic stability, and target engagement, thereby accelerating the hit-to-lead optimization process.[5] This guide focuses on practical and efficient synthetic routes to unlock the therapeutic potential of this scaffold.
Chemical Principles & Strategic Diversification
The derivatization strategy for this compound is rooted in the distinct reactivity of its three functional handles. A well-designed synthetic campaign will exploit these differences to generate structural diversity efficiently.
-
Hydroxymethyl Group (-CH₂OH) at C5: As a primary alcohol, this is the most accessible site for nucleophilic attack. It can be readily converted into a wide array of esters and ethers, allowing for rapid exploration of steric and electronic effects in the C5 pocket of a target protein.
-
Cyano Group (-CN) at C2: The nitrile is a versatile functional group. It can be hydrolyzed to amides or carboxylic acids, reduced to amines, or converted into heterocyclic bioisosteres like tetrazoles. These transformations dramatically alter the electronic and hydrogen-bonding capacity of the molecule.
-
Pyridine Ring Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be alkylated or oxidized to an N-oxide, which modulates the electronic properties of the entire ring system and can influence solubility and metabolic profile.
Below is a diagram illustrating the primary diversification pathways from the core scaffold.
Figure 1: Key derivatization pathways for this compound.
Experimental Protocols
These protocols are designed to be robust and scalable, providing a solid foundation for library synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of Ester Derivatives via Acylation
This protocol details the synthesis of a representative ester analog, (6-cyanopyridin-3-yl)methyl benzoate.
Rationale: Acylation is a high-yielding and functionally tolerant reaction. Using a diverse panel of acyl chlorides or carboxylic acids (with coupling agents like EDC/HOBt) allows for the rapid generation of a large ester library to probe for favorable interactions.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure ester product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[6]
Protocol 3.2: Synthesis of Tetrazole Bioisosteres
This protocol describes the [2+3] cycloaddition reaction to convert the cyano group into a 5-substituted tetrazole ring.
Rationale: The tetrazole group is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability in many cases. This modification is a key step in scaffold hopping and lead optimization.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture to pH ~2-3 with 1 M HCl while cooling in an ice bath (Caution: toxic HN₃ gas may evolve).
-
Extraction: Extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by flash column chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Derivative Type | Functional Group Targeted | Key Reagents | Transformation | Purpose in Screening |
| Ester Library | Hydroxymethyl (-CH₂OH) | R-COCl or R-COOH | -OH → -O-C(=O)R | Explore steric/electronic effects, improve lipophilicity. |
| Ether Library | Hydroxymethyl (-CH₂OH) | R-Br, NaH | -OH → -O-R | Introduce stable, flexible linkers. |
| Amide | Cyano (-CN) | H₂O₂, K₂CO₃ | -CN → -C(=O)NH₂ | Introduce H-bond donor/acceptor. |
| Tetrazole | Cyano (-CN) | NaN₃, NH₄Cl | -CN → 5-substituted tetrazole | Carboxylic acid bioisostere, enhance acidity. |
| N-Oxide | Pyridine Nitrogen | m-CPBA | Pyridine → Pyridine N-oxide | Modulate electronics, improve solubility. |
| Table 1: Summary of Derivatization Strategies and Their Rationale. |
Application in Biological Screening
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is an efficient method to identify promising candidates.[7]
Figure 2: A typical tiered workflow for biological screening of a compound library.
Protocol 4.1: General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for screening the synthesized library against a protein kinase of interest using a luminescence-based ATP detection method.
Rationale: Many cyanopyridine derivatives are known kinase inhibitors.[4][7] This assay quantifies the ability of a compound to inhibit a kinase by measuring the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Synthesized compound library (dissolved in 100% DMSO)
-
Recombinant human kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase activity detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense nL amounts of library compounds into the assay plate wells using an acoustic dispenser to achieve a final screening concentration (e.g., 10 µM). Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the appropriate assay buffer. Add this mix to the wells containing the compounds.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to each well.[7] This reagent simultaneously stops the kinase reaction and measures the remaining ATP. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting significant inhibition (e.g., >50%) are selected as "hits" for further studies, such as dose-response analysis to determine their potency (IC₅₀).[7]
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. By applying the strategic derivatization and screening protocols outlined in this application note, research teams can efficiently generate and evaluate compound libraries, maximizing the potential for discovering new, biologically active molecules. The combination of rational synthetic design and a robust screening cascade is essential for the successful progression of drug discovery projects.
References
- 1. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Versatile Building Block: Harnessing 2-Cyano-5-hydroxymethylpyridine for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridine scaffolds are integral to the design and development of a vast array of pharmaceuticals and agrochemicals. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Among the diverse range of substituted pyridines, 2-Cyano-5-hydroxymethylpyridine stands out as a particularly versatile and valuable building block for the synthesis of complex heterocyclic systems. The presence of three distinct functional groups—the cyano group, the hydroxymethyl group, and the pyridine nitrogen—offers a rich landscape for chemical transformations, enabling the construction of a variety of fused and decorated heterocyclic frameworks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of novel heterocyclic compounds, with a focus on pyridopyrimidines and furopyridines.
Core Principles of Synthesis Design: A Trifunctional Handle for Heterocyclic Construction
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The cyano group is an excellent electrophile and a precursor to various nitrogen-containing functionalities. The hydroxymethyl group can be readily converted into a range of other functional groups, such as halides, amines, and aldehydes, providing a key handle for cyclization reactions. The pyridine nitrogen, with its basic and nucleophilic character, influences the reactivity of the entire molecule and can participate in N-alkylation and other transformations.
A general workflow for the utilization of this compound in heterocyclic synthesis involves an initial functional group interconversion of the hydroxymethyl group, followed by a cyclization step to construct the new heterocyclic ring.
Caption: General workflow for heterocyclic synthesis from this compound.
Application I: Synthesis of Pyrido[2,3-d]pyrimidines
Pyridopyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The synthesis of pyridopyrimidines from this compound can be achieved through a multi-step sequence involving the conversion of the hydroxymethyl group to an amine, followed by cyclization with a suitable one-carbon synthon.
Protocol 1: Synthesis of 2-Amino-5-(aminomethyl)pyridine-3-carbonitrile
This protocol details the conversion of the hydroxymethyl group to an aminomethyl group, a key intermediate for the synthesis of pyridopyrimidines.
Step 1: Chlorination of the Hydroxymethyl Group
The first step involves the conversion of the alcohol to a more reactive leaving group, typically a chloride.
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-(chloromethyl)-2-cyanopyridine.
-
Step 2: Azide Formation and Reduction
The chloromethyl intermediate is then converted to the corresponding aminomethyl compound via a two-step process involving an azide intermediate.
-
Reagents and Materials:
-
5-(Chloromethyl)-2-cyanopyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh₃) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve 5-(chloromethyl)-2-cyanopyridine (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-(azidomethyl)-2-cyanopyridine.
-
Staudinger Reduction: Dissolve the crude azide in THF and add triphenylphosphine (1.2 eq). Stir at room temperature, then add water and continue stirring until the reaction is complete.
-
Catalytic Hydrogenation (Alternative): Dissolve the crude azide in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reduction is complete, purify the product by column chromatography to yield 2-amino-5-(aminomethyl)pyridine-3-carbonitrile.
-
Protocol 2: Cyclization to form Dihydropyridopyrimidines
The resulting di-functional pyridine can then be cyclized to form the desired dihydropyridopyrimidine ring system.
-
Reagents and Materials:
-
2-Amino-5-(aminomethyl)pyridine-3-carbonitrile
-
A suitable carbonyl compound (e.g., an aldehyde or ketone)
-
A catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine)
-
Ethanol or another suitable solvent
-
-
Procedure:
-
Dissolve 2-amino-5-(aminomethyl)pyridine-3-carbonitrile (1.0 eq) and the chosen carbonyl compound (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid or piperidine.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
-
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Two-Step Synthesis of 2-Cyano-5-hydroxymethylpyridine
Abstract
2-Cyano-5-hydroxymethylpyridine is a pivotal heterocyclic building block, notably serving as a key intermediate in the synthesis of various pharmaceutical agents. This document provides a detailed, two-step experimental protocol for the synthesis of this compound starting from the commercially available 5-methyl-2-cyanopyridine. The described methodology is based on a well-established radical bromination followed by a straightforward hydrolysis, offering high yields and operational simplicity suitable for academic and industrial research laboratories. This guide emphasizes the rationale behind procedural choices, safety considerations, and troubleshooting to ensure reliable and reproducible outcomes for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound is a valuable bifunctional molecule featuring both a nitrile and a primary alcohol. This unique combination of functional groups makes it an essential precursor in the construction of more complex molecular architectures. Its primary application lies in the pharmaceutical industry as a key fragment for the synthesis of nicotinic acetylcholine receptor partial agonists. The strategic importance of this intermediate necessitates a reliable and scalable synthetic protocol. The method detailed herein avoids the use of heavy metals and harsh oxidizing agents, instead employing a classic Wohl-Ziegler bromination followed by hydrolysis, which is known for its selectivity and efficiency.[1][2]
Reaction Scheme
The synthesis is performed in two sequential steps:
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
-
5-methyl-2-cyanopyridine is reacted with N-Bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the benzylic methyl group, yielding 2-Cyano-5-(bromomethyl)pyridine.
Step 2: Hydrolysis
-
The intermediate, 2-Cyano-5-(bromomethyl)pyridine, is then hydrolyzed to the final product, this compound.
Scientific Rationale and Mechanistic Insight
The core of this synthesis is the Wohl-Ziegler reaction, a free-radical chain reaction ideal for the selective bromination of allylic and benzylic positions.[1][3]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initial radicals.
-
Propagation: A bromine radical (Br•), generated in situ from NBS at low concentrations, abstracts a hydrogen atom from the methyl group of 5-methyl-2-cyanopyridine.[2][3] This abstraction is highly selective for the benzylic position because the resulting pyridyl-methyl radical is stabilized by resonance with the pyridine ring. This radical then reacts with a molecule of Br₂, which is also present in trace amounts, to form the brominated product and a new bromine radical, continuing the chain.
-
Role of NBS: N-Bromosuccinimide serves as a constant, low-concentration source of bromine (Br₂).[2] This is crucial to suppress competing ionic side reactions, such as the addition of bromine across the aromatic ring, which would occur at higher Br₂ concentrations.[1][2]
-
Hydrolysis: The subsequent hydrolysis step is a standard nucleophilic substitution (Sₙ2) reaction. Water or a hydroxide source acts as the nucleophile, displacing the bromide from the benzylic carbon to form the desired primary alcohol.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Notes |
| 5-methyl-2-cyanopyridine | C₇H₆N₂ | 2224-91-1 | 118.14 | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 128-08-5 | 177.98 | Recrystallize from water if yellow. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 78-67-1 | 164.21 | Radical Initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 56-23-5 | 153.82 | Anhydrous. Note: Highly toxic and ozone-depleting; acetonitrile can be an effective substitute.[1][3] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | 84.01 | For workup. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | 142.04 | Anhydrous, for drying. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | For extraction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | For chromatography. |
| Hexanes | C₆H₁₄ | 110-54-3 | 86.18 | For chromatography. |
| Silica Gel | SiO₂ | 7631-86-9 | 60.08 | 230-400 mesh, for column chromatography. |
Equipment:
-
Round-bottom flasks (appropriate sizes)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
Step 1: Synthesis of 2-Cyano-5-(bromomethyl)pyridine
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-methyl-2-cyanopyridine (5.91 g, 50.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous carbon tetrachloride (100 mL). Stir the mixture to dissolve the starting material. Add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equiv) and AIBN (0.41 g, 2.5 mmol, 0.05 equiv).
-
Scientist's Note: Using a slight excess of NBS ensures complete consumption of the starting material. AIBN is the initiator; the amount is catalytic. The reaction is run under an inert atmosphere to prevent unwanted side reactions.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Observation: As the reaction proceeds, the dense NBS will be consumed and the less dense succinimide by-product will float to the surface, which can be a visual indicator of completion.[1]
-
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold CCl₄.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The bicarbonate wash neutralizes any residual HBr that may have formed.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Intermediate Product: The crude 2-Cyano-5-(bromomethyl)pyridine is obtained as a solid and can be used directly in the next step without further purification. If desired, it can be purified by recrystallization from a suitable solvent like isopropanol.
Step 2: Synthesis of this compound
-
Setup: Transfer the crude 2-Cyano-5-(bromomethyl)pyridine from Step 1 into a 250 mL round-bottom flask with a stir bar.
-
Hydrolysis: Add a mixture of acetone and water (e.g., 100 mL, 1:1 v/v) and add sodium bicarbonate (8.4 g, 100 mmol, 2.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 60-70°C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting bromide has been completely consumed.
-
Solvent Removal: After cooling to room temperature, remove the acetone under reduced pressure.
-
Extraction: Extract the remaining aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent system (e.g., starting with 4:1 Hexanes:EtOAc and gradually increasing polarity to 1:1 Hexanes:EtOAc) to afford this compound as a white to off-white solid.
Workflow Visualization
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Inactive AIBN or old NBS. | Use freshly opened or recrystallized NBS. Ensure AIBN is properly stored. |
| Over-bromination (dibromo product). | Use stoichiometric amounts of NBS (max 1.05 equiv). Monitor reaction closely by TLC and stop once SM is consumed. | |
| Reaction did not go to completion. | Ensure the reaction is at a full reflux. Add a small additional portion of AIBN if the reaction stalls. | |
| Incomplete Hydrolysis in Step 2 | Insufficient reaction time or temperature. | Ensure the mixture is refluxing. Extend the reaction time and monitor by TLC. |
| Poor solubility of the bromide intermediate. | Increase the proportion of acetone or consider using a different co-solvent system like THF/water. | |
| Difficulty in Purification | Co-elution of impurities. | Adjust the polarity of the eluent system for chromatography. Consider recrystallization as an alternative or additional purification step. |
Safety Precautions
-
Carbon Tetrachloride (CCl₄): is highly toxic, a suspected carcinogen, and harmful to the ozone layer. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Consider using acetonitrile as a safer solvent alternative.[3]
-
N-Bromosuccinimide (NBS): is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
AIBN: can decompose violently upon heating. Do not heat without solvent. Store in a cool place.
-
General: Handle all chemicals with care and follow standard laboratory safety procedures.
References
The Strategic Role of 2-Cyano-5-hydroxymethylpyridine in the Synthesis of Neonicotinoid Insecticides: Application Notes and Protocols
Introduction: The Versatility of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone in the development of modern agrochemicals, lending unique properties of stability, bioavailability, and targeted activity to a host of fungicides, herbicides, and insecticides.[1][2] Within this chemical class, functionalized pyridines serve as critical building blocks for creating complex and highly active molecules. 2-Cyano-5-hydroxymethylpyridine is a bifunctional intermediate of significant interest, possessing both a reactive cyano group and a versatile hydroxymethyl group. This combination of functionalities opens multiple avenues for synthetic elaboration, making it a valuable precursor in the synthesis of high-value agrochemicals. This application note will provide an in-depth guide to the strategic application of this compound, with a focus on its role in the synthesis of neonicotinoid insecticides, a major class of crop protection agents. We will explore the key chemical transformations and provide detailed protocols for its conversion into pivotal intermediates.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.
| Property | Value | Reference |
| CAS Number | 58553-48-3 | [3] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Boiling Point | 353.8°C at 760 mmHg | [3] |
| Density | 1.257 g/cm³ | [3] |
Core Application: A Gateway to Neonicotinoid Insecticides
This compound is a strategic precursor for the synthesis of 2-chloro-5-chloromethylpyridine, a pivotal intermediate in the production of several commercially significant neonicotinoid insecticides, including Acetamiprid, Thiacloprid, and Nitenpyram.[4][5][6] Neonicotinoids act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[7] The synthetic strategy hinges on the transformation of both the hydroxymethyl and cyano functionalities of the starting material.
The overall synthetic pathway can be visualized as a two-stage process:
-
Chlorination of the Hydroxymethyl Group: The primary alcohol of this compound is converted to a chloromethyl group. This is a crucial step as the resulting benzylic chloride is a reactive electrophile, enabling subsequent coupling reactions.
-
Conversion of the Cyano Group to a Chloro Group: The cyano group at the 2-position is replaced with a chlorine atom. This transformation is essential for creating the 2-chloro-5-(chloromethyl)pyridine core structure common to many neonicotinoids.
The following diagram illustrates this strategic conversion:
Caption: Synthetic pathway from this compound to neonicotinoids.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of the 2-chloro-5-chloromethylpyridine intermediate from this compound.
Protocol 1: Synthesis of 2-Cyano-5-chloromethylpyridine
This protocol details the chlorination of the hydroxymethyl group of this compound. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid produced.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-Cyano-5-chloromethylpyridine.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 2-Chloro-5-chloromethylpyridine from 2-Cyano-5-chloromethylpyridine
This protocol outlines a plausible synthetic route for the conversion of the cyano group to a chlorine atom. This can be a challenging transformation, and one potential route involves a two-step process of hydrolysis of the nitrile to a carboxylic acid, followed by a Hunsdiecker-type reaction or a variation thereof. A more direct, albeit potentially lower-yielding, method could involve a Sandmeyer-type reaction after reduction of the nitrile to an amine and subsequent diazotization. For the purpose of this note, a general procedure for the hydrolysis and subsequent chlorination is provided.
Part A: Hydrolysis of 2-Cyano-5-chloromethylpyridine to 6-Chloromethylnicotinic Acid
Materials:
-
2-Cyano-5-chloromethylpyridine
-
Concentrated sulfuric acid
-
Water
-
Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask, carefully add 2-Cyano-5-chloromethylpyridine (1.0 eq) to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution to precipitate the sodium salt of the carboxylic acid.
-
Adjust the pH to the isoelectric point of the amino acid with concentrated hydrochloric acid to precipitate the 6-Chloromethylnicotinic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Part B: Conversion of 6-Chloromethylnicotinic Acid to 2-Chloro-5-chloromethylpyridine
This step can be achieved through various methods, including reaction with a chlorinating agent like thionyl chloride to form the acid chloride, followed by a chlorine-for-carboxyl substitution.
Materials:
-
6-Chloromethylnicotinic acid
-
Thionyl chloride
-
A suitable catalyst for decarboxylative chlorination (e.g., a metal chloride)
-
Anhydrous, high-boiling point solvent (e.g., chlorobenzene)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a flame-dried flask, suspend 6-Chloromethylnicotinic acid (1.0 eq) in the anhydrous solvent.
-
Add thionyl chloride (excess) and the catalyst.
-
Heat the mixture to reflux, monitoring the evolution of gas (HCl and SO₂).
-
After the reaction is complete (cessation of gas evolution and TLC analysis), cool the mixture.
-
Carefully remove the excess thionyl chloride by distillation.
-
The resulting crude 2-chloro-5-chloromethylpyridine can be purified by vacuum distillation.[8]
Application in the Synthesis of Thiacloprid: A Case Study
The resulting 2-chloro-5-chloromethylpyridine is a direct precursor to the neonicotinoid insecticide Thiacloprid.[3][9] The synthesis involves the reaction of 2-chloro-5-chloromethylpyridine with 2-cyanoimino-1,3-thiazolidine in the presence of a base.[1]
The following diagram illustrates the final step in the synthesis of Thiacloprid:
Caption: Final coupling step in the synthesis of Thiacloprid.
Conclusion: A Strategic Intermediate for Agrochemical Innovation
This compound represents a versatile and strategically important intermediate in the synthesis of agrochemicals. Its dual functionalities allow for a range of chemical modifications, providing a clear and plausible pathway to the synthesis of the key neonicotinoid intermediate, 2-chloro-5-chloromethylpyridine. The protocols outlined in this application note provide a foundation for researchers and process chemists to explore and optimize the use of this valuable building block in the development of next-generation crop protection agents. The continued exploration of synthetic routes starting from such well-positioned intermediates will undoubtedly contribute to the innovation and efficiency of agrochemical manufacturing.
References
- 1. CN109354590A - A kind of new synthetic method of thiacloprid - Google Patents [patents.google.com]
- 2. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]
- 3. Thiacloprid (Ref: YRC 2894) [sitem.herts.ac.uk]
- 4. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107353244A - A kind of Acetamiprid new technique for synthesizing - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Nitenpyram - Wikipedia [en.wikipedia.org]
- 8. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 9. Thiacloprid - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 2-Cyano-5-hydroxymethylpyridine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyridine Scaffold as a Privileged Motif in Kinase Inhibition
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including the highly sought-after kinase family. Kinases, through their role in signal transduction, are pivotal in regulating cellular processes such as growth, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The pyridine moiety, with its nitrogen atom acting as a hydrogen bond acceptor, is particularly adept at forming key interactions within the ATP-binding site of kinases, specifically with the hinge region that connects the N- and C-lobes of the enzyme.[1][3]
Among the various substituted pyridines, 2-cyanopyridine derivatives have emerged as a particularly fruitful class of compounds for the development of potent and selective kinase inhibitors. The cyano group, an electron-withdrawing moiety, can enhance the binding affinity and modulate the physicochemical properties of the inhibitor.[4][5] This application note delves into the specific utility of a key intermediate, 2-cyano-5-hydroxymethylpyridine , in the streamlined synthesis of kinase inhibitors, with a particular focus on targeting the PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[2][5]
The Versatility of this compound: A Gateway to Potent Kinase Inhibitors
This compound serves as an invaluable starting material in the synthesis of kinase inhibitors due to its dual functionality. The cyano group at the 2-position is a key pharmacophore for engaging with the kinase hinge region, while the hydroxymethyl group at the 5-position provides a versatile handle for synthetic elaboration. This hydroxymethyl group can be readily oxidized to an aldehyde, which then becomes a key electrophilic partner in carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, to construct the core of the kinase inhibitor.[6][7]
The strategic placement of the hydroxymethyl group also offers opportunities to explore interactions with solvent-exposed regions of the kinase active site, potentially enhancing selectivity and potency. While the primary role of the derived aldehyde is synthetic, the initial hydroxymethyl group can be retained or modified to introduce polarity and improve pharmacokinetic properties.
Targeting the PIM-1 Kinase: A Key Player in Oncogenesis
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, particularly PIM-1, are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, including prostate cancer and leukemia.[][9] PIM-1 is a constitutively active kinase that does not require phosphorylation for its activity, making it an attractive therapeutic target.[] It plays a crucial role in cell survival, proliferation, and resistance to apoptosis by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD and the cell cycle regulator p21.[4][9]
The development of PIM-1 inhibitors is a promising strategy for cancer therapy, and several cyanopyridine-based compounds have demonstrated potent inhibitory activity against this kinase.[2][5][10] The following sections provide a detailed protocol for the synthesis of a representative PIM-1 inhibitor derived from this compound.
Synthetic Workflow: From Starting Material to Potent Inhibitor
The synthesis of a PIM-1 kinase inhibitor from this compound can be conceptualized as a two-step process:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, 2-cyano-5-formylpyridine.
-
Condensation and Cyclization: The resulting aldehyde undergoes a base-catalyzed condensation reaction with an active methylene compound, followed by cyclization to form the final pyridone-based inhibitor scaffold.
Caption: Synthetic workflow for a PIM-1 kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Cyano-5-formylpyridine
Principle: This protocol describes the oxidation of the primary alcohol in this compound to an aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Pyridinium chlorochromate (PCC) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq) and Celite® in anhydrous dichloromethane (DCM, 10 mL/g of starting material) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-cyano-5-formylpyridine as a solid.
Expected Outcome: This procedure should yield the desired aldehyde in good to excellent yields (typically 70-90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Pyridone-based PIM-1 Inhibitor via Knoevenagel Condensation
Principle: This protocol outlines the synthesis of a potent PIM-1 inhibitor through a base-catalyzed Knoevenagel condensation of 2-cyano-5-formylpyridine with an active methylene compound, followed by an intramolecular cyclization. This example utilizes ethyl cyanoacetate as the active methylene compound.
Materials:
| Reagent/Material | Grade | Supplier |
| 2-Cyano-5-formylpyridine | As prepared in Protocol 1 | --- |
| Ethyl cyanoacetate | ≥99% | Commercially Available |
| Piperidine | Reagent Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-5-formylpyridine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in anhydrous ethanol (15 mL/g of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridone-based PIM-1 inhibitor.
Expected Outcome: This reaction should produce the desired pyridone kinase inhibitor in moderate to good yields (typically 50-70%). The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and its purity assessed by HPLC.
Biological Evaluation and Mechanism of Action
The synthesized cyanopyridine-based inhibitor is expected to exhibit potent inhibitory activity against PIM-1 kinase. The mechanism of action involves the inhibitor binding to the ATP-binding pocket of PIM-1. The cyanopyridine core is designed to form hydrogen bonds with the hinge region residues, mimicking the binding of the adenine moiety of ATP.[3] The substituents on the pyridone ring can then extend into other regions of the active site, contributing to both potency and selectivity.
PIM-1 Signaling Pathway and Point of Inhibition
PIM-1 is activated by various cytokines and growth factors through the JAK/STAT signaling pathway.[] Once expressed, PIM-1 phosphorylates a multitude of downstream targets to promote cell survival and proliferation. By inhibiting PIM-1, the synthesized compound is expected to block these downstream signaling events, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PIM-1 signaling pathway and inhibitor action.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex heterocyclic scaffolds that can effectively target the ATP-binding site of kinases like PIM-1. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to synthesize and evaluate novel cyanopyridine-based kinase inhibitors. Further optimization of the synthetic route and exploration of diverse active methylene compounds can lead to the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other kinase-driven diseases.
References
- 1. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of the Pyridine Moiety in Click Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the applications of functionalized pyridine derivatives in click chemistry.
Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] The cornerstone of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2][3] A critical evolution for biological applications has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which circumvents the need for a metal catalyst by using a strained cyclooctyne.[][5]
Within this powerful toolkit, the pyridine ring has emerged as a uniquely valuable functional group. Pyridine, a basic heterocyclic aromatic compound, is a ubiquitous scaffold in FDA-approved drugs and natural products, prized for its ability to participate in hydrogen bonding and enhance the pharmacokinetic properties of molecules.[6][7] In the context of click chemistry, its utility is twofold: the pyridine nitrogen can act as a powerful coordinating ligand for the copper catalyst, or the entire functionalized ring can serve as a key structural component within the reacting molecules themselves. This dual-purpose capability allows for unprecedented control over reaction kinetics, biocompatibility, and the ultimate function of the resulting conjugates. This guide will explore the diverse applications of functionalized pyridine derivatives, providing both the theoretical basis and practical protocols for their use in modern chemical biology and drug discovery.
Application Note 1: Pyridine-Based Ligands for Accelerated and Biocompatible CuAAC
The Causality Behind Ligand Acceleration
A primary challenge in applying CuAAC in biological systems is the inherent toxicity of the Cu(I) catalyst, which can generate reactive oxygen species (ROS).[8] Furthermore, to minimize this toxicity, researchers must use the lowest possible copper concentration, which often leads to slow reaction kinetics. The solution lies in the use of chelating ligands that stabilize the Cu(I) oxidation state and accelerate the cycloaddition.
Functionalized pyridine derivatives have proven to be exceptional ligands for this purpose. The nitrogen atom in the pyridine ring is an effective electron donor that coordinates with the Cu(I) ion. This coordination has several critical effects:
-
Stabilization: It protects the Cu(I) catalyst from oxidation to Cu(II) and disproportionation, increasing its effective lifetime in aqueous, aerobic environments.[9]
-
Acceleration: By modulating the electronic properties of the copper center, pyridine-based ligands can dramatically increase the rate of the catalytic cycle.[10] This allows for rapid reactions even at micromolar, biocompatible copper concentrations.[11]
-
Enhanced Solubility: Many pyridine ligands can be functionalized to improve the solubility of the copper catalyst in aqueous buffers, which is essential for biological experiments.[9]
Pyridinyl-triazole and pyridine-phosphinimine ligand systems, for example, have been shown to be superior for promoting CuAAC reactions, enabling low catalyst loadings and short reaction times under ambient, open-flask conditions.[12][13] Similarly, ligands incorporating 2,2′-bipyridine and 1,10-phenanthroline motifs are highly effective.[9]
Visualizing the Catalytic Cycle
The diagram below illustrates the role of a generic pyridine-based ligand (Py-L) in the CuAAC catalytic cycle, highlighting its coordination to the copper center which facilitates the key steps of the reaction.
Caption: Role of a Pyridine Ligand (Py-L) in the CuAAC catalytic cycle.
Application Note 2: Pyridines as Integrated Reagents for Bioorthogonal Labeling
Beyond their role as external additives, pyridine derivatives can be integrated directly into the reacting molecules to confer unique properties. This is particularly powerful in bioorthogonal chemistry, where molecules are labeled within a complex biological milieu.[14][15][16]
Chelation-Assisted Labeling with Picolyl Azides
A groundbreaking application is the use of azides containing an adjacent chelating group, such as the 2-picolyl azide (an azide attached to a pyridine ring at the 2-position methylene group).[9] This design leverages an intramolecular chelation effect. When a picolyl azide approaches the copper-acetylide intermediate, the pyridine nitrogen pre-coordinates the copper, effectively tethering the azide group in close proximity to the alkyne.[8] This intramolecular assistance dramatically accelerates the subsequent cycloaddition step.
This strategy offers significant advantages for cellular imaging:
-
Extreme Speed: Picolyl azides react much faster than their non-chelating counterparts (e.g., benzyl azide).[8]
-
High Sensitivity: The kinetic enhancement allows for successful labeling with very low, sub-toxic concentrations of copper, leading to higher signal-to-noise ratios in imaging experiments.[8]
-
Versatility: Picolyl azide motifs can be appended to a wide range of probes, including fluorophores, biotin tags, and drug molecules, for various labeling applications.
Application in PET Imaging and Radiolabeling
The metabolic stability and favorable pharmacokinetic properties of the pyridine ring make it an excellent scaffold for developing radiotracers for Positron Emission Tomography (PET).[7] Click chemistry provides a highly efficient method for introducing radionuclides like Fluorine-18.[17]
Prosthetic groups such as [¹⁸F]fluoro-3-(hex-5-ynyloxy)pyridine ([¹⁸F]FPy5yne) are widely used.[17] In this design, the pyridine ring provides a stable, biocompatible core, while the alkyne handle allows for its rapid conjugation to an azide-modified targeting vector (e.g., a peptide or antibody) via CuAAC. This modular approach simplifies the synthesis of diverse PET imaging agents.[17][18][19][20]
Experimental Workflow: Bioorthogonal Labeling
The following diagram outlines a typical workflow for labeling a specific cellular protein that has been metabolically engineered to incorporate an alkyne-modified amino acid.
Caption: Workflow for bioorthogonal protein labeling using click chemistry.
Application Note 3: Pyridine Scaffolds in Strain-Promoted Click Chemistry (SPAAC)
While pyridine's most prominent role is linked to copper catalysis, its structural importance extends to the metal-free SPAAC reaction. SPAAC is the reaction of choice for in vivo applications where copper toxicity is a primary concern.[][5] The reaction is driven by the release of ring strain from a cyclooctyne derivative upon reaction with an azide.[]
In this context, pyridine derivatives are used as stable, biocompatible scaffolds for attaching either the azide or the strained alkyne. For instance, a drug molecule or imaging agent containing a pyridine core can be functionalized with an azide. This molecule can then be clicked onto a targeting antibody that has been modified with a strained alkyne like dibenzocyclooctyne (DBCO). This modular strategy is used extensively in the development of antibody-drug conjugates (ADCs) and targeted imaging agents, such as PSMA-targeting ligands for prostate cancer detection.[21][22]
Comparative Overview: CuAAC vs. SPAAC
Caption: Key component comparison between CuAAC and SPAAC reactions.
Protocols
Protocol 1: General Procedure for Ligand-Accelerated CuAAC
This protocol describes a general method for conjugating an alkyne-containing molecule to an azide-containing molecule using a pyridine-based ligand.
Materials:
-
Alkyne-functionalized molecule (Substrate A)
-
Azide-functionalized molecule (Substrate B)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Pyridine-based ligand (e.g., THPTA, or a custom pyridinyl-triazole ligand)[12]
-
Solvent (e.g., DMSO/water, t-BuOH/water)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Substrate A in DMSO.
-
Prepare a 100 mM stock solution of Substrate B in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of the pyridine ligand in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired solvent (e.g., 80 µL of a 1:1 mixture of t-BuOH and water).
-
Add Substrate A (e.g., 1 µL of 100 mM stock for a final concentration of 1 mM).
-
Add Substrate B (e.g., 1.2 µL of 100 mM stock for a final concentration of 1.2 mM, a slight excess).
-
Add the pyridine ligand solution (e.g., 1 µL of 50 mM stock, to chelate the copper).
-
Add the CuSO₄ solution (e.g., 1 µL of 50 mM stock).
-
Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (e.g., 2 µL of 500 mM stock). The total volume is now ~100 µL.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, the product can be purified as needed. For biomolecules, this may involve precipitation or size-exclusion chromatography. For small molecules, standard extractive work-up and silica gel chromatography may be employed.
-
Causality Note: The sodium ascorbate is crucial as it reduces the Cu(II) from the sulfate salt to the catalytically active Cu(I) state in situ. The pyridine ligand is added before the ascorbate to ensure it is present to immediately chelate and stabilize the newly formed Cu(I).
Protocol 2: Synthesis of an Alkyne-Functionalized Pyridine Building Block
This protocol outlines a Sonogashira coupling to install an alkyne handle onto a pyridine core, creating a versatile building block for click chemistry.
Materials:
-
2-Bromopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-bromopyridine (1.0 eq).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq).
-
Degas the solution by bubbling with N₂ or Ar for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Add trimethylsilylacetylene (1.5 eq) dropwise.
-
Heat the reaction mixture to 70°C and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude product (2-((trimethylsilyl)ethynyl)pyridine) by column chromatography.
-
-
TMS Deprotection:
-
Dissolve the purified product in THF.
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0°C.
-
Stir at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting product, 2-ethynylpyridine, can be purified by chromatography if necessary.
-
Trustworthiness Note: The use of a TMS-protected alkyne is a standard, robust method to prevent self-coupling of the terminal alkyne under Sonogashira conditions, ensuring a higher yield of the desired product. The deprotection is a clean and high-yielding final step.
Quantitative Data Summary
The choice of ligand can have a profound impact on reaction efficiency. The table below summarizes conceptual relative performance data for different CuAAC conditions.
| Reaction Condition | Relative Rate | Biocompatibility | Key Feature |
| Uncatalyzed (Thermal) | 1 | High | Metal-free but requires high heat; mixture of regioisomers.[2] |
| Cu(I) - No Ligand | 10⁵ - 10⁶ | Low | Prone to catalyst oxidation and cellular toxicity. |
| Cu(I) + TBTA Ligand | 10⁷ | Medium | Classic ligand, good acceleration but limited aqueous solubility. |
| Cu(I) + Pyridine Ligand (e.g., THPTA) | 10⁷ - 10⁸ | High | Excellent water solubility and acceleration; low toxicity.[9] |
| Picolyl Azide + Alkyne + Cu(I) | >10⁸ | Medium-High | Intramolecular chelation provides exceptional rate enhancement.[8] |
Conclusion and Future Outlook
Functionalized pyridine derivatives are not merely accessory molecules but are central to the strategic advancement of click chemistry. As external ligands, they render the powerful CuAAC reaction faster and more compatible with sensitive biological systems. As integral parts of the reacting substrates, they enable ultra-fast, chelation-assisted conjugations and provide stable, versatile scaffolds for radiolabeling and drug delivery. The continued exploration of novel pyridine-based ligands and functionalized building blocks promises to further expand the capabilities of click chemistry, enabling the construction of increasingly complex and functional materials, therapeutics, and diagnostic agents.[23][24] The synergy between the robust, predictable nature of click chemistry and the rich chemical versatility of the pyridine ring will undoubtedly continue to fuel innovation across the scientific disciplines.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. lifechemicals.com [lifechemicals.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chimia.ch [chimia.ch]
- 20. Applications of click chemistry in radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. "Click" Chemistry for the Functionalization of Graphene Oxide with Phosphorus Dendrons: Synthesis, Characterization and Preliminary Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Cyano-5-hydroxymethylpyridine Synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-Cyano-5-hydroxymethylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve their overall yield and purity. As your virtual Senior Application Scientist, I will guide you through the critical aspects of this synthesis, moving beyond simple step-by-step instructions to explain the underlying chemical principles and provide actionable, field-tested advice.
Section 1: Troubleshooting Guide - Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address the most frequent and critical issues encountered during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a multifaceted problem that can originate from several stages of the synthesis. Let's break down the potential culprits, starting with the most common synthetic route from 5-methyl-2-picoline.
A1: Root Cause Analysis and Mitigation Strategies
The conversion of 5-methyl-2-picoline to this compound typically involves two key transformations: N-oxidation followed by nucleophilic cyanation, and subsequent rearrangement/oxidation. Inefficiencies in either of these stages will directly impact your final yield.
-
Inefficient N-Oxidation: The initial N-oxidation of the pyridine ring is crucial for activating the 2-position for subsequent cyanation. Incomplete oxidation is a common reason for low yields.
-
Troubleshooting:
-
Oxidant Choice: While hydrogen peroxide in acetic acid is common, its effectiveness can be variable. Consider using meta-chloroperoxybenzoic acid (m-CPBA) for a more reliable and often cleaner reaction.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the disappearance of the starting material (5-methyl-2-picoline) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Temperature Control: The N-oxidation reaction is exothermic. Maintain a consistent temperature (typically 70-80 °C for H₂O₂/AcOH) to prevent runaway reactions or decomposition of the N-oxide.
-
-
-
Suboptimal Cyanation Step: The introduction of the cyanide group is often the most challenging step.
-
Troubleshooting:
-
Cyanating Agent: The combination of trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride (DMCC) is a highly effective method for the cyanation of pyridine N-oxides, often referred to as the Reissert-Henze reaction. This method typically offers higher yields compared to older methods using KCN or NaCN with other activators.
-
Solvent Choice: The choice of solvent is critical. Dichloromethane (DCM) or dichloroethane (DCE) are commonly used and effective for this reaction. Ensure the solvent is anhydrous, as water can react with TMSCN and other reagents.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of TMSCN is often used to drive the reaction to completion, but a large excess can complicate purification. Start with 1.2-1.5 equivalents and optimize from there.
-
-
-
Product Loss During Work-up and Purification: The product, this compound, is polar and has moderate water solubility. This can lead to significant losses during aqueous work-up.
-
Troubleshooting:
-
Extraction: When partitioning between an organic solvent and water, perform multiple extractions with a suitable solvent like ethyl acetate or DCM to ensure complete recovery of the product.
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. The product's solubility can be pH-dependent. Neutralizing the solution is often a good starting point.
-
Purification Method: Column chromatography on silica gel is the standard method for purification. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity to elute your product.
-
-
Q2: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?
A2: Identifying and Minimizing Common Byproducts
Byproduct formation is a clear indicator of non-selective reactions or decomposition. The most common impurities in this synthesis are:
-
Unreacted 5-methyl-2-picoline N-oxide: This indicates incomplete cyanation.
-
Mitigation: Increase the reaction time or temperature of the cyanation step. You can also consider increasing the equivalents of the cyanating agent (TMSCN).
-
-
Isomeric Cyanopyridines: Depending on the reaction conditions, cyanation can sometimes occur at other positions on the pyridine ring, although the N-oxide strongly directs to the 2-position.
-
Mitigation: Ensure the N-oxidation is complete before proceeding to the cyanation step. The presence of unoxidized starting material can lead to different reactivity patterns.
-
-
Over-oxidation to 2-Cyano-5-carboxypyridine: The hydroxymethyl group can be further oxidized to a carboxylic acid, especially if harsh oxidizing conditions are used or if there is residual oxidant from the N-oxidation step.
-
Mitigation: Ensure the N-oxide is carefully purified and free of any residual oxidizing agent before proceeding to the next step. During work-up, avoid strongly acidic or basic conditions at elevated temperatures.
-
Troubleshooting Workflow for Purity Issues
Technical Support Center: Purification of 2-Cyano-5-hydroxymethylpyridine by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2-Cyano-5-hydroxymethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pyridine derivative.
I. Introduction to the Purification Challenge
This compound is a polar molecule containing both a basic pyridine ring and a polar hydroxymethyl group. This bifunctional nature presents unique challenges in column chromatography, primarily due to strong interactions with the stationary phase. These interactions can lead to issues such as poor resolution, peak tailing, and low recovery. This guide will provide a systematic approach to overcoming these obstacles.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Problem 1: My compound is not eluting from the column.
Possible Causes:
-
High Polarity and Strong Adsorption: The pyridine nitrogen and the hydroxyl group can form strong hydrogen bonds with the silanol groups on a standard silica gel stationary phase, leading to irreversible adsorption.
-
Inappropriate Solvent System: The mobile phase may not be polar enough to overcome the strong interactions between your compound and the stationary phase.
-
Compound Degradation: The compound may be unstable on the silica gel, leading to decomposition.[1]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, consider adding a small percentage of a more polar solvent like methanol.
-
Use a More Aggressive Solvent System: For highly polar compounds, a solvent system containing ammonia can be effective.[1] A common approach is to use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to dichloromethane.[1]
-
Check for Compound Stability: Before performing column chromatography, assess the stability of your compound on silica gel using a 2D TLC.[1][2] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains intact and on the diagonal, your compound is likely stable. If you see streaking or new spots, your compound may be degrading.
-
Consider an Alternative Stationary Phase: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[1]
Problem 2: The compound is eluting, but the peaks are tailing significantly.
Possible Causes:
-
Strong Analyte-Stationary Phase Interaction: This is a frequent issue with basic compounds like pyridines.[2] The basic nitrogen atom on the pyridine ring can interact strongly with acidic residual silanol groups on the silica surface, causing peak tailing.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2]
-
Solvent Mismatch: A significant difference in polarity between the sample solvent and the mobile phase can cause peak distortion.[2]
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v), into your mobile phase. These additives will preferentially interact with the active silanol sites, minimizing their interaction with your target compound and improving peak shape.[2]
-
pH Adjustment: For reversed-phase chromatography, adjusting the mobile phase pH can significantly impact peak shape. For basic compounds, a mobile phase pH of 3-4 ensures they remain protonated, which can improve peak symmetry.[3]
-
-
Optimize Sample Loading:
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended.[4] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.[4]
-
Reduce Sample Concentration: Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of the column's silica gel weight with your crude sample.
-
Problem 3: I have poor separation between my product and impurities.
Possible Causes:
-
Inadequate Mobile Phase Selectivity: The chosen solvent system may not be providing sufficient resolution between your compound and closely eluting impurities.
-
Improper Column Packing: Voids or channels in the column packing can lead to band broadening and poor separation.
Solutions:
-
Fine-Tune the Mobile Phase:
-
Systematic Solvent Screening: Experiment with different solvent systems. A good starting point is to find a solvent system that gives your product an Rf value of around 0.2-0.3 on TLC.
-
Ternary Solvent Systems: Sometimes, a mixture of three solvents can provide better separation than a binary system. For example, a mix of hexane, ethyl acetate, and a small amount of methanol or dichloromethane can offer different selectivity.
-
-
Optimize Column Packing: Ensure your column is packed uniformly. A well-packed column should have a level surface of silica gel with a layer of sand on top to prevent disturbance during solvent addition.[4]
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, switching to a different stationary phase like alumina or a cyano-bonded phase might provide the necessary selectivity.[2] Cyano phases are of moderate polarity and can be used in both normal and reversed-phase modes.[5]
Problem 4: I am experiencing low recovery of my compound.
Possible Causes:
-
Irreversible Adsorption: As mentioned earlier, strong interactions can lead to the compound being permanently stuck on the column.
-
Compound Degradation: The compound may be breaking down during the purification process.[1]
-
Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected by TLC.[1]
Solutions:
-
Deactivate the Stationary Phase: Pre-treating the silica gel with a solution of your mobile phase containing an amine like triethylamine can help to passivate the active sites.
-
Minimize Contact Time: Run the column at a slightly faster flow rate to reduce the time your compound is in contact with the stationary phase.
-
Concentrate Fractions: If you suspect your compound has eluted but is too dilute to see on TLC, try concentrating a few of the fractions where you expected it to elute and then re-spot them on a TLC plate.[1][6]
III. Experimental Protocols
A. Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Crude sample of this compound
-
Various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary, spot the sample onto the baseline of a TLC plate.
-
Prepare a small amount of a test solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Pour the solvent into the developing chamber to a depth of about 0.5 cm and place a piece of filter paper inside to saturate the atmosphere. Close the chamber and allow it to equilibrate for a few minutes.
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system polarity until the desired compound has an Rf value of approximately 0.2-0.3.
-
If the spot is too high (high Rf), decrease the polarity of the mobile phase.
-
If the spot is too low (low Rf), increase the polarity of the mobile phase.
-
-
To address potential peak tailing, add a small amount of triethylamine (e.g., 0.1-1%) to the optimal solvent system and re-run the TLC to observe any improvement in spot shape.
B. Column Chromatography Protocol
Objective: To purify this compound from a crude reaction mixture.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (determined from TLC analysis)
-
Crude sample
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica.
-
Add another layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent.[4] Carefully add the sample solution to the top of the column using a pipette.[4] Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
Dry Loading: Dissolve the crude sample in a suitable solvent and add a small amount of silica gel (approximately 2-3 times the weight of the crude sample).[4] Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.[4] Carefully add this powder to the top of the column.[4]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Apply gentle pressure to the top of the column (using a pipette bulb or regulated air supply) to maintain a steady flow rate.
-
If a gradient elution is required, gradually increase the polarity of the eluent over time.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
IV. Visualization of the Workflow
Workflow for Troubleshooting Column Chromatography
Caption: A high-level workflow for troubleshooting common chromatography issues.
V. Frequently Asked Questions (FAQs)
Q1: What type of stationary phase is best for purifying this compound? A1: Standard silica gel is the most common stationary phase. However, due to the basicity of the pyridine ring, peak tailing can be an issue.[2] If this is observed, using a deactivated silica gel or alumina can be beneficial. For reversed-phase applications, a C18 column is a versatile choice.[7]
Q2: What are some common impurities that I might encounter? A2: Common impurities can arise from the starting materials or side reactions during the synthesis. For instance, if synthesized from 2-cyano-5-methylpyridine, you might have unreacted starting material or over-oxidized products. It is also possible to have undesired alkylated compounds formed from free radical reactions.[8]
Q3: Can I use reversed-phase chromatography for this purification? A3: Yes, reversed-phase chromatography is a viable option, especially for analytical purposes or for compounds that are highly polar. A typical system would use a C18 stationary phase with a mobile phase of water and an organic solvent like acetonitrile or methanol.[7][9] Adding an acid, such as formic or acetic acid, to the mobile phase can help to protonate the pyridine nitrogen, leading to better peak shapes.
Q4: How do I choose the right solvent for dissolving my sample before loading it onto the column? A4: The ideal solvent will completely dissolve your sample but have a low polarity so that it doesn't interfere with the initial binding of your compound to the stationary phase. Dichloromethane is often a good choice. If your compound is not soluble in a low-polarity solvent, you may need to use a slightly more polar one, but use the absolute minimum amount to avoid band broadening.[4] Alternatively, dry loading is the preferred method for poorly soluble samples.[4]
Q5: My compound is UV-active. What wavelength should I use for detection? A5: Pyridine derivatives typically have strong UV absorbance. A wavelength of around 254 nm is a good starting point for visualization on TLC and for detection in HPLC. A UV-Vis spectrum of your compound would determine the optimal wavelength for detection. For a similar compound, ethyl 5-cyano-2H-pyridine-1-carboxylate, a detection wavelength of 275 nm was used.[7]
VI. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Alternative Stationary Phases | Alumina, Deactivated Silica, Cyano-bonded Silica | Useful for basic or sensitive compounds to minimize interactions and degradation.[1][2] |
| TLC Rf Value | 0.2 - 0.3 | Provides a good balance between retention and elution time for optimal separation on a column.[1] |
| Sample Load | 1-5% of silica gel weight | Helps to prevent column overload and maintain good resolution.[2] |
| Mobile Phase Additive (Normal Phase) | 0.1 - 1% Triethylamine (TEA) | Acts as a competing base to reduce peak tailing caused by silanol interactions.[2] |
| Mobile Phase Additive (Reversed Phase) | 0.1% Formic Acid or Acetic Acid | Protonates the pyridine nitrogen to improve peak shape and retention consistency.[7] |
VII. References
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 2
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from 4
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from 1
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from 9
-
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 5-cyano-2H-pyridine-1. Retrieved from 7
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from 6
-
SiliCycle. (n.d.). Application Note S2.0 Cyano Phases for Separation and Extraction. Retrieved from 5
-
Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC. Retrieved from 3
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from 8
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. silicycle.com [silicycle.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. uhplcs.com [uhplcs.com]
Stability of 2-Cyano-5-hydroxymethylpyridine under acidic/basic conditions
Welcome to the technical support center for 2-Cyano-5-hydroxymethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its stability under acidic and basic conditions, potential degradation pathways, and best practices for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound possesses two primary functional groups susceptible to degradation under stress conditions: the cyano group and the hydroxymethyl group, both attached to a pyridine ring.
-
Cyano Group (-CN): The nitrile is prone to hydrolysis under both acidic and basic conditions. This typically occurs in a stepwise manner, first hydrolyzing to a carboxamide intermediate (2-Carboxamido-5-hydroxymethylpyridine) and subsequently to the corresponding carboxylic acid (5-Hydroxymethylpicolinic acid)[1][2][3].
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol group is susceptible to oxidation, especially in the presence of oxidizing agents or under harsh thermal/pH conditions. The oxidation can proceed to form an aldehyde (2-Cyano-5-formylpyridine) and further to a carboxylic acid (6-Cyanonicotinic acid)[4][5][6].
-
Pyridine Ring: The pyridine ring itself is generally stable but can be susceptible to degradation under extreme conditions[5].
Q2: What are the expected degradation products of this compound under acidic or basic hydrolysis?
Under aqueous acidic or basic conditions, the primary degradation pathway is the hydrolysis of the cyano group. The expected products are:
-
2-Carboxamido-5-hydroxymethylpyridine: The initial product of nitrile hydrolysis.
-
5-Hydroxymethylpicolinic acid: The final hydrolysis product of the cyano group.
It is also possible, though likely to a lesser extent without strong oxidants, that the hydroxymethyl group could undergo degradation.
Q3: My HPLC analysis shows multiple unexpected peaks after storing my sample in a slightly acidic mobile phase. What could be happening?
This observation is likely due to the on-column or in-solution degradation of your compound. The slightly acidic mobile phase can slowly hydrolyze the cyano group. The unexpected peaks could correspond to the carboxamide intermediate and the final carboxylic acid degradation product.
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram.
-
Control the pH of your mobile phase: If possible, use a mobile phase with a neutral pH if it provides adequate separation. If an acidic pH is necessary, keep the samples in the autosampler for a minimal amount of time.
-
Perform a time-course study: Inject the same sample at regular intervals (e.g., every hour) to monitor the appearance and growth of new peaks, which can help confirm if degradation is occurring over time in the autosampler.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Loss of Assay Purity Over Time | Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or non-neutral pH). | Store the solid compound in a cool, dark, and dry place. For solutions, use a buffered system at a neutral pH and store at low temperatures. Prepare solutions fresh whenever possible. |
| Inconsistent HPLC Results | On-column degradation or instability in the analytical mobile phase. | Ensure the mobile phase is well-degassed and that the pH is stable. Consider using a shorter analysis time or a column with a different stationary phase that is less reactive. |
| Appearance of New Peaks in Forced Degradation Studies | Expected degradation of the molecule under stress conditions. | This is the goal of a forced degradation study. The key is to identify and characterize these new peaks using techniques like LC-MS to understand the degradation pathways.[7][8][9] |
| Mass Imbalance in Forced Degradation Study | Formation of non-UV active or volatile degradation products, or poor chromatographic resolution. | Ensure your analytical method is capable of detecting all potential degradation products. Use a mass spectrometer (MS) detector in parallel with a UV detector. Check for co-elution of peaks.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.[1][7][8]
Objective: To identify the potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV/PDA and MS detectors
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
-
Thermal Degradation:
-
Store the solid compound at 105°C.
-
Store the stock solution at 60°C.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
-
Time Points: Sample from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) until approximately 5-20% degradation of the parent compound is observed.[7][8]
-
Sample Analysis:
-
Prior to injection, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
A suitable starting HPLC method could be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Determine the percentage of degradation of this compound.
-
Identify the retention times and mass-to-charge ratios (m/z) of the degradation products.
-
Propose the structures of the degradation products and the degradation pathways.
-
Visualization of Degradation Pathways
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- 1. biomedres.us [biomedres.us]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of 5-Hydroxymethylfurfural on Supported Ag, Au, Pd and Bimetallic Pd-Au Catalysts: Effect of the Support | MDPI [mdpi.com]
- 6. Electrochemical oxidation of 5-hydroxymethylfurfural over a molybdenum sulfide modified nickel-based catalyst - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. onyxipca.com [onyxipca.com]
- 9. openaccessjournals.com [openaccessjournals.com]
Navigating the Synthesis of 2-Cyano-5-hydroxymethylpyridine: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Cyano-5-hydroxymethylpyridine. As a crucial intermediate in the pharmaceutical and agrochemical industries, the successful and efficient synthesis of this molecule is paramount. However, transitioning from a laboratory-scale procedure to a larger, industrial production can present a unique set of challenges. This guide, structured in a question-and-answer format, is designed to provide field-proven insights and troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: Several synthetic pathways are viable for the large-scale production of this compound. The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations. The three primary approaches are:
-
Oxidation of 5-methyl-2-cyanopyridine: This is a frequently employed route due to the commercial availability of the starting material.
-
Hydrolysis of a protected hydroxymethyl group: This involves the synthesis of a precursor with a protected alcohol functionality, such as 5-(acetoxymethyl)-2-cyanopyridine, followed by deprotection.
-
Reduction of 2-cyano-5-pyridinecarboxylic acid or its esters: This route offers an alternative but may involve more expensive reducing agents.
Each of these routes presents its own set of challenges during scale-up, which will be addressed in the troubleshooting section.
Q2: What are the key safety considerations when working with cyanide-containing compounds on a large scale?
A2: Working with cyanide salts or hydrogen cyanide on an industrial scale requires strict adherence to safety protocols.[1][2] Key considerations include:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a contained system to prevent the release of hydrogen cyanide gas, which is highly toxic.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.
-
Quenching and Waste Disposal: A dedicated quenching protocol for any residual cyanide must be in place. Acidic conditions must be strictly avoided during workup and cleaning, as this will generate hydrogen cyanide gas. All cyanide-containing waste must be treated as hazardous and disposed of according to regulations.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the scale-up synthesis of this compound, categorized by the synthetic route.
Route 1: Oxidation of 5-methyl-2-cyanopyridine
Q3: We are experiencing low yields and the formation of multiple byproducts during the oxidation of 5-methyl-2-cyanopyridine. What are the likely causes and how can we optimize the reaction?
A3: Low yields and byproduct formation in this oxidation are common challenges during scale-up. The primary culprits are often over-oxidation and competing side reactions.
Underlying Causes:
-
Over-oxidation: The desired hydroxymethyl group can be further oxidized to an aldehyde (2-cyano-5-formylpyridine) or a carboxylic acid (2-cyano-5-pyridinecarboxylic acid). This is particularly problematic with strong oxidizing agents or at elevated temperatures.
-
Ring Oxidation: The pyridine ring itself can be susceptible to oxidation, leading to N-oxide formation or ring-opening products, especially under harsh conditions.
-
Incomplete Conversion: Insufficient reaction time or a suboptimal amount of the oxidizing agent can lead to a significant amount of unreacted starting material, complicating purification.
Troubleshooting and Optimization Strategies:
| Parameter | Problem | Solution |
| Oxidizing Agent | Over-oxidation with strong agents (e.g., KMnO₄, CrO₃). | Consider milder and more selective oxidizing agents such as selenium dioxide (SeO₂) or catalytic oxidation systems. A well-documented approach involves the use of catalytic amounts of selenium dioxide with a co-oxidant like tert-butyl hydroperoxide. |
| Temperature | High temperatures can accelerate side reactions. | Maintain a controlled and consistent temperature profile. Gradual heating and efficient heat dissipation are crucial in large reactors to avoid localized "hot spots." |
| Reaction Time | Incomplete reaction or excessive byproduct formation. | Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). This will help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities. |
| Catalyst Loading | Inefficient catalysis leading to low conversion. | For catalytic systems, optimize the catalyst loading. A balance must be struck between achieving a reasonable reaction rate and minimizing catalyst-related side reactions and costs. |
Experimental Protocol: Catalytic Oxidation of 5-methyl-2-cyanopyridine
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-methyl-2-cyanopyridine and a suitable solvent (e.g., dioxane or a mixture of acetic acid and water).
-
Catalyst Addition: Add a catalytic amount of selenium dioxide.
-
Co-oxidant Addition: Slowly add the co-oxidant (e.g., tert-butyl hydroperoxide) via the addition funnel, maintaining the reaction temperature within the desired range.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to an acceptable level.
-
Work-up: Upon completion, cool the reaction mixture and quench any remaining oxidizing agent. The work-up procedure will depend on the specific reagents used and may involve filtration to remove the catalyst and extraction to isolate the product.
Diagram 1: Key challenges in the oxidation of 5-methyl-2-cyanopyridine
Caption: Potential reaction pathways in the oxidation of 5-methyl-2-cyanopyridine.
Route 2: Hydrolysis of a Protected Hydroxymethyl Group
Q4: We are struggling with incomplete deprotection and the formation of impurities during the hydrolysis of 5-(acetoxymethyl)-2-cyanopyridine. How can we improve the efficiency and purity of this step?
A4: Incomplete deprotection and side reactions during hydrolysis are common hurdles in this synthetic route, especially at a larger scale.
Underlying Causes:
-
Incomplete Hydrolysis: Insufficient amounts of acid or base, or inadequate reaction time, can lead to incomplete removal of the protecting group.
-
Hydrolysis of the Cyano Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding amide (2-amido-5-hydroxymethylpyridine) or carboxylic acid (5-hydroxymethylpicolinic acid).
-
Esterification/Transesterification: If an alcohol is used as a solvent during an acid-catalyzed deprotection, there is a risk of transesterification.
Troubleshooting and Optimization Strategies:
| Parameter | Problem | Solution |
| Reaction Conditions | Hydrolysis of the cyano group. | Employ milder deprotection conditions. For an acetyl protecting group, enzymatic hydrolysis can be a highly selective alternative. If using chemical hydrolysis, carefully control the pH and temperature to favor the deprotection of the ester over the hydrolysis of the nitrile. |
| Stoichiometry | Incomplete deprotection. | Ensure the stoichiometric amount of the hydrolyzing agent (acid or base) is appropriate for the scale of the reaction. In-process monitoring is crucial to determine the endpoint of the reaction accurately. |
| Solvent Choice | Side reactions like transesterification. | Use a non-alcoholic solvent if employing acid-catalyzed deprotection. Water is often a suitable solvent for both acidic and basic hydrolysis. |
Experimental Protocol: Basic Hydrolysis of 5-(acetoxymethyl)-2-cyanopyridine
-
Reaction Setup: In a reactor, dissolve 5-(acetoxymethyl)-2-cyanopyridine in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., THF or methanol).
-
Base Addition: Slowly add a solution of a base, such as sodium hydroxide or potassium carbonate, while monitoring the temperature.
-
Monitoring: Track the progress of the reaction by HPLC to ensure complete deprotection and minimize the hydrolysis of the cyano group.
-
Work-up: Once the reaction is complete, neutralize the mixture with an acid. The product can then be isolated by extraction and subsequent crystallization or chromatography.
Diagram 2: Troubleshooting workflow for the hydrolysis step.
References
Technical Support Center: Purification of 2-Cyano-5-hydroxymethylpyridine
Welcome to the technical support guide for the synthesis and purification of 2-Cyano-5-hydroxymethylpyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of obtaining high-purity this compound, a critical intermediate in modern synthetic chemistry. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during the purification process.
Section 1: Understanding the Impurity Profile
The first step in effective troubleshooting is to anticipate the potential impurities. The synthetic route to this compound involves functional groups that are susceptible to specific side reactions.
Q1: What are the most common impurities I should expect during the synthesis of this compound, and where do they come from?
A1: The impurity profile is typically dictated by the inherent reactivity of the hydroxymethyl (-CH₂OH) and cyano (-CN) functional groups. The most prevalent impurities arise from oxidation of the alcohol and hydrolysis of the nitrile.
The diagram below illustrates the primary pathways through which these impurities are formed from the target molecule.
Caption: Impurity formation pathways from this compound.
The following table summarizes these key impurities, their structures, and common causes.
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Origin and Causality |
| 2-Cyano-5-formylpyridine | O=Cc1nccc(C#N)c1 | 132.12 | Over-oxidation: The primary alcohol of the target molecule is susceptible to oxidation to an aldehyde. This can occur if oxidizing agents are not carefully controlled or if the reaction is exposed to air at elevated temperatures.[1][2] |
| 6-Cyanonicotinic Acid | N#Cc1ccc(C(=O)O)cn1 | 148.11 | Aggressive Oxidation: Further oxidation of the intermediate aldehyde impurity leads to the corresponding carboxylic acid.[3][4] This is common under harsh oxidative conditions. |
| 5-(Hydroxymethyl)picolinamide | O=C(N)c1nccc(CO)c1 | 152.15 | Partial Nitrile Hydrolysis: The cyano group can undergo partial hydrolysis to a primary amide in the presence of water under either acidic or basic conditions, which are often used during reaction workups.[5][6] |
| 5-(Hydroxymethyl)picolinic Acid | O=C(O)c1nccc(CO)c1 | 153.14 | Complete Nitrile Hydrolysis: Prolonged exposure to acidic or basic aqueous conditions can lead to the complete hydrolysis of the cyano group, first to the amide and then to the carboxylic acid.[5][7][8] |
Section 2: Troubleshooting and Purification Protocols
This section provides a logical workflow and specific protocols to address the presence of the impurities identified above.
Caption: A logical workflow for troubleshooting product purification.
Q2: My NMR analysis shows a carboxylic acid impurity. How can I remove it efficiently?
A2: Carboxylic acid impurities, such as 6-Cyanonicotinic Acid or 5-(Hydroxymethyl)picolinic Acid, are readily removed by leveraging their acidic nature. An acid-base extraction is the most effective method.
Causality: A mild aqueous base, like sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The target molecule, being neutral, will remain in the organic phase. This difference in solubility allows for a clean separation.
Protocol 1: Mild Basic Wash for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the deprotonated acidic impurity.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified product.[9]
Q3: I suspect an aldehyde impurity is present. What is the best removal strategy?
A3: The 2-Cyano-5-formylpyridine impurity can be challenging to remove by standard chromatography due to its similar polarity to the target product. A selective chemical extraction using sodium bisulfite is the preferred method.
Causality: Sodium bisulfite undergoes a nucleophilic addition reaction with aldehydes to form a water-soluble bisulfite adduct. The target molecule's alcohol functional group does not react, enabling a clean separation into the aqueous phase.
Protocol 2: Sodium Bisulfite Wash for Aldehyde Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: In a separatory funnel, wash the organic solution with a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).
-
Contact Time: Shake the funnel for 5-10 minutes to ensure the adduct formation is complete.
-
Separation: Allow the layers to separate and discard the aqueous layer containing the aldehyde-bisulfite adduct.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining bisulfite.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the aldehyde-free product.
Q4: My crude product is a complex mixture, and simple extractions are insufficient. What should I do?
A4: When multiple impurities are present or when their polarities are very close to the product, flash column chromatography is the most powerful purification technique.[10]
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). The hydroxymethyl group on your target product makes it moderately polar. Impurities like the highly polar carboxylic acids will adhere strongly to the silica and elute later, while less polar starting materials will elute earlier.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate / 80% hexanes) and gradually increase the polarity (e.g., up to 50-60% ethyl acetate).
-
Procedure:
-
Slurry Pack: Prepare a column with silica gel in the initial low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the column.
-
Elution: Begin running the eluent through the column, starting with the low-polarity mixture.
-
Gradient: Gradually increase the percentage of ethyl acetate in the mobile phase to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Expert Tip: The pKa of pyridine derivatives is often between 5 and 6.[10] If you experience peak tailing on silica gel, adding a small amount of a basic modifier like triethylamine (~0.1-0.5%) to your eluent can significantly improve peak shape by neutralizing acidic sites on the silica.[10]
Section 3: FAQs on Minimizing Impurity Formation
Q5: How can I prevent the oxidation of the hydroxymethyl group during the synthesis?
A5: To minimize oxidation, it is crucial to control the reaction atmosphere. Conducting the synthesis under an inert atmosphere of nitrogen or argon will displace oxygen and prevent unwanted side reactions. Additionally, avoid unnecessarily high reaction temperatures and prolonged reaction times.
Q6: What is the best way to avoid hydrolyzing the cyano group during the workup?
A6: The cyano group is sensitive to both strong acids and bases, especially at elevated temperatures.[6] During aqueous workups, use mild reagents (e.g., saturated sodium bicarbonate instead of 1M NaOH) and perform extractions at room temperature or below. Minimize the contact time between your product and any aqueous acidic or basic solutions.
References
- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 3. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of 2-Cyano-5-hydroxymethylpyridine Derivatization
Welcome to the technical support center for the derivatization of 2-Cyano-5-hydroxymethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile pyridine intermediate. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors.
I. Introduction to Derivatization of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its dual reactivity. The hydroxymethyl group at the 5-position and the cyano group at the 2-position offer orthogonal handles for a variety of chemical transformations. However, optimizing these reactions to achieve high yields and purity can be challenging. This guide will address specific issues related to the three most common derivatization pathways: oxidation of the alcohol, esterification, and etherification.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may face during your experiments.
A. Oxidation of the Hydroxymethyl Group to an Aldehyde
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-Cyano-5-formylpyridine, is a critical transformation. However, this reaction is often plagued by over-oxidation or low conversion.
Question 1: My oxidation reaction is resulting in a low yield of the desired aldehyde and a significant amount of the corresponding carboxylic acid. How can I prevent over-oxidation?
Answer: Over-oxidation to the carboxylic acid is a common side reaction, especially with strong oxidizing agents.[1] The choice of oxidant and careful control of reaction conditions are paramount to selectively obtaining the aldehyde.
Potential Causes & Solutions:
-
Harsh Oxidizing Agent: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone) are often too strong and will readily oxidize the intermediate aldehyde to the carboxylic acid.
-
Solution: Employ milder and more selective oxidizing agents. Several options are available:
-
Pyridinium chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes. It is typically used in anhydrous solvents like dichloromethane (DCM).[1]
-
Dess-Martin periodinane (DMP): Another excellent choice for mild and selective oxidation. It offers the advantage of being performed under neutral conditions and at room temperature.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective for sensitive substrates.
-
TEMPO-catalyzed oxidation: Using a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) is a very mild and efficient method.[2]
-
-
-
Reaction Temperature: Higher temperatures can promote over-oxidation.
-
Solution: Maintain a low reaction temperature. For many mild oxidation protocols, temperatures between 0 °C and room temperature are optimal. For highly exothermic reactions, consider slow, dropwise addition of the oxidant while maintaining cooling with an ice bath.[3]
-
-
Presence of Water: Aqueous conditions can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then more susceptible to further oxidation.
-
Solution: Ensure anhydrous reaction conditions, especially when using reagents like PCC. Use dry solvents and glassware.
-
Experimental Protocol: Selective Oxidation using PCC
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Cyano-5-formylpyridine.
-
Purify the crude product by column chromatography on silica gel.
B. Esterification of the Hydroxymethyl Group
Esterification is a fundamental reaction to introduce a wide variety of functional groups. However, achieving high conversion without side reactions involving the cyano group or the pyridine nitrogen can be problematic.
Question 2: I am attempting a Fischer esterification with a carboxylic acid and an acid catalyst, but the yield is consistently low. What could be the issue?
Answer: Fischer esterification, while a classic method, can be inefficient for substrates with basic nitrogen atoms like pyridine. The acid catalyst can protonate the pyridine nitrogen, deactivating the ring and potentially leading to side reactions.[4][5]
Potential Causes & Solutions:
-
Pyridine Protonation: The acid catalyst (e.g., H₂SO₄, p-TsOH) will protonate the pyridine nitrogen, which can hinder the desired reaction.
-
Solution: Consider alternative esterification methods that do not require strong acidic conditions:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction is performed under mild, neutral conditions.[5]
-
Acyl Chloride or Anhydride Method: Convert the carboxylic acid to its more reactive acyl chloride or anhydride derivative first. Then, react this with this compound in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.
-
-
-
Equilibrium Limitation: Fischer esterification is a reversible reaction, and the presence of water will shift the equilibrium back towards the starting materials.[4]
-
Solution: If you must use Fischer esterification, employ a large excess of the alcohol (if it's a simple alcohol) or remove the water as it is formed, for instance, by using a Dean-Stark apparatus with an azeotroping solvent like toluene.[4]
-
Experimental Protocol: Steglich Esterification
-
Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Data Summary: Comparison of Esterification Methods
| Method | Catalyst/Reagent | Temperature | Typical Yield | Key Considerations |
| Fischer Esterification | H₂SO₄ or p-TsOH | Reflux | Low to Moderate | Equilibrium driven; potential for pyridine protonation.[4][5] |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | 0 °C to RT | High | Mild conditions; avoids strong acids.[5] |
| Acyl Chloride/Anhydride | Base (e.g., Et₃N) | 0 °C to RT | High | Requires pre-formation of the acyl chloride/anhydride. |
C. Etherification of the Hydroxymethyl Group
The synthesis of ethers from this compound often involves the Williamson ether synthesis, which can be complicated by the nucleophilicity of the pyridine nitrogen.
Question 3: My Williamson ether synthesis using sodium hydride and an alkyl halide is giving a complex mixture of products, including what appears to be N-alkylation. How can I improve the selectivity for O-alkylation?
Answer: The formation of a complex product mixture, including N-alkylation, is a known challenge in the etherification of hydroxymethylpyridines. The alkoxide formed can be in equilibrium with species where the negative charge is delocalized, and the pyridine nitrogen can also act as a nucleophile.
Potential Causes & Solutions:
-
Strong, Non-hindered Base: A very strong, non-hindered base like sodium hydride (NaH) can deprotonate the hydroxymethyl group, but the resulting alkoxide can be highly reactive and may lead to side reactions. The pyridine nitrogen also remains a competing nucleophile.
-
Solution:
-
Use a milder base: Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These conditions often favor O-alkylation.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) with a base like solid NaOH or KOH in a two-phase system can enhance the rate of O-alkylation while minimizing N-alkylation.
-
-
-
Reaction Temperature: High temperatures can promote undesired side reactions.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature and gently warming if necessary is a good strategy.
-
-
Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to react at multiple sites.
-
Solution: While you may be limited by your desired product, be aware that less reactive alkylating agents might offer better selectivity, albeit with longer reaction times.
-
Experimental Protocol: Etherification using Potassium Carbonate
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq) and the alkyl halide (1.1-1.5 eq).
-
Stir the mixture at room temperature or gently heat to 40-60 °C for 6-24 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography.
D. General Troubleshooting
Question 4: My reaction is very slow or does not go to completion. What are some general strategies to improve the reaction rate and conversion?
Answer: Several factors can contribute to sluggish reactions. A systematic approach to troubleshooting is often effective.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting slow or incomplete reactions.
Detailed Steps:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities can inhibit catalysts or cause side reactions.
-
Stoichiometry: Double-check the molar ratios of your reactants and catalysts.
-
Solvent: The choice of solvent is crucial. Ensure it is appropriate for the reaction type and is sufficiently anhydrous if required.
-
Temperature: While high temperatures can cause side reactions, sometimes a moderate increase in temperature is necessary to overcome the activation energy barrier.
-
Catalyst: If using a catalyst, ensure it has not degraded. In some cases, a different catalyst may be more effective.
-
Concentration: Running the reaction at a higher concentration can sometimes increase the rate, but be mindful of potential exotherms or solubility issues.
Question 5: I am having difficulty purifying my product. What are some tips for the purification of pyridine derivatives?
Answer: The basic nature of the pyridine ring can sometimes complicate purification, particularly with silica gel chromatography.[3]
Purification Strategies:
-
Column Chromatography:
-
Tailing on Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system.[3]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized silica gel (reverse-phase chromatography) if your compound is sufficiently nonpolar.
-
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen for purification.[3]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The pyridine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the pyridine derivative.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
III. Conclusion
The derivatization of this compound presents unique challenges that can be overcome with a solid understanding of the underlying chemical principles and a systematic approach to troubleshooting. By carefully selecting reagents, controlling reaction conditions, and employing appropriate purification techniques, researchers can significantly improve the efficiency and success of their synthetic routes.
IV. References
-
BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from --INVALID-LINK--
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--
-
Chem.libretexts.org. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--
-
Green Chemistry (RSC Publishing). (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Retrieved from --INVALID-LINK--
References
Troubleshooting guide for the synthesis of cyanopyridine compounds
Welcome to the technical support center for the synthesis of cyanopyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development. Cyanopyridines are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis can present unique challenges.[1][2][3] This document provides in-depth, field-proven insights into common synthetic routes and offers a structured troubleshooting guide in a practical question-and-answer format.
Section 1: Palladium-Catalyzed Cyanation of Halopyridines
The palladium-catalyzed cyanation of aryl halides is a powerful and widely used method for forming carbon-carbon bonds.[2][4] It offers excellent functional group tolerance but is notoriously sensitive to reaction conditions, often leading to issues with reproducibility.[5] The general transformation involves the cross-coupling of a halopyridine with a cyanide source, mediated by a palladium catalyst.
General Workflow
The following diagram outlines a typical experimental workflow for a palladium-catalyzed cyanation reaction.
Caption: General workflow for Pd-catalyzed cyanation.
Troubleshooting FAQs: Palladium-Catalyzed Cyanation
Q1: My reaction shows no conversion or stalls at low conversion. What are the likely causes?
A1: This is a common and frustrating issue, often pointing to catalyst deactivation. The primary culprits are:
-
Excess Cyanide: Cyanide ions can irreversibly bind to the palladium center, forming inactive complexes like [(CN)4Pd]2- or [(CN)3PdAr]2- and poisoning the catalyst.[6][7][8][9] This disrupts every key step of the catalytic cycle, from oxidative addition to reductive elimination.[6][7][8]
-
Solution: Avoid highly soluble cyanide sources like NaCN or KCN if possible, or use them under rigorously anhydrous conditions.[5] Consider using zinc cyanide (Zn(CN)2), which has lower solubility and toxicity, or potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which is a non-toxic alternative that often gives excellent results.[4][5]
-
-
Presence of Water: Trace amounts of moisture can be highly detrimental. Water hydrolyzes the cyanide source to form hydrogen cyanide (HCN).[6][7] HCN is highly reactive towards the Pd(0) species, leading to the formation of inactive hydride complexes such as [(CN)3PdH]2-.[6][7][9]
-
Solution: Use anhydrous solvents and reagents. If using a phase-transfer agent like [Bu4N]+, be aware that water can also promote its decomposition via Hofmann elimination.[6] Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (N2 or Ar).
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.
-
Solution: Consult the literature for ligands proven to be effective for your specific class of halopyridine. Ligands like XPhos, SPhos, or tBuXPhos are often good starting points for challenging substrates.
-
Q2: I'm observing significant byproduct formation, such as the corresponding amide or carboxylic acid. How can I prevent this?
A2: The formation of amide or acid is a direct result of nitrile hydrolysis.
-
Causality: This typically occurs during the reaction workup if conditions become too acidic or basic, especially at elevated temperatures. The nitrile group (-CN) is susceptible to hydrolysis, first to the primary amide (-CONH2) and then to the carboxylic acid (-COOH).
-
Solution:
-
Neutral Workup: During the workup, use a mild base like saturated aqueous sodium bicarbonate (NaHCO3) for quenching and washes. Avoid strong acids or bases like NaOH or HCl until the product is isolated or protected.
-
Temperature Control: Perform the workup at room temperature or below to minimize the rate of hydrolysis.
-
Anhydrous Conditions: As mentioned above, preventing water from entering the reaction in the first place is the best defense.[6][7]
-
Q3: My yield is low, but the reaction went to completion. Where did my product go?
A3: Low isolated yield despite full conversion often points to issues during workup and purification.
-
Causality: Cyanopyridines are often polar, water-soluble compounds.[10] During aqueous extraction, a significant amount of the product may remain in the aqueous layer, especially if the compound has other polar functional groups.
-
Solution:
-
Back-Extraction: After the initial extraction with an organic solvent (like EtOAc or DCM), re-extract the aqueous layer multiple times (3-5 times) to recover as much product as possible.
-
Brine Wash: Washing the combined organic layers with saturated aqueous NaCl (brine) can help to "push" dissolved water and some highly polar compounds out of the organic phase, but can also lead to product loss if your compound is very polar. Use it judiciously.
-
Solvent Evaporation: When concentrating the organic phase, use a rotary evaporator at a moderate temperature. Cyanopyridines can be volatile and may be lost if evaporation is too aggressive.
-
Section 2: Dehydration of Pyridinecarboxamides
The dehydration of primary amides is a classic and reliable method for synthesizing nitriles.[10][11] This reaction involves removing the elements of water from the primary amide group (-CONH2) to form the nitrile (-CN). A variety of dehydrating agents can be employed.
Mechanism Overview: Dehydration with POCl₃
Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent. The mechanism involves the activation of the amide oxygen, followed by an elimination step.
Caption: Simplified mechanism of amide dehydration using POCl₃.
Troubleshooting FAQs: Amide Dehydration
Q1: My dehydration reaction is sluggish or incomplete, and I have a lot of starting amide left.
A1: Incomplete conversion is usually due to insufficient activation of the amide or a non-optimal reaction environment.
-
Dehydrating Agent Stoichiometry: Ensure you are using a sufficient excess of the dehydrating agent. For reagents like POCl₃ or SOCl₂, using 1.5 to 3.0 equivalents is common. For P₄O₁₀, the reaction is often done neat or with a large excess.[11]
-
Temperature: Many dehydration reactions require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it (e.g., to 50-80 °C). Check the literature for the specific reagent you are using.
-
Solvent: The choice of solvent is critical. A non-nucleophilic, polar aprotic solvent is often best. For POCl₃, using excess pyridine as both the base and solvent is a classic method. For other reagents, solvents like DMF, acetonitrile, or sulfolane may be appropriate.[12]
-
Purity of Amide: Ensure your starting pyridinecarboxamide is pure and dry. Impurities can interfere with the reaction.
Q2: The reaction mixture turned black, and my yield is very low. What happened?
A2: Darkening or charring of the reaction mixture indicates decomposition, a common issue when using aggressive dehydrating agents at high temperatures.
-
Causality: Strong reagents like phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA) can cause extensive decomposition if the temperature is not carefully controlled.[13] The pyridine ring itself can be sensitive to harsh, acidic conditions.
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Slower Addition: Add the dehydrating agent slowly and in portions to a cooled solution of the amide to control the initial exotherm.
-
Choose a Milder Reagent: Consider alternative, milder dehydrating systems. Burgess reagent, oxalyl chloride/DMF (Vilsmeier conditions), or phosphonium-based reagents (e.g., PPh₃/I₂) can be effective at lower temperatures and may prevent decomposition.[14]
-
Comparison of Common Dehydrating Agents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| POCl₃ / Pyridine | Reflux in Pyridine or DCM | Inexpensive, effective | Corrosive, harsh workup |
| SOCl₂ | Reflux in Toluene or neat | Readily available, volatile byproducts | Generates HCl and SO₂, corrosive |
| P₄O₁₀ | Heat solid mixture | Very powerful | Highly exothermic, can cause charring |
| TFAA / Base | 0 °C to RT in DCM | Mild, fast reactions | Expensive, moisture sensitive |
| Burgess Reagent | RT to 80 °C in THF | Very mild, neutral conditions | Expensive, requires synthesis |
Section 3: Other Synthetic Routes & General Troubleshooting
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for converting an aminopyridine to a cyanopyridine via a diazonium salt intermediate.[15][16]
Q: My Sandmeyer cyanation gives a low yield and many tar-like byproducts. How can I improve it?
A: The stability of the pyridine diazonium salt is critical and often the source of failure.
-
Causality: Aryl diazonium salts are notoriously unstable and can decompose violently.[15] The reaction is a radical-nucleophilic aromatic substitution, and side reactions that generate aryl radicals can lead to polymerization and other unwanted products.[15][16]
-
Solution:
-
Low Temperature: The diazotization (formation of the diazonium salt with NaNO₂) must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition.
-
Controlled Addition: Add the solution of the diazonium salt slowly to the heated solution of the copper(I) cyanide catalyst. This keeps the instantaneous concentration of the unstable diazonium salt low.
-
Catalyst Quality: Ensure the CuCN is fresh and of high quality.
-
Direct Cyanation from Pyridine N-Oxides
Pyridine N-oxides can be activated towards nucleophilic attack by cyanide.[13]
Q: I am trying a direct cyanation of a pyridine N-oxide, but the reaction is not working.
A: This reaction requires an activating agent to make the pyridine ring susceptible to cyanide attack.
-
Causality: The N-oxide itself is not electrophilic enough. It must first react with an agent like trifluoroacetic anhydride (TFAA) or benzoyl chloride to form a highly reactive N-acyloxypyridinium salt.[13] Cyanide then attacks this activated intermediate.
-
Solution:
-
Pre-activation: Ensure you are adding an activating agent. A common procedure involves pre-treating the N-oxide with TFAA before adding the cyanide source (e.g., KCN).[13]
-
Reaction Conditions: The reaction is often run at room temperature or below. The choice of solvent and the purity of the N-oxide are also important factors.
-
Section 4: Safety Considerations for Handling Cyanide Reagents
CRITICAL: All work involving cyanide salts must be conducted with extreme caution and adherence to institutional safety protocols.
-
Toxicity: Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[17][18]
-
HCN Gas Evolution: NEVER mix cyanide salts with acid.[17][18] This reaction rapidly liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[17][19] All reaction workups should be quenched into a basic solution (pH > 10) to prevent HCN formation.[19]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (or a face shield for splash risk), and double-glove with nitrile gloves.[17][20] Change gloves immediately upon contamination.[17]
-
Engineering Controls: All manipulations of solid cyanide salts and all reactions must be performed inside a certified chemical fume hood.[17][20]
-
Waste Disposal: All cyanide-contaminated waste (solid, liquid, and disposable materials) must be segregated and disposed of as hazardous waste according to institutional guidelines.[19][21] Decontaminate glassware with a basic (pH > 10) bleach solution.[19][20]
-
Emergency Preparedness: Never work alone when using cyanides.[17][20] Ensure you and your lab mates know the location of safety showers, eyewash stations, and the specific emergency procedures for cyanide exposure.
References
- 1. chempanda.com [chempanda.com]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 19. jst.chem.yale.edu [jst.chem.yale.edu]
- 20. lsuhsc.edu [lsuhsc.edu]
- 21. research.columbia.edu [research.columbia.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Cyano-5-hydroxymethylpyridine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, cyanopyridines bearing a hydroxymethyl group are particularly valuable as versatile intermediates, offering three distinct points for chemical modification: the pyridine ring, the cyano group, and the hydroxymethyl group. However, the positional arrangement of these functional groups dramatically influences the molecule's electronic properties and steric environment, leading to significant differences in reactivity.
This guide provides an in-depth comparison of the reactivity of 2-Cyano-5-hydroxymethylpyridine and its key positional isomers. By understanding the underlying principles that govern their chemical behavior, researchers can make more informed decisions in synthetic planning, reaction optimization, and the rational design of novel molecules. We will explore how the interplay between the electron-withdrawing cyano group and the weakly electron-donating hydroxymethyl group dictates the outcome of common synthetic transformations.
Theoretical Framework: The Influence of Substituent Position
The reactivity of a substituted pyridine is governed by a combination of electronic and steric effects. The pyridine nitrogen is inherently electron-withdrawing via induction, making the ring electron-deficient compared to benzene. This generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1]
-
Electronic Effects :
-
Cyano Group (-CN) : This group is strongly electron-withdrawing through both induction and resonance. When placed at the 2- or 4-position (ortho or para to the ring nitrogen), it powerfully withdraws electron density from the ring and can stabilize anionic intermediates (Meisenheimer complexes) formed during nucleophilic attack.[2][3][4] This significantly enhances the rate of SNAr reactions. At the 3-position (meta), the resonance effect is absent, and it acts primarily through induction.
-
Hydroxymethyl Group (-CH₂OH) : This group is weakly electron-donating through induction. Its impact on the ring's overall electronic character is minor compared to the powerful cyano group.
-
-
Steric Effects :
-
Substituents at the 2- and 6-positions, adjacent to the ring nitrogen, can sterically hinder reactions involving the nitrogen lone pair (e.g., protonation, alkylation) or attack at the nitrogen itself.[5][6][7] This steric hindrance can also influence the approach of reagents to adjacent positions on the ring.[8][9]
-
-
Acidity/Basicity (pKa) :
-
The electron-withdrawing cyano group significantly reduces the basicity of the pyridine nitrogen, lowering its pKa. This effect is most pronounced when the cyano group is at the 2- or 4-position, where it can exert its maximum resonance effect.
-
Key Isomers for Comparison
For this guide, we will focus on four key isomers to illustrate the dramatic impact of substituent placement:
| Isomer Name | Structure |
| 1. this compound | |
| 2. 5-Cyano-2-hydroxymethylpyridine | |
| 3. 4-Cyano-2-hydroxymethylpyridine | |
| 4. 2-Cyano-4-hydroxymethylpyridine |
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry. The susceptibility of the ring to nucleophilic attack is highly dependent on the location of the electron-withdrawing cyano group.
Reactivity Order Prediction: 3 > 4 > 1 ≈ 2
-
Isomers 3 & 4 (CN at C4 or C2): These isomers are highly activated towards SNAr. A cyano group at the 4-position (Isomer 3 ) or 2-position (Isomer 4 ) effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, delocalizing it onto the electronegative nitrogen atom of the cyano group. This lowers the activation energy for the reaction.[4] The attack of a nucleophile is favored at positions ortho or para to the activating cyano group.
-
Isomers 1 & 2 (CN at C5 or C3): With the cyano group in the meta position relative to the potential leaving group sites, resonance stabilization of the intermediate is not possible.[3] Therefore, these isomers are significantly less reactive in SNAr reactions compared to isomers 3 and 4 .
Caption: Relationship between cyano group position and SNAr reactivity.
Oxidation of the Hydroxymethyl Group
The oxidation of the -CH₂OH group to an aldehyde or carboxylic acid is a common and useful transformation. The ease of this oxidation can be influenced by the electronic environment of the pyridine ring.
Reactivity Order Prediction: 3 ≈ 4 > 1 ≈ 2
-
A more electron-deficient ring generally makes the attached benzylic-like protons more acidic and the alcohol easier to oxidize. The strong electron-withdrawing effect of the cyano group at the 2- or 4-position (Isomers 3 and 4 ) creates a more electron-poor environment around the hydroxymethyl group compared to when the cyano group is at the 5-position (Isomers 1 and 2 ). This suggests that Isomers 3 and 4 would undergo oxidation more readily under certain conditions. For example, in oxidations involving hydride abstraction, the increased electrophilicity of the carbon bearing the hydroxyl group in isomers 3 and 4 would facilitate the reaction.
Table 1: Predicted Relative Rates of Oxidation with MnO₂
| Isomer | Cyano Position | Hydroxymethyl Position | Predicted Relative Rate Constant (krel) |
|---|---|---|---|
| 1 | 2 | 5 | 1.0 |
| 2 | 5 | 2 | 1.1 |
| 3 | 4 | 2 | 2.5 |
| 4 | 2 | 4 | 2.3 |
Reactions of the Cyano Group (e.g., Hydrolysis)
The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This reaction is sensitive to both electronic and steric effects.
Reactivity Order Prediction: 2 > 3 > 4 > 1
-
Isomer 2 (5-Cyano-2-hydroxymethylpyridine): The cyano group at C5 is sterically unhindered. The hydroxymethyl group at C2 may provide some anchimeric assistance or influence the local solvent environment, potentially accelerating hydrolysis.
-
Isomers 1 & 4 (2-Cyano...): A cyano group at the 2-position experiences steric hindrance from the adjacent pyridine nitrogen. This can impede the approach of water or hydroxide ions, slowing the rate of hydrolysis compared to isomers with the cyano group at less hindered positions.[10]
-
Isomer 3 (4-Cyano...): The cyano group at C4 is sterically accessible, leading to a moderate reaction rate.
Kinetic studies on the hydrolysis of unsubstituted cyanopyridines have shown that the activation energies can be influenced by the substituent position, with the ortho position often showing different behavior.[10]
Basicity of the Pyridine Nitrogen (pKa)
The basicity of the ring nitrogen is a critical parameter, affecting how the molecule behaves in acidic media and its ability to act as a ligand or nucleophile.
Reactivity Order Prediction (Basicity): 2 > 1 > 3 > 4
-
The electron-withdrawing cyano group drastically reduces the electron density on the nitrogen atom, making it less basic. The magnitude of this effect depends on the position.
-
Isomers 4 & 3 (CN at C2 or C4): The cyano group is in conjugation with the nitrogen, exerting a strong resonance-based electron-withdrawing effect. This significantly lowers the pKa, making these isomers the least basic. The 2-cyano isomer is often the least basic due to the proximity of the inductive effect.
-
Isomers 1 & 2 (CN at C5): The cyano group is meta to the nitrogen, so it cannot exert a resonance effect on the lone pair. Its electron-withdrawing effect is primarily inductive, resulting in a smaller decrease in basicity compared to the 2- and 4-cyano isomers. These isomers are therefore more basic.
Table 2: Predicted pKa Values of Conjugate Acids
| Isomer | Cyano Position | Predicted pKa | Rationale |
|---|---|---|---|
| Pyridine (ref) | - | ~5.2 | Reference compound |
| 2 | 5 | ~3.0 - 3.5 | Inductive effect only |
| 1 | 2 | ~2.8 - 3.2 | Inductive effect and minor steric influence |
| 3 | 4 | ~1.5 - 2.0 | Strong resonance and inductive effect |
| 4 | 2 | ~1.0 - 1.5 | Strongest resonance and inductive effect |
Experimental Protocols
To empirically validate these predicted differences, standardized comparative experiments are essential.
Protocol: Competitive Oxidation of Isomers
This experiment determines the relative reactivity of the isomers towards a common oxidant.
Caption: Experimental workflow for competitive oxidation analysis.
Methodology:
-
Solution Preparation: Prepare a stock solution containing an equimolar mixture (e.g., 0.05 M of each) of the four isomers in an inert solvent like 1,4-dioxane. Include an internal standard (e.g., naphthalene) for accurate quantification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the isomer mixture solution. Heat the solution to the desired temperature (e.g., 80°C).
-
Initiation: Take an initial sample (t=0). Add an excess of activated manganese dioxide (MnO₂, ~5 molar equivalents).
-
Sampling: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8 hours).
-
Quenching & Preparation: Immediately filter each aliquot through a short plug of celite to remove the MnO₂ and quench the reaction. Dilute the filtrate with the mobile phase for HPLC analysis.
-
Analysis: Analyze each sample by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. Monitor the disappearance of the starting materials and the appearance of the corresponding aldehyde products.
-
Data Interpretation: Calculate the concentration of each remaining isomer relative to the internal standard at each time point. Plot ln([Isomer]/[Isomer]₀) vs. time to determine the pseudo-first-order rate constant for each isomer. The relative rates provide a quantitative measure of their reactivity towards oxidation.
Conclusion
The reactivity of cyanohydroxymethylpyridine isomers is a nuanced interplay of electronic and steric factors dictated by the positions of the functional groups.
-
For Nucleophilic Aromatic Substitution , isomers with the cyano group at the 2- or 4-position are vastly more reactive due to resonance stabilization of the reaction intermediate.
-
For Oxidation of the hydroxymethyl group , the same isomers (2-CN or 4-CN) are predicted to be more reactive due to the increased electron-deficient nature of the ring.
-
For reactions at the cyano group itself , steric hindrance from the adjacent ring nitrogen in 2-cyano isomers is a key factor, often retarding reaction rates compared to 4- or 5-cyano isomers.
-
The basicity of the ring nitrogen is dramatically reduced by a 2- or 4-cyano group, a critical consideration for any reaction involving protonation or coordination.
This guide provides a predictive framework and an experimental approach for navigating the chemistry of these valuable building blocks. By leveraging this understanding, synthetic chemists can strategically select the optimal isomer and reaction conditions to achieve their desired molecular targets with greater efficiency and control.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. nbinno.com [nbinno.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-Cyano-5-hydroxymethylpyridine and Other Pyridine Derivatives
Executive Summary
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][4][5] This guide provides a comparative analysis of the biological activity of 2-Cyano-5-hydroxymethylpyridine against other key pyridine derivatives. While specific experimental data on this compound is limited in publicly accessible literature, this guide will infer its potential activities by examining the structure-activity relationships (SAR) of closely related cyanopyridine and substituted pyridine analogues. We will explore how the interplay of the electron-withdrawing cyano group and the polar hydroxymethyl group on the pyridine core may influence its biological profile, contrasting it with well-documented derivatives to provide a predictive framework for researchers in drug discovery.
The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery
The pyridine heterocycle is a fundamental building block in the development of new therapeutic agents.[3] Its presence in essential natural products and FDA-approved drugs underscores its importance.[1][6] The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as hydrogen bonding capability and the ability to act as a ligand for metal ions in enzymes, which are crucial for its diverse pharmacological effects. Substituted pyridines have been extensively reported to possess a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, antimicrobial, and enzyme inhibitory properties.[1][2][4][5] The specific nature and position of substituents on the pyridine ring can dramatically alter its biological activity, making the exploration of structure-activity relationships a critical aspect of medicinal chemistry.[7][8]
Focus Compound: this compound
2.1 Physicochemical Properties and Synthetic Overview
This compound is a disubstituted pyridine featuring a cyano (-CN) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, while the hydroxymethyl group is a polar, hydrogen bond donating moiety. This combination of functional groups suggests the potential for specific interactions with biological targets. Synthesis of such derivatives can typically be achieved through multi-step reactions involving the modification of a pre-formed pyridine ring.
2.2 Predicted Biological Profile
Direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature. However, based on the activities of related compounds, we can hypothesize its potential.
-
Anticancer Potential: Cyanopyridine derivatives are well-documented as potent anticancer agents.[4][9][10] The cyano group is often crucial for activity, potentially acting as a key interacting moiety with enzymatic targets like kinases.[4][10] The presence of hydroxyl and methoxy groups on pyridine derivatives has been shown to enhance antiproliferative activity.[3] Therefore, the hydroxymethyl group on this compound could contribute to its anticancer potential by forming hydrogen bonds within a target's active site.
-
Enzyme Inhibition: Pyridine derivatives are known to be effective enzyme inhibitors, targeting a wide range of enzymes including kinases, cholinesterases, and isocitrate dehydrogenase.[1][11][12] The nitrogen atom of the pyridine ring can coordinate with metal ions in the active site, while substituents provide specificity and additional binding interactions. The specific substitution pattern of this compound makes it a candidate for inhibiting enzymes where both hydrogen bond accepting (cyano) and donating (hydroxymethyl) interactions are favorable.
-
Antimicrobial Activity: Various cyanopyridine derivatives have demonstrated antimicrobial properties.[4][6][13] The mechanism often involves the inhibition of essential microbial enzymes. The overall electronic and steric profile of this compound suggests it could possess activity against certain bacterial or fungal strains.
Comparative Analysis with Other Pyridine Derivatives
To understand the potential of this compound, it is instructive to compare it with other well-studied pyridine derivatives. This allows for an exploration of the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.
3.1 Comparator 1: 2-Amino-3-cyanopyridine Derivatives
The 2-amino-3-cyanopyridine scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and antimicrobial effects.[13][14]
-
Anticancer Activity: These compounds often exhibit potent cytotoxicity against various cancer cell lines. The presence of the amino group at the 2-position and the cyano group at the 3-position allows for multiple points of interaction with biological targets. For instance, certain (+)-nopinone-based 2-amino-3-cyanopyridines have shown promising anticancer activity against A549 (lung), MKN45 (gastric), and MCF7 (breast) cancer cell lines.[14]
-
Antimicrobial Activity: The 2-amino-3-cyanopyridine core is also found in compounds with significant antibacterial effects.[13]
3.2 Comparator 2: 3-Cyano-2-pyridone Derivatives
3-Cyano-2-pyridones are another class of pyridine derivatives with significant biological activities, particularly in the realm of anticancer research.[9][15]
-
Anticancer Activity: These compounds have been investigated as inhibitors of oncogenic kinases like Pim-1.[10] The pyridone oxygen and the cyano group can form key hydrogen bonds in the ATP-binding pocket of kinases. For example, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have shown potent inhibitory effects against the Pim-1 kinase.[9]
-
Antimicrobial Activity: Some cyanopyridone derivatives have also been reported to possess antibacterial and antifungal properties.[15]
3.3 Structure-Activity Relationship (SAR) Insights
The comparison between this compound and the comparator compounds highlights several key SAR principles:
-
The Role of the Cyano Group: The cyano group is a recurring feature in many biologically active pyridine derivatives, suggesting its importance as a pharmacophoric element, likely due to its ability to act as a hydrogen bond acceptor and its electron-withdrawing nature.[4]
-
Impact of the Hydroxymethyl Group: The hydroxymethyl group, as seen in our focus compound, introduces polarity and hydrogen bond donating capabilities. This can enhance binding affinity to targets with complementary residues and improve aqueous solubility. Studies have shown that -OH groups on pyridine derivatives can enhance their antiproliferative activity.[3]
-
Positional Isomerism: The relative positions of the substituents are critical. The arrangement of functional groups in this compound will result in a different electronic distribution and steric profile compared to 2-amino-3-cyanopyridines or 3-cyano-2-pyridones, leading to potentially different target specificities and biological activities.
Quantitative Comparison of Biological Activities
| Compound Class | Biological Activity | Target/Cell Line | IC50 / Activity | Reference |
| 2-Amino-3-cyanopyridine derivative (4f) | Anticancer | A549 (Lung Cancer) | 23.78 µM | [14] |
| 3-Cyano-2-pyridone derivative (7b) | Anticancer | A549 (Lung Cancer) | 0.87 µg/ml | [9] |
| 3-Cyano-2-pyridone derivative (8a) | Anticancer | A549 (Lung Cancer) | 0.83 µg/ml | [9] |
| 3-Cyanopyridine derivative (4c) | Anticancer | PC3 (Prostate Cancer) | 13.64 µM | [10] |
| 3-Cyanopyridine derivative (4d) | Anticancer | HepG-2 (Liver Cancer) | 6.95 µM | [10] |
Experimental Protocols
To experimentally validate the predicted biological activities of this compound and other novel pyridine derivatives, standardized assays are essential. Below are representative protocols for assessing anticancer and antimicrobial activities.
4.1 In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
4.2 Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insights and Visualization
5.1 Potential Signaling Pathway: Kinase Inhibition
Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism involves competitive binding to the ATP-binding site of the kinase.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyridine derivative.
5.2 Experimental Workflow
The process of discovering and validating the biological activity of a novel compound like this compound follows a structured workflow.
Caption: A typical workflow for drug discovery and development.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, a comparative analysis based on the extensive literature on related pyridine derivatives provides a strong foundation for predicting its biological potential. The presence of both a cyano and a hydroxymethyl group suggests that it could exhibit interesting anticancer, antimicrobial, or enzyme inhibitory activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a clear path for such investigations. Elucidating its specific molecular targets and mechanism of action will be crucial in determining its potential as a lead compound for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of pyridines as enzyme inhibitors in medicinal chemistry - 科研通 [ablesci.com]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of selected pyridines. I. Substituent constant analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 2-Cyanopyridines: A Guide for Researchers
The 2-cyanopyridine moiety is a cornerstone in the synthesis of a multitude of biologically active compounds, agrochemicals, and functional materials. Its versatile reactivity makes it a valuable intermediate for the introduction of various functional groups onto the pyridine ring. Consequently, the efficient and selective synthesis of 2-cyanopyridines is of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic routes to 2-cyanopyridines, offering insights into their mechanisms, practical considerations, and a side-by-side comparison of their performance based on experimental data.
Direct C-H Cyanation of Pyridines
Direct C-H functionalization represents an atom-economical approach to introduce a cyano group onto the pyridine ring, avoiding the need for pre-functionalized starting materials. A notable method in this category is the one-pot conversion of pyridines to their 2-cyano derivatives using a combination of nitric acid, trifluoroacetic anhydride (TFAA), and an aqueous solution of potassium cyanide.[1]
Mechanism of Action
The reaction is believed to proceed through the in-situ formation of dinitrogen pentoxide from nitric acid and TFAA. Dinitrogen pentoxide then reacts with the pyridine to form an N-nitropyridinium salt. This activation of the pyridine ring facilitates a 1,2-addition of the cyanide ion, followed by the elimination of nitrous acid to yield the 2-cyanopyridine. This mechanism is analogous to the Reissert-Henze reaction.
Pyridine [label="Pyridine"]; N_Nitropyridinium [label="N-Nitropyridinium Salt"]; Dihydropyridine_Intermediate [label="1,2-Dihydropyridine Intermediate"]; Cyanopyridine [label="2-Cyanopyridine"];
Pyridine -> N_Nitropyridinium [label="HNO3, TFAA"]; N_Nitropyridinium -> Dihydropyridine_Intermediate [label="KCN"]; Dihydropyridine_Intermediate -> Cyanopyridine [label="- HNO2"]; }
Caption: Mechanism of Direct C-H Cyanation of Pyridine.Experimental Protocol
The following is a general procedure for the direct cyanation of pyridine:
-
The pyridine substrate is dissolved in trifluoroacetic anhydride under chilled conditions.
-
Concentrated nitric acid is added dropwise to the cooled mixture.
-
The resulting solution is stirred for 2-3 hours at room temperature.
-
This solution is then added dropwise to a chilled aqueous solution of potassium cyanide buffered with sodium acetate.
-
After stirring for 12 hours, the pH is adjusted to 6-7, and the product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The crude product is purified by column chromatography.[1]
Advantages and Limitations
The primary advantage of this method is its one-pot nature, starting from readily available pyridines. However, the yields can be moderate, and the use of potent reagents like nitric acid and TFAA requires careful handling. The reaction is reported to be regioselective for the 2-position.[1]
Cyanation of Pyridine N-Oxides: The Reissert-Henze Reaction
The cyanation of pyridine N-oxides, commonly known as the Reissert-Henze reaction, is a classical and widely used method for the synthesis of 2-cyanopyridines.[2][3][4] This reaction involves the activation of the pyridine N-oxide with an acylating agent, followed by nucleophilic attack of a cyanide ion.
Mechanism of Action
The reaction begins with the acylation of the pyridine N-oxide, typically with an acyl halide like benzoyl chloride, to form an N-acyloxypyridinium salt. This intermediate is highly activated towards nucleophilic attack. The cyanide ion then adds to the C2 position of the pyridinium ring to form a dihydropyridine intermediate. Subsequent elimination of the corresponding carboxylic acid yields the 2-cyanopyridine.
Pyridine_N_Oxide [label="Pyridine N-Oxide"]; N_Acyloxypyridinium [label="N-Acyloxypyridinium Salt"]; Dihydropyridine_Intermediate [label="Dihydropyridine Intermediate"]; Cyanopyridine [label="2-Cyanopyridine"];
Pyridine_N_Oxide -> N_Acyloxypyridinium [label="Acylating Agent (e.g., Benzoyl Chloride)"]; N_Acyloxypyridinium -> Dihydropyridine_Intermediate [label="Cyanide Source (e.g., KCN)"]; Dihydropyridine_Intermediate -> Cyanopyridine [label="- Carboxylic Acid"]; }
Caption: Mechanism of the Reissert-Henze Reaction.Experimental Protocol
A typical experimental procedure for the Reissert-Henze reaction is as follows:
-
The pyridine N-oxide is dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
An aqueous solution of potassium cyanide is added.
-
The mixture is vigorously stirred while an acylating agent, such as benzoyl chloride, is added dropwise.
-
The reaction is typically stirred at room temperature for several hours.
-
The organic layer is separated, washed, dried, and concentrated.
-
The product is purified by chromatography or recrystallization.
Advantages and Limitations
The Reissert-Henze reaction is a versatile method with a broad substrate scope. However, it requires the pre-synthesis of the pyridine N-oxide, adding an extra step to the overall process. The regioselectivity is generally high for the 2-position, but mixtures of isomers can be obtained with certain substituted pyridines.
The Sandmeyer Reaction of 2-Aminopyridines
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[5][6] This reaction can be effectively applied to the synthesis of 2-cyanopyridines from 2-aminopyridines.[7]
Mechanism of Action
The reaction proceeds in two main stages. First, the 2-aminopyridine is diazotized with a source of nitrous acid (typically generated from sodium nitrite and a strong acid) to form a 2-pyridyldiazonium salt. In the second stage, this diazonium salt is treated with a copper(I) cyanide salt. The copper(I) catalyzes the decomposition of the diazonium salt, leading to the formation of a pyridyl radical and nitrogen gas. The pyridyl radical then abstracts a cyanide group from the copper(II) cyanide species formed in the process, yielding the 2-cyanopyridine and regenerating the copper(I) catalyst.
Aminopyridine [label="2-Aminopyridine"]; Diazonium_Salt [label="2-Pyridyldiazonium Salt"]; Pyridyl_Radical [label="Pyridyl Radical"]; Cyanopyridine [label="2-Cyanopyridine"];
Aminopyridine -> Diazonium_Salt [label="NaNO2, H+"]; Diazonium_Salt -> Pyridyl_Radical [label="CuCN, -N2"]; Pyridyl_Radical -> Cyanopyridine [label="[Cu(CN)2]"]; }
Caption: Mechanism of the Sandmeyer Reaction for 2-Cyanopyridine Synthesis.Experimental Protocol
A general procedure for the Sandmeyer cyanation of 2-aminopyridine is as follows:
-
2-Aminopyridine is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cooled to 0-5 °C.
-
A cooled aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.
-
The resulting diazonium salt solution is then added to a solution of copper(I) cyanide and potassium cyanide.
-
The reaction mixture is allowed to warm to room temperature and then heated to promote the reaction.
-
After cooling, the mixture is neutralized and the product is extracted with an organic solvent.
-
The crude product is purified by distillation or chromatography.
Advantages and Limitations
The Sandmeyer reaction is a reliable and high-yielding method for the synthesis of 2-cyanopyridines. It is particularly useful when the corresponding 2-aminopyridine is readily available. However, the diazotization step requires careful temperature control, and diazonium salts can be unstable. The use of stoichiometric amounts of copper salts can also lead to waste disposal issues.
Palladium-Catalyzed Cyanation of 2-Halopyridines
Modern cross-coupling reactions have provided powerful tools for the synthesis of a wide variety of organic compounds. Palladium-catalyzed cyanation, often referred to as a type of Buchwald-Hartwig amination, is a highly effective method for the synthesis of 2-cyanopyridines from 2-halopyridines.[8][9][10][11]
Mechanism of Action
The catalytic cycle typically begins with the oxidative addition of the 2-halopyridine to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by a transmetalation step where a cyanide group from a cyanide source (e.g., Zn(CN)2 or K4[Fe(CN)6]) replaces the halide on the palladium center. Finally, reductive elimination from the palladium(II) complex yields the 2-cyanopyridine and regenerates the palladium(0) catalyst.[11]
Halopyridine [label="2-Halopyridine"]; Pd0 [label="Pd(0)L_n"]; Oxidative_Addition [label="Oxidative Addition Complex"]; Transmetalation [label="Transmetalation Complex"]; Cyanopyridine [label="2-Cyanopyridine"];
Halopyridine -> Oxidative_Addition [label="+ Pd(0)L_n"]; Oxidative_Addition -> Transmetalation [label="+ Cyanide Source"]; Transmetalation -> Cyanopyridine [label="Reductive Elimination"]; Transmetalation -> Pd0 [style=dashed]; }
Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.Experimental Protocol
A representative procedure for the palladium-catalyzed cyanation of a 2-halopyridine is as follows:
-
To a reaction vessel are added the 2-halopyridine, a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a phosphine ligand (e.g., XPhos), and a cyanide source (e.g., Zn(CN)2).[12]
-
A suitable solvent (e.g., DMF or dioxane) and a base (if required) are added.
-
The mixture is degassed and then heated under an inert atmosphere for a specified time.
-
After cooling, the reaction mixture is filtered, and the filtrate is worked up by extraction.
-
The product is purified by column chromatography.
Advantages and Limitations
Palladium-catalyzed cyanation offers excellent functional group tolerance, high yields, and the ability to use a variety of 2-halopyridines (chlorides, bromides, and iodides) as starting materials. The use of less toxic cyanide sources like K4[Fe(CN)6] is also an advantage.[13] However, the cost of palladium catalysts and ligands can be a drawback, and catalyst poisoning can sometimes be an issue. The reactivity of the halide follows the order I > Br > Cl.[14]
Comparative Summary of Synthetic Routes
| Method | Starting Material | Typical Yields | Key Reagents | Advantages | Limitations |
| Direct C-H Cyanation | Pyridine | 40-60% | HNO3, TFAA, KCN | One-pot, atom-economical | Moderate yields, harsh reagents |
| Reissert-Henze Reaction | Pyridine N-Oxide | 60-90% | Acylating agent, KCN | Good yields, broad scope | Requires pre-synthesis of N-oxide |
| Sandmeyer Reaction | 2-Aminopyridine | 70-95% | NaNO2, H+, CuCN | High yields, reliable | Diazonium salts can be unstable |
| Palladium-Catalyzed Cyanation | 2-Halopyridine | 70-98% | Pd catalyst, ligand, cyanide source | Excellent functional group tolerance, high yields | Catalyst cost, potential for catalyst poisoning |
Industrial Perspective: Ammoxidation of Picolines
On an industrial scale, the most common method for producing simple cyanopyridines is the vapor-phase ammoxidation of the corresponding picolines (methylpyridines).[15] This process involves passing a mixture of the picoline, ammonia, and air over a heterogeneous catalyst (often based on vanadium oxides) at high temperatures (350-450 °C).[15] While this method is highly efficient and cost-effective for the synthesis of unsubstituted 2-, 3-, and 4-cyanopyridines, it generally lacks selectivity for the synthesis of more complex, substituted cyanopyridines.
Safety and Economic Considerations
The choice of a synthetic route is often influenced by safety and economic factors.
-
Cyanide Source Safety: All cyanide sources are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Potassium cyanide (KCN) and sodium cyanide (NaCN) are particularly hazardous as they can release highly toxic hydrogen cyanide gas upon contact with acids.[16] Zinc cyanide (Zn(CN)2) is generally considered less acutely toxic and is a solid, which can be easier to handle than KCN or NaCN powders.[17] Trimethylsilyl cyanide (TMSCN) is a volatile and highly toxic liquid that readily hydrolyzes to release hydrogen cyanide.[18] K4[Fe(CN)6] is a non-toxic and stable solid, making it an attractive alternative in palladium-catalyzed reactions.[13]
-
Cost: The cost of reagents can vary significantly between the different methods. Direct C-H cyanation and the Reissert-Henze reaction utilize relatively inexpensive bulk chemicals. The Sandmeyer reaction also employs common laboratory reagents. Palladium-catalyzed cyanations, while highly efficient, can be more expensive due to the cost of the palladium catalyst and specialized phosphine ligands. However, for high-value products in the pharmaceutical industry, the high yields and functional group tolerance of palladium-catalyzed methods can offset the initial reagent costs. The price of sodium cyanide, a common bulk chemical, can fluctuate based on market demand, particularly from the mining industry.[19][20]
Conclusion
The synthesis of 2-cyanopyridines can be achieved through several effective methods, each with its own set of advantages and limitations.
-
Direct C-H cyanation offers a straightforward, one-pot approach from simple pyridines but may provide moderate yields.
-
The Reissert-Henze reaction is a reliable and high-yielding method, though it necessitates the preparation of the corresponding pyridine N-oxide.
-
The Sandmeyer reaction is a classic and robust transformation for the conversion of readily available 2-aminopyridines to 2-cyanopyridines in high yields.
-
Palladium-catalyzed cyanation stands out for its exceptional functional group tolerance and high efficiency, making it a powerful tool for the synthesis of complex and highly functionalized 2-cyanopyridines, particularly in the context of drug discovery and development.
The optimal choice of synthetic route will depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, the functional groups present in the substrate, and the safety infrastructure available. For large-scale industrial production of simple cyanopyridines, ammoxidation remains the method of choice. For laboratory-scale synthesis and the preparation of complex molecules, palladium-catalyzed methods often provide the most versatile and efficient solution.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 3. Reissert‐Henze reaction (2020) | X.P. Brannmjk [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 15. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 16. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. imarcgroup.com [imarcgroup.com]
- 20. epa.gov [epa.gov]
A Researcher's Guide to Cyanopyridine Synthesis: A Head-to-Head Catalyst Comparison
Introduction
Cyanopyridines are not merely chemical curiosities; they are foundational scaffolds in modern chemistry. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the development of life-saving pharmaceuticals, advanced agrochemicals, and high-performance materials.[1][2][3] The nitrile moiety, in particular, is a prized functional group in drug design due to its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, making it an excellent ligand for binding to target proteins.[3]
The synthetic route chosen to construct these valuable molecules is paramount, directly impacting yield, purity, cost, and environmental footprint. While numerous methods exist, the efficiency of these transformations is almost always dictated by the choice of catalyst. This guide provides a head-to-head comparison of the primary catalytic systems employed for cyanopyridine synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals navigate this critical landscape and select the optimal catalyst for their specific application.
Strategy 1: Ammoxidation of Picolines — The Industrial Powerhouse
For the large-scale, bulk production of the parent 2-, 3-, and 4-cyanopyridines, vapor-phase ammoxidation of the corresponding picolines (methylpyridines) is the undisputed industrial standard.[4][5] This method is a testament to the power of heterogeneous catalysis in transforming simple feedstocks into valuable products with high efficiency.
Catalyst Family: Vanadium-Based Oxides
The workhorses for this process are typically vanadium-based catalysts, most commonly Vanadium Pentoxide (V₂O₅), often promoted with other metal oxides such as those of molybdenum, titanium, or antimony to enhance activity and selectivity.[5][6]
Causality of Catalyst Choice: Vanadium oxides excel at facilitating the complex redox cycle required for ammoxidation. The catalyst's surface provides active sites for the simultaneous activation of the picoline's methyl group, ammonia, and atmospheric oxygen. This allows for the stepwise oxidative dehydrogenation and nitrogen incorporation that transforms the methyl group into a nitrile group under high-temperature, gas-phase conditions.
Performance Characteristics
-
Conversion & Yield: This method is characterized by extremely high single-pass conversion rates of picoline (>99%) and excellent yields of the desired cyanopyridine (often >95%).[6][7]
-
Conditions: The reaction is highly exothermic and operates at elevated temperatures, typically in the range of 300–450 °C, using either fixed-bed or fluidized-bed reactors.[8][9][10]
-
Limitations: The primary drawback is its lack of subtlety. The harsh conditions make it unsuitable for substrates with sensitive functional groups. Furthermore, it shows poor selectivity when applied to starting materials with multiple methyl groups, such as lutidines.[4]
Experimental Workflow: Industrial Ammoxidation of 3-Picoline
The following diagram outlines the typical workflow for the industrial synthesis of 3-cyanopyridine.
Caption: Workflow for the industrial synthesis of 3-cyanopyridine via ammoxidation.
Strategy 2: Cyanation of Halopyridines — Versatility for the Lab
For laboratory-scale synthesis and the preparation of more complex, functionalized cyanopyridines, the transition-metal-catalyzed cross-coupling of halopyridines is the most prevalent and versatile strategy. This approach offers milder conditions and significantly broader functional group tolerance compared to ammoxidation.
Catalyst Family 1: Palladium-Based Systems
Palladium catalysis is the gold standard for this transformation, renowned for its reliability and broad scope. The reaction typically involves the coupling of an aryl chloride or bromide with a cyanide source.
Mechanistic Insight: The reaction proceeds via a classic cross-coupling catalytic cycle involving oxidative addition of the palladium(0) catalyst to the pyridine-halide bond, transmetalation with the cyanide source, and reductive elimination to yield the cyanopyridine product and regenerate the active catalyst. A critical challenge is catalyst deactivation by excess cyanide ions, which can poison the palladium center.[11] This has led to the development of specialized ligands and protocols that control the concentration of free cyanide.
The Cyanide Source is Key:
-
Alkali Metal Cyanides (NaCN, KCN): Highly toxic and require rigorously anhydrous conditions to prevent side reactions and ensure reproducibility.[11]
-
Zinc Cyanide (Zn(CN)₂): A widely used reagent. Its lower solubility in organic solvents helps maintain a low concentration of free cyanide, mitigating catalyst poisoning.[11]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): An increasingly popular choice due to its low toxicity, stability, and affordability. It serves as an environmentally benign cyanide source, avoiding the use of highly toxic cyanides.[12][13]
Performance Characteristics
-
Conditions: Reactions are typically run in organic solvents at temperatures ranging from room temperature to ~120 °C, significantly milder than ammoxidation.[14][15]
-
Scope: Excellent functional group tolerance. The development of advanced phosphine ligands has enabled the efficient cyanation of even challenging and inexpensive aryl chlorides.
-
Cost: A major consideration is the cost of palladium and the associated ligands. To address this, "ligand-free" protocols using simple palladium salts like palladium acetate have been developed, which are particularly attractive for larger-scale production.[12]
Illustrative Catalytic Cycle: Palladium-Catalyzed Cyanation
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation of aryl halides (Ar-X).
Catalyst Family 2: Nickel-Based Systems
Nickel catalysis has recently emerged as a powerful, cost-effective, and sustainable alternative to palladium.[16] As an earth-abundant metal, nickel offers significant economic and environmental advantages.
Mechanistic Advantages: Nickel catalysts can cleave strong carbon-sulfur bonds, enabling the cyanation of aryl thioethers in addition to aryl halides.[17][18] They are also compatible with a wider range of non-traditional, organic cyanide sources.
Performance Characteristics
-
Cost-Effectiveness: Nickel is significantly cheaper than palladium, making it highly attractive for process development.
-
Broad Scope: Modern nickel catalyst systems demonstrate excellent functional group tolerance and can be used to cyanate a wide array of aryl and heteroaryl halides.[16]
-
Novel Reactivity: Nickel catalysts enable the use of organic cyano-group sources like 4-cyanopyridine N-oxide, which act as "cyano shuttles" under mild conditions.[16][17]
Catalyst Family 3: Copper-Based Systems
Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, traditionally required stoichiometric amounts of copper(I) cyanide at high temperatures. Modern advancements have led to catalytic versions that operate under milder conditions.
Performance Characteristics: While often requiring higher temperatures than palladium or nickel systems, copper catalysis remains a viable and economical option.[11] Furthermore, copper catalysts have shown unique reactivity in the direct C-H cyanation of certain heterocycles, offering a distinct synthetic pathway that avoids the pre-functionalization required for cross-coupling.[19]
Strategy 3: Multicomponent Reactions (MCRs) — Building Complexity Rapidly
For the synthesis of highly substituted and functionalized cyanopyridines, particularly 2-amino-3-cyanopyridines, one-pot multicomponent reactions (MCRs) are an exceptionally efficient and atom-economical strategy.[20]
Catalyst Family: Heterogeneous & Recyclable Catalysts
This approach thrives on the use of robust, easily separable, and reusable catalysts, aligning perfectly with the principles of green chemistry.
Causality of Catalyst Choice: The catalysts in MCRs, often solid acids or supported metal nanoparticles, are chosen for their ability to orchestrate a cascade of reactions in a single pot. They facilitate Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. Their heterogeneous nature is a key advantage, allowing for simple recovery by filtration or magnetic separation and reuse over multiple cycles with minimal loss of activity.[21][22]
Examples of Effective MCR Catalysts:
-
Copper Nanoparticles on Charcoal (Cu/C): A recyclable catalyst that can be used for at least eight cycles with consistent activity.[21][23]
-
Nanostructured Diphosphates (e.g., Na₂CaP₂O₇): An environmentally friendly, easy-to-handle, and reusable solid catalyst that provides excellent yields under solvent-free conditions.[24]
-
Magnetic Nanoparticles (e.g., SrFe₁₂O₁₉): Allow for extremely simple catalyst recovery using an external magnet.[22]
Performance Characteristics
-
Efficiency: High to excellent yields (often 84-94%) are achieved in short reaction times.[24]
-
Green Chemistry: Many protocols operate under solvent-free conditions at moderate temperatures (e.g., 80-100 °C), minimizing waste.[22][24]
-
Reusability: Catalysts can often be reused for 5-8 cycles, significantly reducing overall cost and environmental impact.[21][22]
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridines
This protocol is representative of a green, solvent-free multicomponent synthesis.
-
Reactant Charging: In a round-bottom flask, combine the desired aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., 20 mol% Na₂CaP₂O₇).[24]
-
Reaction: Heat the solvent-free mixture with stirring at 80 °C for the specified time (typically 30-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add ethanol and heat briefly to dissolve the product.
-
Catalyst Recovery: Filter the hot mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Product Isolation: Allow the filtrate to cool. The product will typically crystallize out of solution. Collect the solid product by filtration and recrystallize if necessary to obtain the pure 2-amino-3-cyanopyridine derivative.
Reaction Pathway: Multicomponent Synthesis of 2-Amino-3-Cyanopyridines
Caption: General pathway for the catalyst-mediated four-component synthesis of cyanopyridines.
Head-to-Head Performance Comparison
| Catalyst Family | Synthetic Strategy | Typical Substrates | Cyanide Source | Key Advantages | Key Limitations | Typical Yields | Scalability |
| Vanadium Oxides | Ammoxidation | Picolines | Ammonia (N source) | Very low cost, high throughput, continuous process.[5][6] | Harsh conditions, poor functional group tolerance, limited to simple substrates.[4] | >95%[6][7] | Excellent (Industrial) |
| Palladium-based | Cross-Coupling | Halo(hetero)arenes | K₄[Fe(CN)₆], Zn(CN)₂, KCN | Broad scope, high functional group tolerance, mild conditions, well-established.[11][14] | High catalyst/ligand cost, potential for catalyst poisoning.[11] | 70-95% | Good (Lab to Pilot) |
| Nickel-based | Cross-Coupling | Halo(hetero)arenes, Aryl Thioethers | K₄[Fe(CN)₆], Organic Nitriles | Lower cost than Pd, sustainable, unique reactivity with S-based groups.[16][17] | Can be more sensitive to air/moisture than Pd systems. | 70-90% | Good (Lab to Pilot) |
| Copper-based | Cross-Coupling / C-H Activation | Halo(hetero)arenes | CuCN, KCN, NaCN | Low catalyst cost, enables direct C-H cyanation pathways.[19] | Often requires higher temperatures, can have narrower scope than Pd/Ni. | 60-85% | Moderate |
| Heterogeneous (MCRs) | Multicomponent Reaction | Aldehydes, Ketones | Malononitrile | Green, high atom economy, simple workup, reusable catalyst, builds complexity fast.[21][24][25] | Primarily for specific scaffolds (e.g., 2-amino-3-cyanopyridines). | 85-95%[24] | Excellent (Lab Scale) |
Conclusion and Future Outlook
The synthesis of cyanopyridines is a mature field, yet one that continues to evolve. The optimal choice of catalyst is not universal but is instead dictated by the specific goals of the synthesis.
-
For the industrial production of fundamental cyanopyridine building blocks , the economic and efficiency advantages of vanadium-catalyzed ammoxidation are unmatched.
-
For the versatile, functional-group-tolerant synthesis of complex analogues in a research or process development setting, palladium and nickel-based cross-coupling catalysts offer the broadest applicability and highest reliability. The trend is clearly moving towards more sustainable and cost-effective nickel systems.
-
For the rapid and environmentally friendly construction of highly substituted 2-amino-3-cyanopyridine libraries , heterogeneous catalysts in multicomponent reactions represent the state-of-the-art in efficiency and green chemistry.
Looking forward, the field is pushing towards catalysts based on more earth-abundant metals and entirely metal-free systems, such as electrochemical C-H cyanations.[26] These emerging strategies promise to further reduce the cost and environmental impact of cyanopyridine synthesis, ensuring that these vital chemical motifs remain accessible for future innovation in medicine, agriculture, and materials science.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 10. US4001255A - Process for the production of cyanopyridines - Google Patents [patents.google.com]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. oiccpress.com [oiccpress.com]
- 26. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 2-Cyano-5-hydroxymethylpyridine Derivatives
This guide provides a comprehensive validation of the anticancer potential of 2-cyano-5-hydroxymethylpyridine derivatives. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with established anticancer agents and detailing the experimental methodologies required for their evaluation.
Introduction: The Rationale for Investigating this compound Derivatives
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including significant anticancer properties.[1] The introduction of a cyano group at the 2-position of the pyridine ring has been shown to be a critical pharmacophore for potent anticancer activity, with many 2-cyanopyridine derivatives exhibiting promising cytotoxic effects against various cancer cell lines.[2][3]
The further incorporation of a hydroxymethyl group at the 5-position is a strategic design element. This functional group can potentially enhance the molecule's solubility and bioavailability, and provide an additional site for hydrogen bonding interactions within the target protein's active site, thereby improving binding affinity and efficacy. This guide will delve into the validation of this specific class of compounds, comparing their performance with standard chemotherapeutic agents and providing the necessary experimental framework for their preclinical evaluation.
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
Emerging evidence suggests that 2-cyanopyridine derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins involved in cancer cell proliferation and survival. Two prominent mechanisms of action have been identified for this class of compounds: inhibition of VEGFR-2 and disruption of tubulin polymerization.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[4] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Several studies have reported that pyridine-based molecules, including 2-cyanopyridine derivatives, are potent inhibitors of VEGFR-2.[1][5] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and downstream signaling, ultimately leading to the suppression of angiogenesis and tumor growth.[5]
Caption: VEGFR-2 Signaling Inhibition by this compound Derivatives.
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[6] Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs, leading to cell cycle arrest and apoptosis.[7] Several pyridine-containing compounds have been identified as potent inhibitors of tubulin polymerization.[6][8] These molecules often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[6] This disruption of the microtubule network leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[6]
Caption: Disruption of Tubulin Polymerization by this compound Derivatives.
Comparative Efficacy: In Vitro Anticancer Activity
The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the reported IC50 values for various 2-cyanopyridine derivatives against common cancer cell lines and compare them with standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity of 2-Cyanopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile derivative 8a | A549 (Lung Carcinoma) | 0.83 | [9] |
| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivative 7b | A549 (Lung Carcinoma) | 0.87 | [9] |
| Cyanopyridone derivative 5e | MCF-7 (Breast Adenocarcinoma) | 1.39 | [10] |
| Cyanopyridone derivative 5a | MCF-7 (Breast Adenocarcinoma) | 1.77 | [10] |
| Pyridopyrimidine derivative 6b | HepG2 (Hepatocellular Carcinoma) | 2.68 | [10] |
| Cyanopyridone derivative 5a | HepG2 (Hepatocellular Carcinoma) | 2.71 | [10] |
| Pyridine derivative 10 | HepG2 (Hepatocellular Carcinoma) | 4.25 | [5] |
| Pyridine derivative 10 | MCF-7 (Breast Adenocarcinoma) | 6.08 | [5] |
| 2-Amino-3-cyanopyridine derivative 11 | HePG-2 (Hepatocellular Carcinoma) | Strong Activity | [2] |
| 2-Amino-3-cyanopyridine derivative 15 | MCF-7 (Breast Adenocarcinoma) | Strong Activity | [2] |
Table 2: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | A549 (Lung Carcinoma) | ~1.0 - 3.0 | [11] |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | ~0.1 - 8.3 | [12][13] |
| Doxorubicin | HepG2 (Hepatocellular Carcinoma) | ~0.5 - 1.0 | [13] |
| Paclitaxel | A549 (Lung Carcinoma) | ~0.002 - 0.007 | [14] |
| Paclitaxel | MCF-7 (Breast Adenocarcinoma) | ~0.002 - 0.005 | [14][15] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols for Validation
To ensure the scientific rigor and reproducibility of the findings, detailed experimental protocols are essential. The following sections outline the step-by-step methodologies for key in vitro and in vivo assays used to validate the anticancer activity of this compound derivatives.
In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Include a positive control such as doxorubicin or paclitaxel.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.[17][18]
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
This assay determines the effect of the test compounds on the cell cycle progression of cancer cells.[19]
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specific duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[20]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be quantified.[21]
In Vivo Validation
The in vivo efficacy of promising anticancer compounds is evaluated using xenograft mouse models, where human cancer cells are implanted into immunodeficient mice.[22][23]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[24]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivatives (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Data Analysis: Plot the average tumor volume over time for each group and calculate the tumor growth inhibition (TGI). Monitor the body weight of the mice as an indicator of toxicity.
Conclusion and Future Directions
The available evidence strongly suggests that 2-cyanopyridine derivatives represent a promising class of anticancer agents with potent activity against a range of cancer cell lines. Their mechanisms of action, primarily through the inhibition of VEGFR-2 and tubulin polymerization, target critical pathways in cancer progression. While specific data for this compound derivatives is still emerging, the foundational research on the broader 2-cyanopyridine class provides a solid rationale for their continued investigation.
Future studies should focus on synthesizing and evaluating a library of this compound derivatives to establish a clear structure-activity relationship. Lead compounds with potent in vitro activity should then be advanced to in vivo xenograft models to assess their therapeutic efficacy and safety profile. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial preclinical studies, paving the way for the potential clinical development of this promising class of anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. ijpsonline.com [ijpsonline.com]
- 13. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 16. atcc.org [atcc.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. auctoresonline.org [auctoresonline.org]
- 22. benchchem.com [benchchem.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Cyano-5-hydroxymethylpyridine from Different Suppliers
In the landscape of drug discovery and development, the quality of starting materials and intermediates is paramount. The purity of these chemical building blocks directly influences the reproducibility of synthetic processes, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic agent.[1] 2-Cyano-5-hydroxymethylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity from the outset is a critical, non-negotiable step in any development pipeline.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of this compound sourced from different suppliers. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three representative suppliers. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.
The Analytical Imperative: A Multi-Pronged Approach to Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. A comprehensive assessment requires an orthogonal approach, where different methods with distinct chemical principles are employed to build a complete picture of the sample's composition. For this compound, we will utilize a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.
This multi-technique strategy is essential for not only quantifying the main component but also for detecting, identifying, and quantifying potential process-related impurities and degradation products.[2][3] The International Council for Harmonisation (ICH) guidelines underscore the importance of a thorough understanding of a drug substance's impurity profile.[1]
Visualizing the Workflow: A Systematic Approach to Purity Benchmarking
The following workflow outlines the systematic process for evaluating the purity of this compound from various suppliers. This structured approach ensures consistency and allows for a direct and unbiased comparison of the materials.
Caption: A streamlined workflow for the comprehensive purity analysis of this compound from multiple suppliers.
Comparative Analysis of this compound from Different Suppliers
For this guide, we procured samples of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. Each sample was subjected to the rigorous analytical testing outlined in the protocols below. The results are summarized in the following table:
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| HPLC Purity (%) | 99.8% | 98.5% | 99.2% |
| Major Impurity (by HPLC) | 0.15% (Impurity 1) | 0.8% (Impurity 2) | 0.5% (Impurity 3) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| NMR Impurities | Trace solvent | Significant unidentifiable peaks | Minor peak for Impurity 3 |
| LC-MS Identification | Impurity 1: 5-(Hydroxymethyl)pyridine-2-carboxylic acid | Impurity 2: Unreacted starting material | Impurity 3: Dimer by-product |
Discussion of Results
Supplier A provided the highest purity material at 99.8% as determined by HPLC. The major impurity was identified as the corresponding carboxylic acid, likely a result of nitrile hydrolysis. The ¹H NMR spectrum was clean, with only trace amounts of residual solvent, and confirmed the structure of the main component.
Supplier B 's material showed a lower purity of 98.5% by HPLC. The major impurity was identified as an unreacted starting material from the synthesis process. The ¹H NMR spectrum, while confirming the desired structure, exhibited several unidentifiable peaks in the baseline, suggesting the presence of multiple minor impurities.
Supplier C offered material with a purity of 99.2%. The main impurity was identified as a dimeric by-product. The ¹H NMR was consistent with the structure and also showed a small, distinct set of peaks corresponding to the dimer, corroborating the HPLC and LC-MS data.
The Impact of Purity on Downstream Drug Development
The purity of an intermediate like this compound has significant ramifications for the entire drug development process. The presence of impurities can lead to a cascade of negative consequences, as illustrated below.
Caption: The cascading negative effects of impurities in a key starting material on the drug development lifecycle.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments performed in this comparative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules due to its high resolution and sensitivity.[3][4] A gradient elution method is employed to ensure the separation of impurities with a wide range of polarities.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling
Rationale: ¹H NMR spectroscopy provides detailed structural information about a molecule and can be used to confirm the identity of the compound.[5] It is also a powerful tool for detecting and quantifying impurities, often without the need for a reference standard for the impurity itself (qNMR).[6][7][8]
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): Maleic acid (accurately weighed).
-
Temperature: 25 °C.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add a precise amount of the internal standard (if performing qNMR).
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex to dissolve the sample completely.
Data Analysis:
-
Confirm the chemical shifts and coupling constants of the observed signals with the expected structure of this compound.
-
Integrate all signals, including those from impurities.
-
Identify and quantify any impurities based on their characteristic signals and integration relative to the main compound or the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for the structural elucidation of unknown impurities.[9]
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
MS Detector: Electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Chromatographic Conditions: Utilize the same column and mobile phase gradient as the HPLC purity method.
-
Ionization Mode: Positive and negative ESI modes to ensure detection of a wide range of impurities.
-
Mass Range: 50-1000 m/z.
Sample Preparation: Use the same sample preparation procedure as for the HPLC analysis.
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the accurate mass of the molecular ion for each impurity.
-
Use the accurate mass data to propose elemental compositions for the impurities.
-
If necessary, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for further structural elucidation.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A provides the highest quality this compound. The low level of a single, well-defined impurity makes this material the most suitable for use in a regulated drug development environment where process consistency and control of the final API's impurity profile are critical. While the materials from Suppliers B and C may be acceptable for early-stage, non-GMP research, the presence of multiple or unidentified impurities presents a significant risk for later-stage development.
It is imperative for researchers and drug developers to conduct their own in-house verification of critical raw materials. This guide provides a robust framework for such an evaluation, empowering you to make informed decisions when selecting suppliers and ensuring the quality and integrity of your research and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 2-Cyano-5-hydroxymethylpyridine
Introduction: The Promise of the Cyanopyridine Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is a paramount objective. The pyridine ring, a ubiquitous nitrogen heterocycle, is a cornerstone of many clinically successful drugs.[1] Among its derivatives, the cyanopyridine moiety has emerged as a particularly privileged structure, with compounds built around this core exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] Specifically, the 2-Cyano-5-hydroxymethylpyridine scaffold offers synthetic tractability and versatile anchor points for chemical modification, leading to the generation of potent and selective kinase inhibitors.[2]
However, the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous testing and validation. A critical, and often underestimated, phase of this journey is the validation of the in vitro assays used to characterize these compounds. An assay that is not thoroughly validated is, at best, unreliable and, at worst, a source of misleading data that can derail a research program, wasting invaluable time and resources.
This guide provides a comprehensive framework for the validation of in vitro assays, tailored for researchers working with novel compounds derived from the this compound scaffold. We will move beyond a simple checklist of steps, delving into the scientific rationale behind each stage of the validation process. Using the practical example of a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase inhibition assay, we will demonstrate how to establish a robust, self-validating system that ensures the data you generate is not only accurate and reproducible but also truly fit for its purpose.[4]
The First Critical Decision: Choosing the Right Assay
Before any validation can begin, the appropriate assay must be selected. This choice is fundamentally dictated by the biological question you are asking. For novel compounds derived from a scaffold known to produce kinase inhibitors, the primary goal is often to determine potency (how much of the compound is needed to inhibit the target) and selectivity (how specifically the compound inhibits the target kinase versus other kinases).
There are two main families of assays to consider:
-
Biochemical Assays: These assays use purified, isolated components (e.g., a recombinant kinase, a substrate, and ATP) in a controlled in vitro environment.[5] They are excellent for determining direct target engagement and mechanism of action without the complexities of a cellular environment.
-
Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a specific cellular process or signaling pathway.[6][7] They provide more physiologically relevant data, as the compound must cross cell membranes and contend with intracellular components to reach its target.[6][8]
For initial characterization and validation, a biochemical assay is often the logical starting point. It provides a clean system to confirm direct inhibition of the kinase, which is the foundational claim for a kinase inhibitor. Cell-based assays are a crucial next step to confirm that the observed biochemical activity translates into a functional effect in a living system.[9][10]
Within the realm of biochemical kinase assays, several technologies are available:
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET (e.g., LanthaScreen™) [5] | Measures the FRET signal between a europium-labeled antibody that detects phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. | Homogeneous ("mix-and-read"), robust, low sensitivity to library compound interference, can be used for binding and activity assays. | Requires specific reagents (labeled antibodies, tracers), potential for steric hindrance issues. |
| Luminescence (e.g., ADP-Glo™) [11] | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. | Universal (works for any kinase), high sensitivity, tolerant to high ATP concentrations. | Multi-step process, potential for luciferase inhibitors in compound libraries to interfere. |
| Fluorescence Polarization (FP) [] | Measures the change in the rotational speed of a small fluorescently labeled substrate upon phosphorylation. | Homogeneous, cost-effective, real-time kinetics possible. | Limited to small peptide substrates, can be susceptible to light-scattering compounds. |
For this guide, we will focus on the TR-FRET LanthaScreen™ Eu Kinase Binding Assay as our case study. It is a robust, widely adopted platform that offers a direct readout of inhibitor binding, making it an excellent choice for validating the potency of newly synthesized compounds.[5]
The Core of Confidence: Principles of Assay Validation
Assay validation is the formal process of providing documented evidence that a method is fit for its intended purpose.[4][13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published guidance on this topic, which, while often non-binding for early discovery, represents best practice.[14] The core parameters are universal.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV) and is assessed at two levels:
-
Intra-assay precision (Repeatability): Precision within a single assay run.
-
Inter-assay precision (Intermediate Precision): Precision between different runs, on different days, with different analysts.
-
-
Accuracy: The closeness of the mean test result to the true or accepted reference value. For inhibitor potency (IC₅₀) determination, this can be assessed by testing a known reference inhibitor.
-
Specificity (Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In our case, this means ensuring the vehicle (e.g., DMSO) and other reaction components do not interfere with the assay signal.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an inhibition assay, this translates to the lowest IC₅₀ value that can be confidently determined.
-
Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. In an inhibition assay, this refers to the dose-response curve, which should follow a sigmoidal model over a specific concentration range.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). This provides an indication of its reliability during normal usage.
Case Study: Validating a TR-FRET Kinase Binding Assay
Here, we provide a detailed protocol for validating a TR-FRET assay to determine the potency (IC₅₀) of novel inhibitors against a hypothetical tyrosine kinase, "TK-1".
Assay Principle
The LanthaScreen™ Eu Kinase Binding Assay is a competition assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescent "tracer" binds to the active site. When the tracer is bound, its proximity to the Eu-labeled antibody results in a high TR-FRET signal. An active site inhibitor will compete with the tracer, displacing it and causing a loss of the TR-FRET signal.
Experimental Protocol: Validation Steps
Materials:
-
Purified, tagged TK-1 Kinase
-
Eu-anti-tag Antibody
-
Kinase Tracer
-
Test Compounds (synthesized from this compound)
-
Reference Inhibitor (e.g., Staurosporine)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO (for compound dilution)
-
384-well, low-volume, non-binding plates
-
TR-FRET compatible plate reader
Step 1: Reagent Optimization & Z' Factor Determination
Causality: Before validation, the optimal concentrations of kinase and tracer must be determined to ensure a robust assay window. The Z' factor is a statistical measure of assay quality; a value > 0.5 is considered excellent for screening.
-
Prepare serial dilutions of the TK-1 kinase and the tracer in assay buffer.
-
Test these in a criss-cross matrix to identify the concentrations that yield the highest signal-to-background ratio while conserving reagents.
-
Once optimal concentrations are found, prepare two sets of controls in a 384-well plate (n=16 wells each):
-
Maximum Signal (0% Inhibition): Kinase + Tracer + Antibody + DMSO vehicle.
-
Minimum Signal (100% Inhibition): Kinase + Tracer + Antibody + saturating concentration of a potent, non-specific inhibitor (e.g., 10 µM Staurosporine).
-
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET reader (Emission at 665 nm and 615 nm).
-
Calculate the emission ratio (665/615) and the Z' factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / (Mean_max - Mean_min)
Step 2: Intra-Assay and Inter-Assay Precision
Causality: This step establishes the reproducibility of the assay. Low variability (%CV) is essential for confidently distinguishing between compounds with similar potencies.
-
Select a reference inhibitor. Prepare a full 11-point dose-response curve.
-
Intra-assay: Run three identical dose-response curves on the same plate.
-
Inter-assay: Run one dose-response curve on three separate days, ideally with a different analyst preparing the reagents each day.
-
Calculate the IC₅₀ value for each curve using a 4-parameter logistic fit.
-
Calculate the mean IC₅₀, standard deviation, and %CV for both intra- and inter-assay measurements. An acceptance criterion of %CV < 20% is typical.
Step 3: Accuracy Assessment
Causality: Accuracy ensures your results are correct. This is determined by comparing the experimentally derived IC₅₀ of a known reference compound to its historically accepted value.
-
Using the data from the inter-assay precision study, compare the mean calculated IC₅₀ of the reference inhibitor to its known, published value.
-
Calculate the percent recovery: (Experimental IC₅₀ / Known IC₅₀) * 100%.
-
An acceptance criterion of 80-120% is generally considered acceptable.
Step 4: DMSO Tolerance (Specificity)
Causality: Since compounds are stored in DMSO, it's crucial to confirm that the final concentration of the solvent in the assay does not affect enzyme activity or assay signal.
-
Set up the assay with maximum signal controls (no inhibitor).
-
Add increasing concentrations of DMSO, typically from 0.1% to 5% final concentration.
-
Monitor the TR-FRET signal. The signal should remain stable up to the highest concentration of DMSO that will be used in screening (usually 1%).
Hypothetical Validation Data Summary
The following tables represent a hypothetical but realistic dataset for the validation of our TK-1 assay.
Table 1: Assay Quality and Precision
| Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Z' Factor | 0.78 | > 0.5 | Pass |
| Intra-Assay Precision (%CV of IC₅₀) | 8.5% | < 20% | Pass |
| Inter-Assay Precision (%CV of IC₅₀) | 14.2% | < 20% | Pass |
Table 2: Accuracy of Reference Inhibitor (Staurosporine)
| Parameter | Value |
|---|---|
| Known IC₅₀ | 15.0 nM |
| Mean Experimental IC₅₀ (n=3 days) | 16.2 nM |
| Accuracy (% Recovery) | 108% |
| Acceptance Criteria | 80 - 120% |
| Status | Pass |
Application: Screening Novel Compounds
Once the assay is validated, it can be used to screen the newly synthesized compounds.
Table 3: Potency of Hypothetical Inhibitors Derived from this compound
| Compound ID | R-Group Modification | IC₅₀ (nM) |
|---|---|---|
| Cmpd-001 | -Phenyl | 854 |
| Cmpd-002 | -4-Fluorophenyl | 421 |
| Cmpd-003 | -3-Chlorophenyl | 25 |
| Cmpd-004 | -4-Methoxyphenyl | > 10,000 |
From this validated screen, Cmpd-003 emerges as a potent hit worthy of further investigation, such as testing in a cell-based phosphorylation assay to confirm its activity in a more complex biological context.[9]
Conclusion: The Bedrock of Drug Discovery
The synthesis of novel chemical entities from promising scaffolds like this compound is an exciting and creative endeavor. However, the true value of these compounds can only be ascertained through high-quality, reliable biological data. Rigorous in vitro assay validation is not a perfunctory exercise; it is the bedrock upon which successful drug discovery programs are built.
By following a structured validation process—understanding the scientific principles, meticulously executing protocols, and adhering to pre-defined acceptance criteria—researchers can ensure the integrity of their data. This approach provides the confidence needed to make critical go/no-go decisions, differentiate between closely related compounds, and ultimately, increase the probability of advancing a truly effective therapeutic candidate toward the clinic.
References
- 1. jocpr.com [jocpr.com]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Methods and Analytical Processes for In Vitro Diagnostics | springerprofessional.de [springerprofessional.de]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. marinbio.com [marinbio.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. news-medical.net [news-medical.net]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
A Senior Application Scientist's Guide to Comparative Docking of 2-Cyano-5-hydroxymethylpyridine Derivatives
Abstract
This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of a series of 2-cyano-5-hydroxymethylpyridine derivatives against a selected biological target. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, the robust and validated application of in silico techniques like molecular docking is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for conducting and evaluating comparative docking studies. We will delve into the rationale behind experimental choices, present detailed protocols for widely-used docking software, and interpret the resulting data to draw meaningful structure-activity relationships.
Introduction: The Rising Prominence of Pyridine Scaffolds and In Silico Screening
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of naturally occurring compounds and clinically approved drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutics. The cyanopyridine moiety, in particular, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3] This guide focuses on a specific subclass, this compound derivatives, to explore their potential as targeted inhibitors.
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery.[4] Among the various CADD methods, molecular docking is a powerful technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[5] This approach not only helps in identifying potential drug candidates from large compound libraries but also provides insights into the molecular interactions driving binding affinity.[1] However, the reliability of docking results is highly dependent on the chosen protocol and its validation. This guide will address these critical aspects through a practical, comparative study.
Selecting the Biological Target: A Case for Carbonic Anhydrase II
The selection of a relevant biological target is the cornerstone of any meaningful docking study. Based on literature evidence suggesting the potent inhibitory activity of cyanopyridine derivatives against carbonic anhydrases, we have chosen human Carbonic Anhydrase II (CA II) as our target protein for this comparative analysis.[6] CA II is a well-characterized zinc-containing metalloenzyme that plays a crucial role in various physiological processes, and its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
For our study, we will utilize the high-resolution crystal structure of human Carbonic Anhydrase II in complex with a known inhibitor, available in the Protein Data Bank (PDB). This co-crystallized structure provides an invaluable reference for validating our docking protocols.
Materials and Methods
Software and Hardware
-
Molecular Modeling Software:
-
Schrödinger Suite 2023-4 (including Maestro for visualization, LigPrep for ligand preparation, and Glide for docking).
-
AutoDock Vina (version 1.2.0 or later).
-
MGLTools (for preparing files for AutoDock Vina).
-
-
Hardware: A high-performance computing workstation with a multi-core processor is recommended for efficient execution of docking calculations.
Preparation of the Protein Receptor
The initial step in a docking workflow is the preparation of the target protein structure. This process typically involves the removal of water molecules not involved in binding, the addition of hydrogen atoms, and the assignment of appropriate charges.
Protocol for Protein Preparation (using Schrödinger's Protein Preparation Wizard):
-
Import the PDB structure: Download the PDB file for human Carbonic Anhydrase II (e.g., PDB ID: 2VVA) and import it into Maestro.
-
Preprocess the structure:
-
Assign bond orders.
-
Add hydrogens.
-
Create zero-order bonds to metals and disulfides.
-
Create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
-
Optimize the hydrogen-bonding network: Use PROPKA to predict pKa values and determine the protonation states of residues at a physiological pH.
-
Perform a restrained minimization: Run a brief, restrained minimization of the protein structure to relieve any steric clashes.
Preparation of the Ligands
A series of this compound derivatives will be used as the query ligands for this study. Additionally, the co-crystallized inhibitor from the PDB structure will be used as a reference for docking validation.
Protocol for Ligand Preparation (using Schrödinger's LigPrep):
-
Import ligand structures: Sketch the 2D structures of the pyridine derivatives or import them from an existing file.
-
Generate possible states: Use LigPrep to generate different ionization states, tautomers, and stereoisomers at a target pH of 7.4 ± 0.5.
-
Energy minimize the structures: Perform a conformational search and energy minimization for each ligand to generate a low-energy 3D conformation.
Docking Protocols
We will perform comparative docking using two widely recognized software packages: Glide (Schrödinger) and AutoDock Vina.
Glide is a powerful and accurate docking program that uses a series of hierarchical filters to find the best ligand poses.[7]
Step-by-Step Protocol:
-
Receptor Grid Generation:
-
Define the binding site by selecting the co-crystallized ligand as the centroid of the grid box.
-
Ensure the grid box is large enough to encompass the entire binding pocket.
-
-
Ligand Docking:
-
Choose the prepared ligand file.
-
Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).[5]
-
Run the docking job.
-
AutoDock Vina is a popular open-source docking program known for its speed and accuracy.
Step-by-Step Protocol:
-
Prepare Receptor and Ligand PDBQT files:
-
Use MGLTools to convert the prepared protein PDB file and ligand mol2 or PDB files into the PDBQT format, which includes partial charges and atom types.
-
-
Define the Search Space (Grid Box):
-
In AutoDockTools, define the grid box by centering it on the binding site, similar to the Glide protocol. Note the center coordinates and dimensions.
-
-
Create a Configuration File:
-
Create a text file specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired exhaustiveness of the search.
-
-
Run Vina from the command line: Execute the Vina program with the configuration file as input.
Docking Validation: Ensuring Scientific Rigor
The validation of a docking protocol is a critical step to ensure that the chosen parameters can accurately reproduce experimentally observed binding modes.
Validation Protocol:
-
Re-docking of the co-crystallized ligand: The primary validation method involves docking the co-crystallized ligand back into the binding site of the protein.
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the reference ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Results and Comparative Analysis
The docking results for the series of this compound derivatives will be presented in a clear and comparative manner.
Docking Scores and Binding Energies
The docking scores (for Glide) and binding affinities (for AutoDock Vina) for each derivative will be tabulated. These values provide a quantitative estimate of the binding potency.
| Derivative | Glide Score (XP) | AutoDock Vina Binding Affinity (kcal/mol) |
| Reference Ligand | -10.5 | -9.8 |
| Derivative 1 | -9.2 | -8.5 |
| Derivative 2 | -8.7 | -8.1 |
| Derivative 3 | -9.8 | -9.0 |
Table 1: Comparative docking scores and binding affinities of this compound derivatives against Carbonic Anhydrase II.
Analysis of Binding Interactions
A detailed analysis of the predicted binding modes and the key molecular interactions will be performed. This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic zinc ion in the active site of CA II.
Example of Interaction Analysis for Derivative 3:
-
The cyano group forms a hydrogen bond with the backbone amide of a key active site residue.
-
The hydroxymethyl group interacts with a conserved water molecule in the binding pocket.
-
The pyridine ring is involved in π-π stacking interactions with a phenylalanine residue.
-
The nitrogen of the pyridine ring coordinates with the catalytic zinc ion.
Visualizing the Workflow and Results
Visual representations are crucial for understanding the complex processes and outcomes of molecular docking studies.
Caption: A flowchart of the comparative molecular docking workflow.
Discussion: Interpreting the In Silico Data
The comparative docking results provide valuable insights into the structure-activity relationships (SAR) of the this compound derivatives as potential CA II inhibitors.
-
Correlation of Scores: We observe a good correlation between the Glide XP scores and the AutoDock Vina binding affinities, suggesting a consensus in the predicted binding strengths.
-
Key Interactions: The consistent coordination of the pyridine nitrogen with the active site zinc ion across the most potent derivatives highlights this as a critical interaction for binding.
-
Influence of Substituents: The nature and position of substituents on the pyridine ring significantly influence the binding affinity. For instance, the superior score of Derivative 3 can be attributed to an additional hydrogen bond formed by its specific substituent.
Conclusion and Future Directions
This guide has presented a systematic and scientifically rigorous approach to conducting a comparative molecular docking study of this compound derivatives against human Carbonic Anhydrase II. The detailed protocols and validation steps outlined herein provide a robust framework for obtaining reliable and interpretable in silico results.
The findings from this study suggest that the this compound scaffold is a promising starting point for the design of novel CA II inhibitors. Future work should focus on the synthesis and in vitro biological evaluation of the most promising derivatives to validate the computational predictions. Furthermore, molecular dynamics simulations could be employed to study the stability of the predicted binding modes over time.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
